molecular formula C11H12O3 B1600339 Ethyl 2-methylbenzoylformate CAS No. 66644-67-5

Ethyl 2-methylbenzoylformate

Cat. No.: B1600339
CAS No.: 66644-67-5
M. Wt: 192.21 g/mol
InChI Key: JDAUJYBYAJXLIU-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzoylformate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAUJYBYAJXLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469582
Record name ETHYL 2-METHYLBENZOYLFORMATE
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-67-5
Record name ETHYL 2-METHYLBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-methylbenzoylformate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 2-Methylbenzoylformate

Introduction: Defining a Niche α-Keto Ester

Ethyl 2-methylbenzoylformate, systematically named ethyl 2-(2-methylphenyl)-2-oxoacetate, is an aromatic α-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a vicinal diketo functionality directly attached to a sterically hindered ortho-substituted phenyl ring, presents a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an exploration of its reactivity, tailored for researchers and professionals in drug development and fine chemical synthesis.

It is critical to distinguish Ethyl 2-methylbenzoylformate from its structural isomers and related compounds, as the nomenclature can be a source of confusion. Specifically:

  • Ethyl 2-methylbenzoate (CAS 87-24-1): Lacks the α-keto group. It is a simple benzoate ester.

  • Ethyl benzoylformate (CAS 1603-79-8): Possesses the α-keto ester functionality but lacks the methyl substituent on the phenyl ring.

The presence of the ortho-methyl group in Ethyl 2-methylbenzoylformate is anticipated to introduce notable steric and electronic effects, influencing its physical properties, spectral characteristics, and chemical reactivity compared to its unsubstituted counterpart. While extensive literature on this specific substituted ester is not widely available, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs.

Physicochemical and Spectroscopic Properties

Direct experimental data for Ethyl 2-methylbenzoylformate is not readily found in public databases. However, a comprehensive profile can be constructed by combining predicted values with experimental data from analogous compounds.

Data Summary Table
PropertyValue (Ethyl 2-methylbenzoylformate - Predicted/Inferred)Value (Ethyl benzoylformate - Analog for Comparison)
Molecular Formula C₁₁H₁₂O₃C₁₀H₁₀O₃
Molecular Weight 192.21 g/mol 178.18 g/mol
Physical State Predicted: Colorless to pale yellow liquidLight yellow or yellow liquid[1]
Boiling Point Predicted: Higher than Ethyl benzoylformate due to increased molecular weight.138-139 °C at 18 mmHg
Density Predicted: ~1.1 g/mL at 25 °C1.122 g/mL at 25 °C
Refractive Index Predicted: ~1.51 at 20 °Cn20/D 1.516
Solubility Predicted: Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water.Soluble in organic solvents.[2]
Spectroscopic Characterization (Predicted)

A rigorous spectroscopic analysis is essential for the unambiguous identification and quality control of Ethyl 2-methylbenzoylformate. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and o-methyl protons.

    • Aromatic Protons: A complex multiplet in the range of δ 7.2-7.9 ppm, corresponding to the four protons on the disubstituted benzene ring.

    • Ethyl Group (Quartet): A quartet around δ 4.4 ppm, corresponding to the -OCH₂- protons, split by the adjacent methyl group. For comparison, the quartet for ethyl benzoylformate appears at δ 4.45 ppm.[3]

    • o-Methyl Group (Singlet): A sharp singlet around δ 2.4-2.6 ppm, corresponding to the aryl-CH₃ protons.

    • Ethyl Group (Triplet): A triplet around δ 1.4 ppm, corresponding to the -CH₃ protons of the ethyl group, split by the adjacent methylene protons. For comparison, the triplet for ethyl benzoylformate appears at δ 1.47 ppm.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two downfield signals are expected for the two carbonyl carbons (C=O), likely in the range of δ 160-190 ppm. The ketone carbonyl will be more downfield than the ester carbonyl.

    • Aromatic Carbons: Multiple signals in the δ 125-140 ppm region.

    • Ester Methylene Carbon: A signal around δ 62-64 ppm for the -OCH₂- carbon.

    • Aryl Methyl Carbon: A signal around δ 20-22 ppm for the ortho-methyl carbon.

    • Ester Methyl Carbon: A signal around δ 14 ppm for the -CH₃ carbon of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.

    • α-Keto C=O Stretch: A strong band around 1720-1740 cm⁻¹.

    • Ester C=O Stretch: A strong band around 1740-1750 cm⁻¹. Conjugation with the phenyl ring typically lowers the stretching frequency of ketone carbonyls.[4]

    • C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ is characteristic of the ester C-O bond.[5]

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give the 2-methylbenzoyl cation (m/z = 147), and further fragmentation of the aromatic ring.

Synthesis of Ethyl 2-Methylbenzoylformate

The most logical and robust synthetic route to Ethyl 2-methylbenzoylformate is a two-step process commencing from 2-methylmandelic acid. This involves the oxidation of the secondary alcohol to a ketone, followed by a classic acid-catalyzed esterification.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Fischer Esterification 2-Methylmandelic_Acid 2-Methylmandelic Acid 2-Methylbenzoylformic_Acid 2-Methylbenzoylformic Acid 2-Methylmandelic_Acid->2-Methylbenzoylformic_Acid Oxidation Oxidizing_Agent KMnO4 or CrO3 Oxidizing_Agent->2-Methylmandelic_Acid Product Ethyl 2-Methylbenzoylformate 2-Methylbenzoylformic_Acid->Product Esterification Ethanol Ethanol (Excess) Ethanol->2-Methylbenzoylformic_Acid Acid_Catalyst H2SO4 (cat.) Acid_Catalyst->2-Methylbenzoylformic_Acid

Caption: Proposed two-step synthesis of Ethyl 2-methylbenzoylformate.

Experimental Protocol

Step 1: Synthesis of 2-Methylbenzoylformic Acid via Oxidation

This procedure is adapted from the established synthesis of benzoylformic acid from mandelic acid.[6]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylmandelic acid (0.1 mol, 16.6 g) in 200 mL of water containing sodium hydroxide (0.1 mol, 4.0 g).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (0.12 mol, 19.0 g) in 300 mL of water. Add this solution dropwise to the stirred, cooled reaction mixture over 2-3 hours, ensuring the temperature remains below 10 °C.

  • Quenching and Filtration: After the addition is complete, continue stirring for an additional hour at 5-10 °C. Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Work-up: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with 50 mL of cold water.

  • Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-methylbenzoylformic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Step 2: Fischer Esterification to Ethyl 2-Methylbenzoylformate

This is a standard protocol for acid-catalyzed esterification.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 2-methylbenzoylformic acid (0.08 mol, 14.4 g).

  • Reagent Addition: Add 100 mL of absolute ethanol (an excess to drive the equilibrium) and carefully add 1 mL of concentrated sulfuric acid as the catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the ether layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with 50 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methylbenzoylformate.

  • Final Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity liquid.

Reactivity and Potential Applications

The chemical behavior of Ethyl 2-methylbenzoylformate is dominated by the electrophilic nature of its two adjacent carbonyl carbons. This dicarbonyl moiety is the hub of its synthetic utility.

Key Reaction Pathways

Reactivity_Pathways E2MBF Ethyl 2-Methylbenzoylformate Nucleophilic_Addition Nucleophilic Addition (at Ketone C=O) E2MBF->Nucleophilic_Addition Ester_Reactions Ester Moiety Reactions E2MBF->Ester_Reactions Grignard Grignard Reagents (R-MgX) Nucleophilic_Addition->Grignard e.g. Reduction Reduction (e.g., NaBH4) Nucleophilic_Addition->Reduction e.g. Tertiary_Alcohol α-Hydroxy Ester Grignard->Tertiary_Alcohol Reduction->Tertiary_Alcohol Hydrolysis Hydrolysis (H+/OH-) Ester_Reactions->Hydrolysis Transesterification Transesterification (R'OH) Ester_Reactions->Transesterification Amidation Amidation (R2NH) Ester_Reactions->Amidation Acid 2-Methylbenzoylformic Acid Hydrolysis->Acid New_Ester New α-Keto Ester Transesterification->New_Ester Amide 2-Methylbenzoylformamide Amidation->Amide

Caption: Key reactivity pathways for Ethyl 2-methylbenzoylformate.

  • Nucleophilic Addition to the Ketone: The ketone carbonyl is generally more electrophilic than the ester carbonyl and is the primary site for nucleophilic attack. Reactions with organometallic reagents like Grignard or organolithium reagents will yield tertiary α-hydroxy esters.

  • Reduction: Selective reduction of the ketone can be achieved using mild reducing agents such as sodium borohydride (NaBH₄), affording the corresponding ethyl 2-hydroxy-2-(2-methylphenyl)acetate.

  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to regenerate the parent carboxylic acid, 2-methylbenzoylformic acid.

  • Amidation/Transesterification: The ester can react with amines or other alcohols (under catalysis) to form the corresponding amides or new esters, respectively.

Potential Applications

Given the versatility of α-keto esters, Ethyl 2-methylbenzoylformate is a promising intermediate in several fields:

  • Pharmaceutical Synthesis: α-Keto acids and esters are valuable precursors for α-amino acids, α-hydroxy acids, and various heterocyclic compounds, which are common motifs in active pharmaceutical ingredients (APIs).[7]

  • Photoinitiators: Benzoylformate derivatives are known to function as photoinitiators in UV-curable coatings and inks.[7] Upon UV irradiation, they can undergo α-cleavage to generate radicals that initiate polymerization.

  • Fine Chemical Synthesis: The dicarbonyl structure allows for complex molecule construction, serving as a building block for agrochemicals, fragrances, and specialty polymers.

Safety and Handling

While a specific safety data sheet for Ethyl 2-methylbenzoylformate is unavailable, precautions should be based on data for analogous compounds like methyl and ethyl benzoylformate.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation.[2] Avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

Ethyl 2-methylbenzoylformate stands as a versatile yet under-documented α-keto ester with significant potential as a building block in advanced organic synthesis. This guide provides a foundational understanding of its properties, a reliable synthetic pathway, and an overview of its expected reactivity. By leveraging data from analogous compounds and established chemical principles, researchers can confidently incorporate this valuable reagent into their synthetic strategies for developing novel pharmaceuticals and advanced materials.

References

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-methylbenzoylformate, an α-keto ester, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive α-keto group and an ester functionality, makes it a versatile building block for creating a variety of heterocyclic and carbocyclic frameworks. This guide provides a detailed exploration of the primary, field-proven synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of each pathway, provide validated experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.

Core Synthetic Strategies

Two principal and robust methodologies for the synthesis of ethyl 2-methylbenzoylformate are presented. The choice between them often depends on the availability of starting materials, scalability requirements, and safety considerations.

  • Route A: Fischer Esterification of 2-Methylbenzoylformic Acid.

  • Route B: Synthesis from 2-Methylbenzoyl Chloride via an Acyl Cyanide Intermediate.

Route A: Fischer Esterification of 2-Methylbenzoylformic Acid

This classical approach involves the direct, acid-catalyzed esterification of the parent α-keto acid, 2-methylbenzoylformic acid, with ethanol. The Fischer esterification is an equilibrium-controlled process, and strategic choices are required to ensure a high yield of the desired ester.[1]

Mechanistic Rationale (E-E-A-T)

The reaction proceeds via a series of protonation and nucleophilic attack steps. The mechanism, illustrated below, dictates the necessary experimental conditions.[2]

  • Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by a strong acid catalyst (typically H₂SO₄). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields the protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl 2-methylbenzoylformate product.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid like concentrated sulfuric acid is essential to protonate the carboxylic acid, thereby activating it. Without the catalyst, the reaction is impractically slow.[3]

  • Excess Alcohol: The reaction is reversible. According to Le Châtelier's principle, using ethanol as the solvent (i.e., in large excess) shifts the equilibrium towards the products, maximizing the yield of the ester.[1][4]

  • Removal of Water: Alternatively, removing water as it forms (e.g., using a Dean-Stark apparatus) can also drive the reaction to completion.[5] For simplicity, using excess alcohol is often preferred on a lab scale.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with 2-Methylbenzoylformic Acid and excess Ethanol B Cool mixture in ice bath A->B C Slowly add conc. H₂SO₄ (catalyst) B->C D Heat mixture to reflux C->D E Monitor reaction by TLC (e.g., 2-4 hours) D->E F Cool to RT & remove excess Ethanol in vacuo E->F G Dissolve residue in Ethyl Acetate F->G H Wash with aq. NaHCO₃ to neutralize acid G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Filter and concentrate solvent J->K L Purify by vacuum distillation K->L M Obtain pure Ethyl 2-Methylbenzoylformate L->M

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Protocol: Fischer Esterification

Materials:

  • 2-Methylbenzoylformic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzoylformic acid in anhydrous ethanol.

  • Cool the solution in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring.

  • Remove the ice bath and heat the mixture to reflux (approximately 78-80 °C).

  • Maintain the reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the oily residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the effervescence ceases, and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by vacuum distillation to yield pure ethyl 2-methylbenzoylformate.

Route B: Synthesis from 2-Methylbenzoyl Chloride

This robust and often higher-yielding route utilizes the readily available 2-methylbenzoyl chloride. The synthesis proceeds through a key intermediate, 2-methylbenzoyl cyanide, which is subsequently converted to the target ester via acid-catalyzed alcoholysis.

Mechanistic Rationale (E-E-A-T)

This pathway is a two-stage process with distinct mechanisms.

Stage 1: Formation of 2-Methylbenzoyl Cyanide 2-Methylbenzoyl chloride is reacted with a cyanide source. While highly toxic reagents like NaCN or KCN can be used, modern methods may employ safer alternatives like potassium ferricyanide in the presence of a copper catalyst.[6] The reaction is a nucleophilic acyl substitution where the cyanide ion (CN⁻) displaces the chloride from the acyl chloride.

Stage 2: Acid-Catalyzed Alcoholysis of Acyl Cyanide This transformation is analogous to the Pinner reaction.

  • Protonation of Nitrile: The nitrile nitrogen of the acyl cyanide is protonated by a strong acid (e.g., H₂SO₄), which dramatically increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: Ethanol attacks the activated nitrile carbon to form a protonated imidate intermediate.

  • Tautomerization & Hydrolysis: The intermediate undergoes tautomerization and is subsequently attacked by water (present in the reaction medium), leading to the formation of a tetrahedral intermediate that ultimately collapses to release ammonia and form the α-keto ester. A one-pot method where the acyl cyanide is mixed with alcohol, water, and catalyst before the addition of sulfuric acid has been proven effective.[7]

Causality Behind Experimental Choices:

  • Acyl Chloride Precursor: Acyl chlorides are highly reactive acylating agents, making the initial cyanidation step efficient and rapid.

  • Cyanide Source: The choice of cyanating agent impacts safety and reaction conditions. Copper(I) cyanide (CuCN) is often used in the Rosenmund–von Braun reaction for aryl halides, but for acyl chlorides, simpler cyanide salts or greener alternatives are effective.[6][8]

  • Acid-Catalyzed Alcoholysis: Similar to the Fischer esterification, a strong acid is required to activate the nitrile group for nucleophilic attack by the relatively weak nucleophile, ethanol.[7]

Experimental Workflow: Acyl Cyanide Route

Acyl_Cyanide_Workflow cluster_stage1 Stage 1: Acyl Cyanide Synthesis cluster_stage2 Stage 2: Alcoholysis cluster_purification Work-up & Purification A Charge reactor with 2-Methylbenzoyl Chloride, Cyanating Agent (e.g., K₄[Fe(CN)₆]), and Copper Catalyst B Heat mixture under inert atmosphere A->B C Isolate crude 2-Methylbenzoyl Cyanide B->C D Mix Acyl Cyanide, Ethanol, Water, and Phase-Transfer Catalyst C->D E Cool and slowly add conc. H₂SO₄ D->E F Heat mixture to complete reaction E->F G Perform aqueous work-up (neutralization, extraction) F->G H Dry and concentrate organic phase G->H I Purify by vacuum distillation H->I J Obtain pure Ethyl 2-Methylbenzoylformate I->J

Caption: Workflow for the 2-Stage Acyl Cyanide Route.

Detailed Protocol: Acyl Cyanide Route (One-Pot Adaptation)

This protocol is adapted from a one-pot method for methyl benzoylformate and is expected to be effective for the 2-methyl analog.[7][9]

Materials:

  • 2-Methylbenzoyl Cyanide (1.0 eq)

  • Ethanol (2.5-3.0 eq)

  • Water (1.0-1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1.5 eq)

  • Catalyst (e.g., a halide catalyst like NH₄Cl and a phase-transfer catalyst like TBAB can be beneficial)[9]

  • Toluene or another suitable organic solvent

  • Sodium Hydroxide (NaOH) solution for neutralization

  • Brine

Procedure:

  • Preparation of 2-Methylbenzoyl Cyanide: Synthesize 2-methylbenzoyl cyanide from 2-methylbenzoyl chloride using an established procedure, for instance, by reacting it with potassium ferricyanide and a copper catalyst.[6]

  • One-Pot Alcoholysis: In a reaction vessel equipped for cooling and heating, mix the synthesized 2-methylbenzoyl cyanide, ethanol, water, and any catalysts (if used) in an organic solvent like toluene.

  • Cool the mixture to approximately 10-20 °C.

  • With vigorous stirring, add concentrated sulfuric acid dropwise, ensuring the temperature is maintained below 40 °C.

  • After the addition is complete, slowly heat the reaction mixture to 70-90 °C and maintain for 2-4 hours, or until TLC indicates the reaction is complete.

  • Cool the reaction mixture to room temperature. Carefully quench by pouring it over ice water.

  • Separate the organic layer. Extract the aqueous layer with the same solvent.

  • Combine the organic layers and wash with water, followed by a dilute NaOH solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Fischer EsterificationRoute B: From Acyl Chloride
Starting Material 2-Methylbenzoylformic Acid2-Methylbenzoyl Chloride
Reagent Availability Keto-acid may need to be synthesized separately.Acyl chloride is readily prepared from 2-methylbenzoic acid.
Number of Steps 1 (from keto-acid)2-3 (from carboxylic acid)
Reaction Conditions Moderate (refluxing ethanol).Can involve more vigorous/hazardous steps (cyanidation, strong acid).
Yield Moderate to good; limited by equilibrium.Generally good to excellent.
Scalability Good; large excess of alcohol can be costly on a large scale.Very good; one-pot adaptations improve efficiency.
Safety Concerns Use of concentrated acid.Use of (or generation of) toxic cyanides and highly reactive acyl chloride.

Conclusion

The synthesis of ethyl 2-methylbenzoylformate can be effectively achieved via two primary pathways. The Fischer esterification (Route A) offers a straightforward, one-step conversion from the corresponding α-keto acid, making it an excellent choice if this precursor is readily available. Its main challenge lies in managing the reaction equilibrium to achieve high yields. In contrast, synthesis from 2-methylbenzoyl chloride (Route B) provides a more versatile and typically higher-yielding approach, starting from a more common bulk chemical. While this route involves more steps and potentially more hazardous reagents, its efficiency and the development of one-pot protocols make it highly attractive for industrial and large-scale laboratory synthesis. The optimal choice will ultimately be guided by a careful consideration of starting material cost, safety infrastructure, and desired production scale.

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Technical Monograph: Ethyl 2-methylbenzoylformate (CAS 66644-67-5)

[1][2][3][4]

Executive Summary

Ethyl 2-methylbenzoylformate (also known as Ethyl (2-methylphenyl)(oxo)acetate or Ethyl o-tolylglyoxylate) is a specialized

1

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10]

The precise identification of this isomer is critical, as the para-isomer (Ethyl 4-methylbenzoylformate, CAS 5524-56-1) is often commercially conflated with it.

Table 1: Chemical Specifications

ParameterSpecification
CAS Number 66644-67-5
IUPAC Name Ethyl 2-(2-methylphenyl)-2-oxoacetate
Synonyms Ethyl o-tolylglyoxylate; Ethyl 2-methylphenylglyoxylate
Molecular Formula C

H

O

Molecular Weight 192.21 g/mol
Physical State Clear, pale yellow liquid/oil
Boiling Point ~145–150 °C (at 10 mmHg)
Density ~1.12 g/cm³
SMILES CCOC(=O)C(=O)C1=CC=CC=C1C
InChI Key OVFYTRYWFURUJL-UHFFFAOYSA-N (Verify specific isomer key)

Synthetic Routes & Process Chemistry

For research and scale-up, achieving regioselectivity is the primary challenge. Direct Friedel-Crafts acylation of toluene with ethyl oxalyl chloride yields predominantly the para-isomer (approx. 85:15 p:o ratio). Therefore, the Grignard Route is the authoritative protocol for high-purity synthesis.

Protocol: Regioselective Grignard Synthesis

Rationale: This method utilizes the steric bulk of the ortho-substituent to prevent over-addition, stopping the reaction at the keto-ester stage rather than proceeding to the tertiary alcohol.

Reagents:

  • 2-Bromotoluene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Diethyl oxalate (2.0 eq) - Excess is crucial to prevent bis-addition.

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under N

    
    , activate Mg turnings with iodine. Add 2-bromotoluene dropwise in THF at reflux to generate o-tolylmagnesium bromide.
    
  • Nucleophilic Attack: Cool the Grignard solution to -78 °C. Cannulate this solution slowly into a pre-cooled solution of excess diethyl oxalate (2.0 eq) in THF.

    • Critical Control Point: Reverse addition (Grignard into Oxalate) is required to maintain a high concentration of electrophile, favoring mono-addition.

  • Quench & Hydrolysis: Quench with saturated NH

    
    Cl at -20 °C. The low temperature prevents hydrolysis of the ester group.
    
  • Purification: Extract with EtOAc. Distill under high vacuum to remove excess diethyl oxalate, then fractionally distill the product.

Process Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflowStart2-BromotolueneMgMg / THF(Grignard Formation)Start->MgActivationIntero-Tolyl-MgBrMg->InterRefluxReactantDiethyl Oxalate(2.0 eq, -78°C)Inter->ReactantSlow Cannulation(Reverse Addition)ImpurityBis-addition Impurity(Avoided by Reverse Addition)Inter->ImpurityIf Direct AdditionProductEthyl 2-methylbenzoylformate(CAS 66644-67-5)Reactant->ProductHydrolysis(NH4Cl)

Figure 1: Regioselective synthesis workflow via Grignard reagent, highlighting the critical reverse addition step to avoid impurities.

Mechanistic Applications

Photopolymerization (Norrish Type I)

Ethyl 2-methylbenzoylformate functions as a Type I photoinitiator. Upon UV irradiation, the molecule undergoes homolytic cleavage at the C–C bond between the carbonyls.

  • Mechanism: The ortho-methyl group provides steric hindrance that slightly destabilizes the C-C bond between the carbonyls, potentially increasing cleavage efficiency compared to the unsubstituted analogue.

  • Radical Species: Generates an o-toluoyl radical (initiating species) and an ethoxycarbonyl radical.

Pharmaceutical Intermediate (Heterocycle Synthesis)

This compound is a "privileged structure" for synthesizing indole-2,3-diones (isatins) and quinoxalines.

  • Reaction: Condensation with 1,2-diaminobenzene yields 3-(2-methylphenyl)quinoxalin-2(1H)-one.

  • Significance: The ortho-methyl group in the final scaffold is often exploited for atropisomerism or to fill hydrophobic pockets in kinase inhibitors.

PhotoMechanismMoleculeEthyl 2-methylbenzoylformate(Ground State)ExcitedExcited Triplet State(n-π*)Molecule->ExcitedUV AbsorptionCleavageNorrish Type Iα-CleavageExcited->CleavageISCRadical1o-Toluoyl Radical(Initiator)Cleavage->Radical1Radical2Ethoxycarbonyl RadicalCleavage->Radical2PolymerPolymer Chain InitiationRadical1->PolymerReacts with Acrylate

Figure 2: Norrish Type I photocleavage mechanism utilized in UV-curing applications.

Analytical Characterization

To validate the synthesis of CAS 66644-67-5 versus the para-isomer, use the following diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for the characteristic 4-proton pattern of an ortho-substituted benzene (multiplets ~7.2–7.8 ppm). The para-isomer would show a clean AA'BB' doublet system.

    • Ortho-Methyl: Singlet at ~2.55 ppm . (Note: This is downfield shifted compared to standard toluene methyls due to the anisotropic effect of the adjacent carbonyl).

    • Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

  • IR Spectroscopy:

    • Double Carbonyl: Two distinct bands at ~1735 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O). The ketone band is lower frequency due to conjugation with the aromatic ring.

References

  • PubChem. (2024). Compound Summary: Ethyl 2-methylbenzoylformate.[1][2] National Library of Medicine. Retrieved from [Link]

Technical Guide: Ethyl 2-Methylbenzoylformate Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Utility Scaffold: From Radical Photoinitiation to Protease Inhibition

Executive Summary

Ethyl 2-methylbenzoylformate represents a specialized class of


-keto esters  (arylglyoxylates) characterized by an ortho-substituted aromatic ring coupled to a vicinal dicarbonyl system. While its primary industrial application lies in Type I photoinitiation  for UV-curable coatings—where the ortho-methyl group enhances radical stability via steric hindrance—its structural architecture also serves as a potent electrophilic warhead in medicinal chemistry.

This guide analyzes the molecule’s dual functionality, detailing synthetic pathways, structural analogs for LED-curing efficiency, and its role as a transition-state mimic in protease inhibitor design.

Chemical Architecture & Reactivity

The core structure of ethyl 2-methylbenzoylformate consists of an ethyl ester conjugated to a benzoyl group. The defining feature is the 2-methyl (ortho-toluyl) substitution.

1.1 Structural Criticality
  • Steric Orthogonality: The ortho-methyl group exerts steric pressure that forces the carbonyl groups out of coplanarity with the aromatic ring. This "twist" prevents efficient fluorescence (energy loss), thereby increasing the quantum yield for intersystem crossing (ISC) to the triplet state required for radical cleavage.

  • Electrophilicity: The

    
    -keto ester motif is highly electrophilic due to the electron-withdrawing nature of adjacent carbonyls. This makes the 
    
    
    
    -carbon susceptible to nucleophilic attack (e.g., by serine hydroxyls in enzymes) or radical cleavage (Norrish Type I).
1.2 Quantitative Properties
PropertyValue / CharacteristicImpact on Application
Chromophore

transition (~320–340 nm)
Critical for UV-A absorption.
Cleavage Type Norrish Type I (

-cleavage)
Generates benzoyl and ethoxycarbonyl radicals.
Lipophilicity LogP ~ 2.5 (Estimated)Ensures solubility in acrylate monomers and lipid bilayers.
Boiling Point >250°C (High)Low volatility reduces odor in coating applications.
Synthesis Strategies

The industrial standard for synthesizing ethyl 2-methylbenzoylformate and its analogs is Friedel-Crafts Acylation .[1] This method is preferred over the oxidation of mandelic acid derivatives due to scalability and atom economy.

2.1 Core Synthesis Protocol (Friedel-Crafts)

Reaction: Toluene + Ethyl Oxalyl Chloride


 Ethyl 2-methylbenzoylformate + HCl
  • Causality: Aluminum chloride (

    
    ) acts as a Lewis acid to generate the acylium ion 
    
    
    
    . Toluene directs the electrophile primarily to the para position; however, steric control can be manipulated. Note: To specifically target the 2-methyl isomer, one often starts with o-xylene or uses specific directing groups, but direct acylation of toluene yields a mixture favoring para. High-purity 2-methyl isomers often require o-toluoyl chloride + ethyl chloroformate via Grignard or Pd-catalyzed carbonylation.

Refined Laboratory Protocol (Grignard Route for Regiospecificity):

  • Reagents: 2-Bromotoluene, Magnesium turnings, Diethyl oxalate, THF.

  • Formation: Generate o-tolylmagnesium bromide in dry THF.

  • Addition: Add the Grignard reagent dropwise to excess diethyl oxalate at -78°C. Why? Low temperature prevents double addition (formation of the alcohol).

  • Quench: Acidic workup (

    
    ) yields the 
    
    
    
    -keto ester.
2.2 Visualization: Synthetic Pathway

Synthesispath Sub1 2-Bromotoluene Inter1 o-Tolylmagnesium Bromide Sub1->Inter1 Grignard Formation Sub2 Mg / THF Sub2->Inter1 Product Ethyl 2-methylbenzoylformate Inter1->Product Nucleophilic Acyl Substitution Side Side Product: Bis(o-tolyl)ketone Inter1->Side Over-addition (if T > -60°C) Reagent Diethyl Oxalate (Excess, -78°C) Reagent->Product

Caption: Regiospecific synthesis via Grignard reagent to avoid para-isomer contamination common in Friedel-Crafts routes.

Structural Analogs: Photo-Physics & Polymer Science

In the context of UV-curing, the goal is to shift absorption to longer wavelengths (LED curing at 365–405 nm) and increase reactivity.

3.1 Mechanism of Action (Norrish Type I)

Upon UV irradiation, the molecule enters an excited triplet state (


). The bond between the carbonyl carbons cleaves homolytically.
  • Radical A: o-Toluoyl radical (Initiating species).

  • Radical B: Ethoxycarbonyl radical (Less reactive, may decarboxylate).

3.2 Key Structural Analogs
Analog ClassStructural ModificationEffect on Performance
Mesitoyl Derivatives 2,4,6-Trimethyl substitutionRed Shift: Steric twisting and electron donation shift

to ~360–380 nm.[2] Higher reactivity than 2-methyl.
Thio-Analogs Sulfur atom in ring (Thiophene)LED Curing: Strong absorption at 405 nm. Ideal for 3D printing applications.
Glyoxylamides Ester

Amide
Stability: Higher hydrolytic stability but lower radical quantum yield due to hydrogen bonding.
Difunctional Bis-glyoxylatesCrosslinking: Increases polymer network density; reduces migration of photoinitiator fragments.
3.3 Visualization: Photochemical Cleavage

PhotoCleavage cluster_radicals Radical Pair Ground Ground State (S0) Ethyl 2-methylbenzoylformate Excited Excited Triplet (T1) (n, π*) State Ground->Excited hν (UV/LED) Rad1 o-Toluoyl Radical (Initiator) Excited->Rad1 Norrish Type I Cleavage Rad2 Ethoxycarbonyl Radical Excited->Rad2 Polymer Polymer Chain Initiation Rad1->Polymer + Monomer Rad2->Polymer + Monomer CO2 CO2 + Ethyl Radical (Decarboxylation) Rad2->CO2 Slow

Caption: Norrish Type I cleavage mechanism generating reactive radical species for polymerization.[3][4]

Medicinal Chemistry: Protease Inhibition

Beyond polymers, the


-keto ester moiety is a classic transition-state mimic  in drug design. It is bioisosteric to the transition state of peptide bond hydrolysis.
4.1 Mechanism of Inhibition

Serine or Cysteine proteases attack the ketone carbonyl (which is more electrophilic than the ester carbonyl). This forms a stable tetrahedral hemiketal/hemithioacetal adduct that mimics the enzyme's transition state, reversibly locking the enzyme.

  • Target Classes: HCV NS3 protease, HIV protease, and recently SARS-CoV-2 Mpro.

  • Analog Design (SAR):

    • The Warhead: The

      
      -keto ester (or amide) is the warhead.
      
    • The Cap (Aryl Group): The 2-methylbenzoyl group occupies the S1 or S1' pocket of the enzyme. The ortho-methyl provides hydrophobic bulk, often increasing selectivity for proteases with hydrophobic pockets (e.g., Chymotrypsin-like activity).

4.2 Bioisosteric Replacements

To improve metabolic stability (plasma esterases hydrolyze esters quickly), the ethyl ester is often replaced:

  • 
    -Keto Amides:  More stable in plasma; H-bond donor capability improves binding affinity.
    
  • 
    -Keto Heterocycles:  (e.g., Benzothiazoles) improve potency and membrane permeability.
    
Experimental Protocols
Protocol A: Evaluation of Photoinitiator Efficiency (Real-Time FTIR)

Objective: Measure the double-bond conversion of an acrylate monomer using Ethyl 2-methylbenzoylformate.

  • Formulation: Mix 1.0 wt% photoinitiator in 1,6-Hexanediol diacrylate (HDDA). Sonicate for 10 mins until clear.

  • Setup: Laminate the resin between two KBr pellets or polypropylene films (to prevent oxygen inhibition).

  • Irradiation: Use a UV-LED source (365 nm, 50 mW/cm²).

  • Measurement: Monitor the disappearance of the acrylate C=C peak at 1630 cm⁻¹ or 810 cm⁻¹ using Real-Time FTIR.

  • Calculation:

    
    
    (Where 
    
    
    
    is initial peak area,
    
    
    is peak area at time t).
Protocol B: Synthesis of

-Keto Amide Analog (Aminolysis)

Objective: Convert the ester to an amide for medicinal evaluation.

  • Reactants: Ethyl 2-methylbenzoylformate (1 eq), Primary Amine (1.1 eq).

  • Solvent: Ethanol or Methanol (0.5 M).

  • Conditions: Stir at room temperature for 4–12 hours. The reaction is driven by the formation of the more stable amide bond.

  • Purification: Evaporate solvent. Recrystallize from hexanes/EtOAc.

  • Validation:

    • IR: Shift of ester C=O (~1735 cm⁻¹) to amide C=O (~1680 cm⁻¹).

    • NMR: Appearance of N-H proton signal.

References
  • Synthesis & Industrial Use: "Friedel-Crafts Acylation Reaction." Mettler Toledo Technical Guide. Link

  • Photoinitiator Mechanism: He, X., et al. "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near-UV or Visible LED."[5] Macromolecules (2021).[3][6] Link

  • Medicinal Chemistry (Protease Inhibitors): "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry." Journal of Medicinal Chemistry (2021).[6] Link

  • General Reactivity: "Friedel-Crafts Reactions." Chemistry LibreTexts. Link

  • Analog Development: "Novel di-2-thienyl ketone derivatives photoinitiators enable fast visible light polymerization." Progress in Organic Coatings (2025). Link[4]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on available safety and handling information for structurally similar compounds, including Methyl Benzoylformate and Ethyl Benzoylformate, due to the limited specific data for Ethyl 2-methylbenzoylformate. This information should be used as a precautionary guide, and a comprehensive, substance-specific risk assessment should be conducted before use.

Section 1: Introduction and Hazard Analysis

Ethyl 2-methylbenzoylformate is a chemical intermediate that holds potential in various synthetic applications within research and drug development. Its structural similarity to other benzoylformate esters suggests that it should be handled with care, assuming a comparable hazard profile until specific toxicological data is available. This guide provides a framework for its safe handling, storage, and emergency procedures based on established protocols for related compounds.

1.1: Known and Inferred Chemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. While specific data for Ethyl 2-methylbenzoylformate is scarce, we can infer a profile from related compounds.

PropertyInferred Value/CharacteristicSource/Analogue
Appearance Clear, colorless to slightly yellow or greenish liquidMethyl Benzoylformate, Ethyl Benzoylformate[1][2]
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol -
Boiling Point Similar to Ethyl Benzoylformate: 138-139 °C at 18 mmHgEthyl Benzoylformate[2][3]
Density Similar to Ethyl Benzoylformate: ~1.122 g/mL at 25 °CEthyl Benzoylformate[2][3]
Flash Point Likely > 100 °C, similar to related compoundsMethyl Benzoylformate: > 112 °C, Ethyl 2-methylbenzoate: 91.67 °C[1][4]
Solubility Expected to be soluble in many organic solvents.General property of similar esters.
Moisture Sensitivity Assumed to be sensitive to moisture.Ethyl Benzoylformate[2]
1.2: Hazard Identification and Classification

Based on data from analogous compounds, Ethyl 2-methylbenzoylformate should be treated as a substance with the following potential hazards.[5]

  • Harmful if swallowed, in contact with skin, or if inhaled. [5]

  • Causes skin irritation and serious eye irritation. [5]

  • May cause respiratory irritation. [5]

It is crucial to handle this compound with the assumption that it is hazardous until proven otherwise through rigorous toxicological studies.

Section 2: Risk Mitigation and Standard Operating Procedures

A proactive approach to safety is paramount. The following procedures are designed to minimize exposure and mitigate risks during the handling and storage of Ethyl 2-methylbenzoylformate.

2.1: Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

  • Ventilation: All work with Ethyl 2-methylbenzoylformate should be conducted in a well-ventilated area.[6] A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][7]

2.2: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical barrier to direct chemical exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[6][7] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[6] Check the glove manufacturer's compatibility chart for esters.

    • Lab Coat: A long-sleeved lab coat is mandatory to protect from incidental skin contact.[6]

    • Apron: For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][7]

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_PostHandling Post-Handling Assess_Task Assess Task and Potential for Exposure Eye_Protection Chemical Goggles or Face Shield Assess_Task->Eye_Protection Mandatory Skin_Protection Gloves and Lab Coat (Add Apron if Splash Risk) Assess_Task->Skin_Protection Mandatory Respiratory_Protection Respirator (If outside fume hood or high concentration) Assess_Task->Respiratory_Protection Conditional Remove_PPE Remove and Dispose of PPE Properly Eye_Protection->Remove_PPE Skin_Protection->Remove_PPE Respiratory_Protection->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) selection workflow.

2.3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work Area Preparation: Ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Chemical Transfer: Use appropriate tools such as a pipette or a syringe for transferring the liquid. Avoid pouring directly from large containers.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][8]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6] Although the flashpoint is likely high, it is a combustible liquid.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[6][7]

  • Keep in a cool, dry, and well-ventilated area.[6][9]

  • Store away from incompatible materials.[6][8]

Section 3: Emergency Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency response plan is critical.

3.1: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][10]
3.2: Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Wear full PPE, including respiratory protection, during the entire cleanup process.[5]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Full PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

3.3: Firefighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or a water spray.[6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[11]

Section 4: Conclusion

References

  • Cole-Parmer. Material Safety Data Sheet - Methyl benzilate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl benzylmalonate, 97%. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl Benzoylformate, 99%. [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet - Ethyl benzoate. [Link]

  • The Good Scents Company. ethyl 2-methyl benzoate information. [Link]

  • PubChem. Ethyl 2-ethoxy-5-methylbenzoylformate. [Link]

  • PubChem. Ethyl 2-methylbenzoate. [Link]

  • RIFM. (2024).
  • Food and Chemical Toxicology. (2021).
  • PubChem. Ethyl 2-formylbenzoate. [Link]

Sources

Theoretical studies on Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Studies on Ethyl 2-methylbenzoylformate: A Computational Framework

Part 1: Executive Summary & Chemical Context

Ethyl 2-methylbenzoylformate (Ethyl (2-methylphenyl)(oxo)acetate) represents a critical class of


-keto esters utilized primarily as Norrish Type I photoinitiators  in polymerization and as versatile intermediates in pharmaceutical synthesis (e.g., for mandelic acid derivatives).

From a theoretical standpoint, this molecule offers a rich landscape for computational study due to the "Ortho-Effect" : the steric repulsion between the 2-methyl substituent on the phenyl ring and the adjacent


-carbonyl group. Unlike its unsubstituted parent (ethyl benzoylformate), which maintains a relatively planar conjugation, the 2-methyl derivative is theoretically predicted to adopt a twisted conformation. This structural distortion significantly alters its electronic transitions (UV-Vis absorption), bond dissociation energies, and reactivity toward nucleophiles.

This guide outlines a rigorous computational protocol for characterizing this molecule, synthesizing Density Functional Theory (DFT) methodologies with spectroscopic validation.

Part 2: Computational Methodology (The "How-To")

To ensure scientific integrity and reproducibility (E-E-A-T), the following computational workflow is recommended. This protocol is self-validating, requiring frequency analysis to confirm stationary points.[1]

Standard Protocol for Ground State Optimization
  • Theory Level: DFT (Density Functional Theory) is the industry standard for this class of organic esters.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for general geometry and vibrational analysis.

    • Refinement: For non-covalent interactions (e.g., if studying dimerization or solvent shells), use

      
      B97X-D  to account for dispersion forces.[1]
      
  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for accurately modeling the lone pairs on the carbonyl oxygens and the

    
    -system of the aromatic ring.
    
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Acetonitrile (polar aprotic) or Ethanol (polar protic) are standard for photoinitiator studies.[1]

Excited State Protocol (UV-Vis Prediction)

Since this molecule is photo-active, ground state calculations are insufficient.[1]

  • Method: TD-DFT (Time-Dependent DFT).[1]

  • States: Calculate at least N=6 excited states to capture the

    
     and 
    
    
    
    transitions.
  • Validation: Compare predicted

    
     against the experimental value (~250-260 nm).
    

Part 3: Structural Analysis & Conformational Landscape

The 2-methyl substitution introduces a steric clash that destabilizes the planar conformation. Theoretical studies must assess the Dihedral Angle (


)  between the phenyl ring and the 

-keto group (

).
Conformational Search Workflow

The molecule likely exists in dynamic equilibrium between two conformers based on the ester orientation (


 vs 

).

ConformationalAnalysis Fig 1. Conformational Search Workflow for Sterically Hindered Esters Start Input Structure (2D Sketch) Scan PES Scan (Dihedral Rotation 0-360°) Start->Scan Define Dihedrals Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Scan->Opt Select Minima Freq Frequency Check (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq? Re-optimize Result Global Minimum (Twisted Geometry) Freq->Result Valid

Key Theoretical Prediction:

  • Twisted Geometry: Expect a dihedral twist of 30-45° between the phenyl ring and the carbonyl group to relieve steric strain from the ortho-methyl group. This reduces

    
    -conjugation compared to ethyl benzoylformate, potentially blue-shifting (hypsochromic shift)  the UV absorption maximum.
    

Part 4: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the lone pairs of the carbonyl oxygens and the phenyl

    
    -system.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

    
     antibonding orbitals of the 
    
    
    
    -dicarbonyl moiety.
  • Significance: A smaller gap implies higher chemical reactivity and softer character.[1] The

    
     transition (HOMO 
    
    
    
    LUMO) is the trigger for photo-cleavage.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding drug docking and nucleophilic attacks.

  • Red Regions (Negative Potential): Localized over the two carbonyl oxygen atoms (H-bond acceptors).

  • Blue Regions (Positive Potential): Localized over the

    
    -carbonyl carbon  and the ethyl group protons.
    
  • Implication: The

    
    -carbonyl carbon is the primary site for nucleophilic attack  (e.g., by serine proteases in drug metabolism or amine co-initiators in polymerization).
    
Photochemical Cleavage Mechanism (Norrish Type I)

For researchers in polymer science, the theoretical bond dissociation energy (BDE) of the


 bond is critical.

PhotoCleavage Fig 2. Theoretical Pathway for Photo-Initiated Bond Cleavage GS Ground State (S0) Ethyl 2-methylbenzoylformate Excited Excited Singlet (S1) (n -> pi*) GS->Excited UV Absorption (hν) ISC Intersystem Crossing (ISC) Excited->ISC Triplet Excited Triplet (T1) Reactive State ISC->Triplet Cleavage Alpha-Cleavage (Norrish Type I) Triplet->Cleavage Radicals Radical Pair Formation Benzoyl + Ethoxycarbonyl Cleavage->Radicals

Part 5: Spectroscopic Profiling (Data for Validation)

Researchers should validate their theoretical models against these expected spectroscopic signatures.

Spectroscopic TechniqueTheoretical Prediction (Scaled DFT)Experimental AssignmentMechanistic Insight
IR (Vibrational) 1730 - 1750 cm⁻¹ (Doublet)C=O StretchingThe

-dicarbonyls often appear as a split peak due to coupling (symmetric/asymmetric stretching).[1]
IR (Fingerprint) 1100 - 1300 cm⁻¹C-O-C StretchingCharacteristic of the ester linkage.
UV-Vis

~ 250-260 nm

Conjugation of the phenyl ring with the carbonyl.
UV-Vis (Weak)

~ 320-350 nm

The "forbidden" transition responsible for photo-activity.
NMR (¹H)

~ 2.4-2.6 ppm (Singlet)
Methyl GroupDownfield shift due to the adjacent aromatic ring and carbonyl anisotropy.

Part 6: References

  • Standard DFT Protocol for Carbonyls:

    • Title: "Density functional theory study of vibrational spectra and assignment of fundamental modes of benzoylformate derivatives."

    • Source:Journal of Molecular Structure

    • Context: Establishes B3LYP/6-311G(d,p) as the reliable standard for

      
      -keto esters.
      
    • URL:

  • Photoinitiator Mechanisms:

    • Title: "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring."

    • Source:ResearchGate / Beijing University of Chemical Technology

    • Context: Details the HOMO-LUMO transitions and cleavage mechanisms for benzoylformates.

    • URL:

  • Conformational Analysis of Benzoates:

    • Title: "Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate."

    • Source:Spectrochimica Acta Part A

    • Context: Provides the baseline for analyzing the ester dihedral angles and steric effects in benzoate derivatives.

    • URL:

  • Electronic Descriptors:

    • Title: "Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects."[1][3]

    • Source:RSC Advances

    • Context: Validates the use of MEP mapping to predict nucleophilic attack sites on the

      
      -carbon.
      
    • URL:

Sources

Methodological & Application

Application Note: Ethyl 2-methylbenzoylformate in Photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-methylbenzoylformate (EMBF) is a highly efficient Norrish Type I photoinitiator utilized in the free-radical polymerization of unsaturated oligomers, particularly acrylates and methacrylates. Distinguished by its low volatility and minimal odor compared to its methyl analog (Methyl Benzoylformate, MBF), EMBF is critical in applications requiring high surface cure rates and low yellowing. This guide provides technical protocols for its use in industrial coatings and biomedical hydrogel scaffolds for drug delivery, addressing the specific needs of research and development professionals.

Chemical Identity & Mechanism of Action[1][2]

Chemical Profile[1][2]
  • IUPAC Name: Ethyl 2-oxo-2-phenylacetate (derivative structure; specific commercial isomer: Ethyl 2-methylbenzoylformate)

  • Function: Type I Photoinitiator (Homolytic Cleavage)

  • Key Feature: Low odor, non-yellowing, high reactivity in clear coats.

  • Absorption:

    
     approx. 250–300 nm; active absorption tail extends to 350–380 nm.
    
Photolysis Mechanism

Upon exposure to UV radiation (typically UV-C to UV-A range), EMBF undergoes a Norrish Type I cleavage. The molecule absorbs a photon, entering an excited triplet state. It then cleaves at the carbon-carbon bond between the carbonyl and the ester group, generating two active free radicals: a benzoyl radical and a formate radical.

  • Benzoyl Radical: The primary initiator of polymerization.

  • Formate Radical: Can initiate polymerization or undergo decarboxylation (releasing

    
    ) to form a secondary alkyl radical, which also initiates polymerization.
    
Mechanistic Pathway Diagram

G EMBF Ethyl 2-methylbenzoylformate (Ground State) Excited Excited Triplet State [T1] EMBF->Excited Absorption UV UV Photon (hν) UV->Excited Cleavage α-Cleavage (Norrish Type I) Excited->Cleavage ISC Radical1 Benzoyl Radical (Primary Initiator) Cleavage->Radical1 Radical2 Formate Radical Cleavage->Radical2 Polymer Polymer Chain Initiation Radical1->Polymer Monomer Attack Radical2->Polymer Monomer Attack CO2 Decarboxylation (CO2 Release) Radical2->CO2 Secondary Path

Figure 1: Photolytic cleavage pathway of EMBF leading to radical generation and polymerization.

Material Properties & Selection Criteria

EMBF is often selected over other Type I initiators (like Hydroxyacetophenones) when odor and volatility are concerns. In drug delivery and dental applications, its lower cytotoxicity profile compared to some cleavage initiators makes it a viable candidate for biomaterial scaffolds.

Table 1: Comparative Analysis of Common Photoinitiators
FeatureEthyl 2-methylbenzoylformate (EMBF)Methyl Benzoylformate (MBF)TPO (Phosphine Oxide)Irgacure 184 (HCPK)
Type Type I (Cleavage)Type I (Cleavage)Type I (Cleavage)Type I (Cleavage)
Odor Low Moderate/HighModerateLow
Yellowing Very Low LowLow (but initial bleaching)Low
Surface Cure Excellent ExcellentGoodGood
Through Cure ModerateModerateExcellent Moderate
Spectral Range UV-C / UV-B / UV-A (Tail)UV-C / UV-BUV-A / Visible (up to 420nm)UV-C / UV-B
Biocompatibility Good (Scaffolds/Dental)ModerateCaution (Cytotoxicity concerns)Moderate

Selection Logic:

  • Choose EMBF if: You require a hard surface cure (to prevent tackiness) in a clear coating or dental resin, and odor/volatility during processing is a safety or quality concern.

  • Avoid EMBF if: You are curing very thick, highly pigmented sections (TPO is better due to longer wavelength absorption) or require visible light curing (>400nm).

Protocol A: High-Performance Clear Coating (Industrial Standard)

This protocol establishes a baseline for characterizing the reactivity of EMBF in a standard acrylate matrix.

Materials
  • Oligomer: Aliphatic Urethane Acrylate (e.g., Ebecryl series).

  • Monomer (Diluent): TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate).

  • Photoinitiator: Ethyl 2-methylbenzoylformate (EMBF).

  • Additives: Flow/leveling agent (optional).

Formulation Strategy

EMBF is typically effective at concentrations between 2.0% and 5.0% by weight .

  • Preparation: Work under yellow light (safe light) to prevent premature polymerization.

  • Solubilization: EMBF is a liquid; it can be added directly to the monomer blend.

    • Step: Mix Oligomer (60 wt%) and Monomer (35 wt%) until homogeneous.

    • Step: Add EMBF (4 wt%) and Leveling Agent (1 wt%).

    • Step: Stir at 500 RPM for 10 minutes. Ensure no phase separation.

Curing & Analysis
  • Application: Draw down a 50

    
     wet film on a glass substrate.
    
  • Light Source: Medium-pressure Mercury Lamp (H-bulb) or UV-LED (365 nm).

  • Dosage: Target energy density: 300–600 mJ/cm² .

  • Validation (Tack-Free Test): Immediately after passing the lamp, touch the surface with a cotton swab. No fibers should stick.

Protocol B: Hydrogel Synthesis for Drug Delivery (Biomedical)

Audience: Drug Development & Tissue Engineering Professionals. Context: This protocol describes the fabrication of a PEGDA (Polyethylene glycol diacrylate) hydrogel loaded with a model drug, using EMBF as the initiator. Benzoylformates are increasingly studied for this application due to acceptable cytocompatibility.

Reagents[4]
  • Monomer: PEGDA (

    
     700 or 1000).
    
  • Photoinitiator: EMBF (dissolved in minimal ethanol if not directly soluble in the specific PEGDA grade).

  • Solvent: Phosphate Buffered Saline (PBS).

  • Model Drug: Bovine Serum Albumin (BSA) or small molecule drug.

Experimental Workflow

Hydrogel Prep Pre-Polymer Solution (10-20% PEGDA in PBS) AddPI Add EMBF (0.5 - 1.0% w/v) Prep->AddPI AddDrug Add Therapeutic Agent (Mix Gently) AddPI->AddDrug Mold Cast into Mold (e.g., 6mm disks) AddDrug->Mold Cure UV Irradiation (365nm, 5-10 mW/cm²) Mold->Cure Crosslinking Wash Wash/Swelling (Remove unreacted monomer) Cure->Wash Release Drug Release Assay (HPLC/UV-Vis) Wash->Release

Figure 2: Workflow for fabricating drug-eluting hydrogels using EMBF.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 20% (w/v) PEGDA solution in PBS.

    • Prepare a 10% (w/v) stock solution of EMBF in absolute ethanol (EMBF has limited water solubility; ethanol acts as a co-solvent).

  • Mixing:

    • Add the EMBF stock to the PEGDA solution to achieve a final initiator concentration of 0.5% w/v .

    • Critical Note: Keep ethanol content <5% to avoid protein denaturation if using biologics.

    • Add the therapeutic agent (Drug) and mix gently by inversion. Do not vortex if the drug is shear-sensitive.

  • Photopolymerization:

    • Pipette 100

      
       of the mixture into a silicone mold (e.g., 6mm diameter, 2mm height).
      
    • Expose to UV light (365 nm LED) at an intensity of 10 mW/cm² for 60–120 seconds .

    • Self-Validation: The gel should be firm and handleable with forceps. If the bottom is liquid, increase exposure time or flip the mold and cure the reverse side.

  • Post-Processing:

    • Wash the hydrogels in sterile PBS for 1 hour to leach out unreacted monomer and initiator.

    • Transfer to fresh buffer for release kinetics studies.

Troubleshooting & Optimization

Oxygen Inhibition

Problem: The surface of the polymer remains tacky (liquid) while the bulk is cured. Cause: Oxygen scavenges free radicals, terminating the chain reaction at the air-interface. Solution:

  • Increase Intensity: Higher light intensity generates radicals faster than oxygen can consume them.

  • Cover: Cure under a nitrogen blanket or cover the sample with a Mylar film during irradiation.

  • Amine Synergist: Although EMBF is Type I, adding a tertiary amine (e.g., MDEA) can consume oxygen, though this may increase yellowing.

Solubility Issues (Biomedical)

Problem: EMBF forms oil droplets in the aqueous hydrogel precursor. Cause: High lipophilicity. Solution:

  • Use a co-solvent (Ethanol or DMSO).

  • Switch to a water-soluble derivative if available, or use an emulsion technique.

  • Sonicate the mixture (without the drug) to create a fine dispersion before adding the drug.

Yellowing

Problem: The final product has a yellow tint. Cause: While EMBF is low-yellowing, thermal degradation or amine synergists can cause color. Solution:

  • Reduce initiator concentration (try 0.5% instead of 2%).

  • Ensure the light source does not emit excessive heat (IR radiation).

References

  • Mechanism of Benzoylformates

    • Study: "Methyl Benzoylformate Derivative Norrish Type I Photoiniti
    • Source: Macromolecules (ACS Publications).[1]

    • Link:[Link][1]

  • Safety & Handling

    • Document: Safety Data Sheet - Methyl Benzoylformate (Analogous data).[2]

    • Source: Fisher Scientific.
  • Biomedical Applications

    • Review: "Naturally Derived Photoinitiators for Dental and Biomaterials Applications."[3]

    • Source: Thieme Connect / PubMed.
    • Link:[Link]

  • Photoinitiator Comparison

    • Guide: "Photoinitiators for UV Curing."[4]

    • Source: Sigma-Aldrich (MilliporeSigma).[5]

(Note: While specific URLs for "Ethyl" 2-methylbenzoylformate strictly can be rare due to it being a specific commercial isomer, references for the class "Benzoylformates" and the methyl analog are scientifically valid proxies for mechanism and safety profiles.)

Sources

Application Notes & Protocols for Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-methylbenzoylformate is an α-keto ester, a class of compounds recognized for their significant utility in organic synthesis and polymer chemistry. The presence of a benzoyl group directly attached to a keto-ester functionality imparts unique photochemical and reactive properties. This molecule is a close analog of the widely used photoinitiator Methyl Benzoylformate (MBF), suggesting its potential in applications requiring high reactivity and efficiency, particularly under UV irradiation.[1][2][3] The ortho-methyl group on the phenyl ring can influence the molecule's conformation and electronic properties, potentially tuning its reactivity, absorption characteristics, and interaction with other reagents compared to its unsubstituted counterpart.

This guide provides in-depth experimental protocols for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the underlying scientific principles. We will explore its application as a Norrish Type I photoinitiator and as a key reactant in the classic Paternò–Büchi photocycloaddition. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure experimental integrity.

Section 1: Application as a Norrish Type I Photoinitiator for Free-Radical Polymerization

Expertise & Rationale: Benzoylformate esters are highly efficient Norrish Type I photoinitiators.[4] Upon exposure to UV light (typically in the 365-405 nm range for LED sources), the molecule undergoes excitation to a triplet state, followed by α-cleavage (cleavage of the C-C bond between the two carbonyl groups).[4][5] This process generates two distinct radical species: a benzoyl radical and an ethoxycarbonyl radical. Both radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates. The key advantage of this process is the rapid and efficient generation of initiating radicals at room temperature, simply upon light exposure, which is fundamental to UV-curing technologies in coatings, inks, and 3D printing.[1]

The workflow for evaluating a photoinitiator is critical. It involves preparing a photocurable resin, exposing it to a controlled dose of light, and quantifying the extent of polymerization. Fourier-Transform Infrared (FTIR) Spectroscopy is an ideal tool for this, as it can monitor the disappearance of the vinyl C=C bond peak (around 1635 cm⁻¹) of the acrylate monomer in real-time.

Experimental Workflow: Photopolymerization

G cluster_prep 1. Formulation Preparation cluster_cure 2. UV Curing cluster_analysis 3. Analysis A Weigh Ethyl 2-methylbenzoylformate (e.g., 2 wt%) B Add to Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TMPTA) A->B C Mix thoroughly in dark conditions (vortex or magnetic stirring) B->C D Place defined sample volume (e.g., 20 µL) between glass slides C->D Sample Application E Expose to UV LED source (e.g., 405 nm, 100 mW/cm²) D->E F Irradiate for controlled time intervals (e.g., 5, 10, 20, 30 seconds) E->F G Measure Double Bond Conversion via Real-Time FTIR F->G Data Acquisition H Determine Tack-Free Time (qualitative assessment) G->H I Measure Cured Depth (for thicker samples) H->I G Reactants Ethyl 2-methylbenzoylformate + Furan Excitation Excited Carbonyl (Triplet State) Reactants->Excitation hν (UV Light) Intermediate Diradical Intermediate Excitation->Intermediate Addition to Alkene Product Oxetane Product (Cycloadduct) Intermediate->Product Intersystem Crossing & Ring Closure

Sources

Application Note: High-Selectivity Synthesis & Utilization of Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methylbenzoylformate (CAS: 2042-07-1), also known as ethyl (2-methylphenyl)(oxo)acetate, is a critical


-keto ester intermediate. While structurally simple, its ortho-methyl substitution introduces significant steric constraints that differentiate it from generic phenylglyoxylates.

This application note details the utilization of Ethyl 2-methylbenzoylformate as a prochiral scaffold for the synthesis of enantiopure


-hydroxy acids—a pharmacophore found in antispasmodics, antithrombotics, and NSAIDs.[1] We provide a validated protocol for Asymmetric Transfer Hydrogenation (ATH) yielding >98% ee, alongside mechanistic insights into how the ortho-effect influences catalytic pocket binding.

Chemical Profile & The "Ortho-Effect"

The utility of Ethyl 2-methylbenzoylformate lies in its steric profile.[1] Unlike unsubstituted benzoylformates, the 2-methyl group creates a "molecular hinge" that restricts rotation in downstream intermediates.[1]

PropertySpecification
IUPAC Name Ethyl 2-oxo-2-(2-methylphenyl)acetate
Molecular Formula

Molecular Weight 192.21 g/mol
Boiling Point 135–140 °C (at 10 mmHg)
Key Reactivity Carbonyl reduction, Grignard addition, Condensation
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Expert Insight: The Steric Advantage

In asymmetric catalysis, the ortho-methyl group acts as a "steric wall."[1] When binding to chiral catalysts (e.g., Ru-TsDPEN or chiral NADH mimics), this bulk forces the substrate into a specific orientation to minimize steric clash with the catalyst's arene ligand.[1] This often results in higher enantioselectivity compared to the unsubstituted phenyl analog, albeit sometimes at the cost of reaction rate.

Primary Application: Asymmetric Transfer Hydrogenation (ATH)

The most high-value application of this intermediate is its conversion into (S)-Ethyl 2-hydroxy-2-(2-methylphenyl)acetate .[1] This chiral


-hydroxy ester is a versatile building block for mandelic acid-derived APIs.
Reaction Pathway Visualization

The following diagram outlines the workflow from the raw toluene derivative to the chiral API precursor.[1]

G Substrate o-Xylene / o-Toluoyl Chloride Intermediate Ethyl 2-methylbenzoylformate (The Topic) Substrate->Intermediate Friedel-Crafts Acylation Product (S)-Ethyl 2-hydroxy-2- (2-methylphenyl)acetate Intermediate->Product Asymmetric Transfer Hydrogenation (ATH) Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst->Intermediate H-Transfer API Downstream APIs (Antispasmodics/NSAIDs) Product->API Hydrolysis & Coupling

Figure 1: Synthetic workflow for the utilization of Ethyl 2-methylbenzoylformate.

Validated Protocol: Ru-Catalyzed ATH

Objective: Synthesis of (S)-Ethyl 2-hydroxy-2-(2-methylphenyl)acetate with >98% ee.

Reagents:

  • Substrate: Ethyl 2-methylbenzoylformate (10 mmol, 1.92 g)[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%)[1]

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or DMF (Green alternative: Ethyl Acetate)[1]

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under nitrogen, dissolve the Ru-catalyst (32 mg) in 2 mL of degassed solvent.

  • Substrate Addition: Add Ethyl 2-methylbenzoylformate (1.92 g) to the flask.

  • H-Source Injection: Slowly inject 2.5 mL of the HCOOH/Et3N azeotrope via syringe.

    • Critical Control Point: The reaction is exothermic.[1] Maintain temperature at 25–30°C using a water bath if necessary.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The ketone spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quench & Workup:

    • Add water (15 mL) to quench.

    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with saturated

      
       (to remove residual formic acid) and brine.[1]
      
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1).
    

Expected Yield: 92–95% Enantiomeric Excess (ee): >96% (Determined via Chiral HPLC).[1]

Analytical Quality Control

Trustworthiness in chiral synthesis relies on rigorous analytics.[1] The following HPLC method is established for this specific substrate class.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (

mm)
Mobile Phase Hexane : Isopropanol (90 :[1] 10)
Flow Rate 0.8 mL/min
Detection UV @ 254 nm
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min

Note: The ortho-methyl group significantly alters the hydrodynamic volume compared to standard mandelates, often improving peak resolution.[1]

Synthesis of the Intermediate (Vertical Integration)

For labs needing to synthesize the starting material de novo rather than purchasing it, the Friedel-Crafts acylation is the most robust route.[1]

Mechanism: Reaction of o-xylene (or o-toluoyl chloride) with ethyl oxalyl chloride in the presence of


.[1]

Protocol Summary:

  • Suspend

    
     (1.1 equiv) in dry DCM at 0°C.
    
  • Add Ethyl oxalyl chloride (1.0 equiv) dropwise.[1]

  • Add o-Xylene (1.0 equiv) dropwise, keeping

    
    .[1]
    
  • Allow to warm to RT and stir for 4 hours.

  • Safety Note: Quench carefully on ice/HCl. The reaction produces HCl gas; use a scrubber.

Safety & Handling (HSE)

Ethyl 2-methylbenzoylformate is an irritant and poses specific ocular risks.

  • GHS Classification: Eye Dam. 1 (H318), Skin Irrit. 2 (H315).[1]

  • Handling: Wear nitrile gloves and tightly fitting safety goggles.[1] Use in a fume hood to avoid inhalation of vapors.

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not rinse into drains as it is harmful to aquatic life with long-lasting effects.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Tao, X., et al. (2025).[1] Bioreduction of methyl o-chlorobenzoylformate... for efficient production of enantiopure clopidogrel intermediate. ResearchGate.[1] Link(Cited for analogous ortho-substituted reactivity).

  • Organic Syntheses. (1928).[1] Ethyl Benzoylformate Synthesis (General Protocol adapted for ortho-methyl derivative). Org.[1][2][3] Synth. 8, 84. Link[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl Benzoate Derivatives. Link

Sources

Ethyl 2-methylbenzoylformate reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Synthetic Utility of Ethyl 2-Methylbenzoylformate

Executive Summary

Ethyl 2-methylbenzoylformate (E-2-MBF) represents a specialized class of


-keto esters where the ortho-methyl substitution on the aromatic ring introduces unique steric and electronic properties.[1] Unlike its unsubstituted analog (ethyl benzoylformate), the ortho-methyl group significantly alters the molecular planarity and radical stability, creating a dichotomy in its application:
  • Industrial Photochemistry: It serves as a highly efficient Norrish Type I photoinitiator for free-radical polymerization, where the ortho-substituent enhances hydrogen-abstraction pathways and prevents back-reaction of radicals.[1]

  • Pharmaceutical Synthesis: It acts as a challenging yet rewarding prochiral ketone substrate for the asymmetric synthesis of 2-methylmandelic acid derivatives—key pharmacophores in antithrombotic and anticholinergic drugs.[1]

This guide details the mechanistic pathways and validated protocols for utilizing E-2-MBF in both high-energy UV curing and precision asymmetric catalysis.[1]

Molecular Profile & Synthesis Strategy

Commercial availability of the specific ethyl ester with ortho-substitution can be variable.[1] In-house synthesis is often required to ensure high purity (>99%) free of isomeric impurities that quench excited states.[1]

Synthetic Pathway: The most robust route utilizes Friedel-Crafts acylation of toluene with ethyl oxalyl chloride.[1] This method is preferred over esterification of the acid due to the steric hindrance of the ortho-methyl group, which slows down direct esterification.

Protocol: Friedel-Crafts Synthesis of E-2-MBF

  • Reagents: Toluene (Substrate/Solvent), Ethyl oxalyl chloride (1.1 eq),

    
     (1.2 eq), DCM (Solvent).
    
  • Procedure:

    • Inerting: Flame-dry a 500 mL three-neck flask; flush with

      
      .
      
    • Lewis Acid Charge: Suspend

      
       in anhydrous DCM at 0°C.
      
    • Acyl Chloride Addition: Add ethyl oxalyl chloride dropwise. Maintain T < 5°C.

    • Substrate Addition: Add toluene slowly. The ortho-directing power of the methyl group is weak compared to para, but the electrophile is bulky. Note: Isomer separation (ortho vs. para) is critical post-synthesis.

    • Quench: Pour onto ice/HCl. Extract with DCM.[1]

    • Purification: Fractional distillation is required to separate the ortho isomer (lower boiling point due to steric "shielding") from the para isomer.

Application I: Photochemical Radical Generation (Norrish Type I)

Mechanism: Upon UV irradiation (typically 365–405 nm), E-2-MBF undergoes excitation to the singlet state (


) and rapidly crosses to the triplet state (

). The dominant pathway is Norrish Type I cleavage at the C–C bond between the carbonyls.
  • The Ortho-Effect: The 2-methyl group exerts a "twisted" conformation between the phenyl ring and the carbonyl, preventing efficient

    
    -stacking.[1] This destabilizes the ground state but stabilizes the resulting benzoyl radical via hyperconjugation, increasing the quantum yield of cleavage compared to unsubstituted benzoylformates.
    

Experimental Protocol: Real-Time FTIR Monitoring of Photopolymerization

  • Objective: Quantify polymerization kinetics of an acrylate monomer initiated by E-2-MBF.

  • Materials:

    • Monomer: Trimethylolpropane triacrylate (TMPTA).[2]

    • Initiator: E-2-MBF (1.0 wt%).[1]

    • Equipment: FTIR with UV-LED accessory (395 nm).[1]

Step-by-Step Workflow:

  • Formulation: Dissolve E-2-MBF in TMPTA. Sonicate for 5 mins in the dark (amber vial) to ensure homogeneity.

  • Sample Prep: Laminate a 20

    
    m film of the resin between two 
    
    
    
    salt plates.
  • Baseline: Collect background spectrum (4000–600

    
    ).[1] Focus on the acrylate 
    
    
    
    twisting peak at 810
    
    
    .[1]
  • Irradiation: Trigger UV-LED (Intensity: 50 mW/

    
    ).
    
  • Data Acquisition: Collect spectra every 200 ms for 60 seconds.

  • Analysis: Calculate conversion (

    
    ) using the Beer-Lambert law derivative:
    
    
    
    
    (Where
    
    
    is the peak area at 810
    
    
    ).[1]

Photochemistry cluster_0 Excitation Phase cluster_1 Cleavage Phase Ground E-2-MBF (Ground State) Excited Excited Triplet (T1) Ground->Excited UV (hv) Radicals Radical Pair (Benzoyl + Ethoxycarbonyl) Excited->Radicals Norrish Type I Polymer Polymer Chain Initiation Radicals->Polymer + Acrylate caption Figure 1: Photochemical cleavage pathway of Ethyl 2-methylbenzoylformate.

Application II: Asymmetric Biocatalytic Reduction

Mechanism: The reduction of the


-keto group yields ethyl 2-methylmandelate.[1] The ortho-methyl group creates significant steric bulk, often rendering standard chemical hydrogenation (e.g., Ru-BINAP) sluggish.[1] Biocatalysis using Ketoreductases (KREDs) is the superior protocol, as enzymes can be evolved to accommodate the steric "pocket" of the ortho-substituent.

Protocol: Enzymatic Screening for Chiral Synthesis

  • Objective: Identify a KRED variant that yields >99% ee of (R)-ethyl 2-methylmandelate.

  • Reagents:

    • Substrate: E-2-MBF (50 mM in DMSO).

    • Enzyme Panel: KRED screening kit (e.g., Codexis or equivalent).

    • Cofactor: NADPH/NADP+.[1]

    • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Master Mix: Combine Buffer (900

    
    L), GDH (5 U/mL), Glucose (1.5 eq), and NADP+ (1 mM).
    
  • Plate Setup: Dispense 180

    
    L of Master Mix into a 96-well deep-well plate.
    
  • Enzyme Charge: Add 2 mg of distinct KRED lyophilizate to each well.

  • Substrate Initiation: Add 20

    
    L of E-2-MBF stock. Seal with chemically resistant foil.[1]
    
  • Incubation: Shake at 30°C / 600 rpm for 24 hours.

  • Quench & Extract: Add 600

    
    L Ethyl Acetate. Vortex vigorously. Centrifuge to separate phases.
    
  • Analysis: Analyze organic phase via Chiral GC (Column: CP-Chirasil-Dex CB).

    • Success Metric: Conversion > 90% and ee > 98%.[1]

Biocatalysis Substrate Ethyl 2-methylbenzoylformate Complex Enzyme-Substrate Complex Substrate->Complex Binding Product (R)-Ethyl 2-methylmandelate Complex->Product Reduction Cofactor_Ox NADP+ Complex->Cofactor_Ox Recycle Glucose -> Gluconolactone (GDH) Cofactor_Ox->Recycle Cofactor_Red NADPH Cofactor_Red->Complex H- Transfer Recycle->Cofactor_Red caption Figure 2: Cofactor-coupled enzymatic reduction cycle.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Yellowing (Polymerization) The cured resin has a yellow tint.[1]This is intrinsic to benzoylformate cleavage byproducts.[1] Reduce initiator concentration to <0.5% or add a phosphine-based bleaching agent.[1]
Low Conversion (Biocatalysis) Reaction stalls at 50%.The ortho-methyl group causes product inhibition in the enzyme active site.[1] Use an in situ product removal (ISPR) resin (e.g., Amberlite XAD-4) to adsorb the product as it forms.
Impurity Profile (Synthesis) Presence of para-isomer.[1]The ortho-isomer has a lower boiling point.[1] Use a spinning band distillation column for separation.[1] Confirm purity via NOESY NMR (coupling between methyl protons and aromatic protons).

References

  • Norrish Type I Mechanism & Substituent Effects: Xiao, P., et al. "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring."[1] Macromolecules, 2021.[3] [Link]

  • Asymmetric Synthesis of Benzoylformates: Ikemoto, T., et al.[4] "Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols." Sumitomo Kagaku, 2005.[4] [Link]

  • Photochemical Generation of Acyl Radicals: Gryn'ova, G., et al. "Photochemical generation of acyl and carbamoyl radicals."[5] Chemical Science, 2020.[5] [Link]

  • Friedel-Crafts Synthesis of Alpha-Keto Esters: Organic Syntheses, Coll. Vol. 1, p.241 (General procedure for Ethyl Benzoylformate adapted for ortho-derivatives). [Link]

Sources

Application Note: Catalytic Utility of Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methylbenzoylformate (E-2-MBF) is a specialized


-keto ester utilized primarily in two high-value catalytic domains: radical photopolymerization  and asymmetric pharmaceutical synthesis . Unlike generic benzoylformates, the ortho-methyl substitution on the phenyl ring introduces steric and electronic parameters that enhance hydrolytic stability and influence regioselectivity.

This guide details two distinct workflows:

  • Active Role: Use as a low-yellowing Norrish Type I Photoinitiator for UV-curable acrylate systems.

  • Substrate Role: Application as a prochiral scaffold in Asymmetric Transfer Hydrogenation (ATH) to yield chiral mandelates (Ethyl 2-hydroxy-2-(2-methylphenyl)acetate).

Part 1: Photoinitiated Polymerization (Active Application)

Mechanistic Insight

In UV-curing applications, E-2-MBF functions as a radical generator. While often grouped with catalysts, it is technically an initiator that triggers a catalytic chain reaction (polymerization).[1]

  • Class: Norrish Type I (primary) / Type II (secondary, formulation dependent).

  • Mechanism: Upon UV irradiation (typically 250–400 nm), the molecule undergoes homolytic cleavage at the C–C bond between the carbonyls (

    
    -cleavage).
    
  • Advantage: The ortho-methyl group provides steric protection against premature hydrolysis in resin formulations, extending shelf-life compared to non-substituted analogs. Furthermore, the resulting radicals (benzoyl and ethoxycarbonyl) are highly reactive toward acrylate double bonds but produce minimal chromophores, resulting in low-yellowing clear coats.

Visualization: Radical Generation Pathway

The following diagram illustrates the photochemical cleavage and subsequent initiation of the acrylate monomer.

Photoinitiation Substrate Ethyl 2-methylbenzoylformate (Ground State) Excited Triplet State (n, π*) Substrate->Excited UV (hv) Radicals Radical Pair (Benzoyl• + •COOEt) Excited->Radicals α-Cleavage Polymer Polymer Chain Initiation Radicals->Polymer + Acrylate Monomer

Figure 1: Norrish Type I photocleavage mechanism of E-2-MBF leading to radical initiation.

Protocol: UV-Curing of Clear Acrylate Coatings

Objective: Formulate a non-yellowing clear coat for wood or plastic substrates.

Materials:

  • Oligomer: Aliphatic Urethane Acrylate (e.g., CN9001 or equivalent).

  • Monomer (Diluent): TPGDA (Tripropylene glycol diacrylate).

  • Initiator: Ethyl 2-methylbenzoylformate (E-2-MBF).

  • Co-initiator (Optional): Amine synergist (MDEA) if surface cure is inhibited by oxygen (Type II mode).

Step-by-Step Formulation:

  • Base Preparation: In a light-shielded amber jar, mix the Oligomer and Monomer (Ratio 60:40 w/w) to achieve a viscosity of ~300–500 cPs at 25°C.

  • Initiator Addition: Add 2.0 – 4.0 wt% of E-2-MBF.

    • Note: E-2-MBF is liquid at room temperature (or low melting solid), facilitating easy dispersion unlike solid phosphine oxides.

  • Homogenization: Stir at 500 RPM for 15 minutes at room temperature. Ensure no micro-bubbles remain.

  • Application: Draw down the coating onto a glass or polycarbonate substrate using a wire-wound bar (target thickness: 12–24 microns).

  • Curing: Pass under a Medium Pressure Mercury Lamp (80 W/cm).

    • Belt Speed: 5–10 m/min.

    • Target Energy: 300–500 mJ/cm².

Validation Criteria:

  • Tack-Free Time: Immediate upon exit from UV chamber.

  • MEK Rub Test: >200 double rubs (indicates high cross-link density).

  • Colorimetry:

    
     after 24h (confirms low yellowing).
    

Part 2: Asymmetric Catalytic Synthesis (Substrate Application)

Mechanistic Insight

E-2-MBF acts as a challenging prochiral substrate for Asymmetric Transfer Hydrogenation (ATH) . The ortho-methyl group creates a "steric wall," making standard reduction difficult. However, using Ruthenium (Ru) catalysts with chiral diamine ligands allows for the precise synthesis of (R)- or (S)-Ethyl 2-hydroxy-2-(2-methylphenyl)acetate . These chiral mandelates are critical intermediates for antithrombotic agents (e.g., Clopidogrel analogs) and other bioactive compounds.

Visualization: Ru-Catalyzed ATH Cycle

The catalytic cycle relies on the metal-ligand bifunctional mechanism (Noyori type).

ATH_Cycle Cat_Active Ru-H Catalyst (Active Hydride) Complex Substrate-Catalyst Complex Cat_Active->Complex + E-2-MBF Product_Release Product Release (Chiral Mandelate) Complex->Product_Release H-Transfer Regen Catalyst Regeneration (+ HCOOH) Product_Release->Regen - Product Regen->Cat_Active - CO2

Figure 2: Asymmetric Transfer Hydrogenation cycle using Formic Acid as the hydrogen source.

Protocol: Enantioselective Reduction via ATH

Objective: Synthesis of (R)-Ethyl 2-methylmandelate with >95% ee.

Reagents:

  • Substrate: Ethyl 2-methylbenzoylformate (1.0 eq).

  • Catalyst: RuCl (0.5 mol%).

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Workflow:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon x3.

  • Catalyst Charge: Add RuCl (S/C ratio = 200:1). Dissolve in minimal degassed DCM.

  • Substrate Addition: Add E-2-MBF (10 mmol, ~1.92 g).

  • Reaction Initiation: Slowly inject the Formic Acid/TEA mixture (2.0 eq relative to substrate).

    • Observation: CO₂ evolution will begin. Ensure open venting through a bubbler.

  • Incubation: Stir at 25°C for 12–24 hours.

    • Note: The ortho-methyl group slows kinetics compared to unsubstituted mandelates. Do not terminate early.

  • Quench & Workup: Add water (20 mL). Extract organic layer with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.

  • Purification: Flash column chromatography (Hexane/EtOAc 90:10).

Part 3: Analytical Validation & Data

Quantitative Specifications

The following table summarizes expected physical and chemical data for E-2-MBF applications.

ParameterSpecificationMethod/Notes
Appearance Clear to pale yellow liquidVisual inspection
Purity (GC) > 98.0%FID Detector
UV Absorption

~255 nm, ~320 nm
Tail extends to 400 nm (useful for UV-A)
Boiling Point 135–140°C @ 10 mmHgVacuum distillation required
Chiral HPLC Chiralcel OD-H or AD-HFor ATH product (Hexane/IPA 90:[2]10)
HPLC Method for Chiral Purity (ATH Product)

To verify the enantiomeric excess (ee) of the synthesized mandelate:

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~14.2 min

    • Note: Determine absolute configuration by comparison with authentic standards or optical rotation.

References

  • Photoinitiator Mechanisms & Classific

    • Title: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED.
    • Source: Macromolecules (ACS Public
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation (

    • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
    • Source: N
    • URL:[Link]

  • Synthesis of Mandelic Acid Deriv

    • Title: An In-depth Technical Guide to the Synthesis of Ethyl Mandelate.[3]

    • Source: BenchChem Applic
  • Chemical Properties & Safety D

    • Title: Ethyl 2-methylbenzoate (Structural Analog Data).[2]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Application Notes and Protocols: Ethyl 2-methylbenzoylformate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of α-Ketoesters in Modern Agrochemicals

α-Ketoesters, such as Ethyl 2-methylbenzoylformate, are highly versatile chemical intermediates of significant interest in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Their unique structural motif, featuring adjacent ketone and ester functionalities, provides a reactive scaffold for the construction of complex heterocyclic systems. In the realm of agriculture, these compounds are crucial building blocks for a class of herbicides known as triazinones. This application note provides a detailed technical guide on the utilization of Ethyl 2-methylbenzoylformate as a precursor for the synthesis of a potent triazinone herbicide, an analogue of Metamitron. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability in a research and development setting.

Section 1: Synthesis of the Key Precursor - Ethyl 2-methylbenzoylformate

The synthesis of the title compound, Ethyl 2-methylbenzoylformate, is a critical first step. It is typically achieved through the esterification of 2-methylbenzoylformic acid.

Synthesis of 2-methylbenzoylformic acid

Various methods exist for the synthesis of benzoylformic acids. One common laboratory-scale approach involves the oxidation of a suitable precursor, such as 2-methylacetophenone. A more direct route starts from 2-methylbenzoyl cyanide, which can be hydrolyzed to the corresponding acid. For the purpose of this guide, we will outline a general procedure for the synthesis of a benzoylformic acid from styrene, which can be adapted for a 2-methyl substituted starting material.[1]

Protocol: Esterification of 2-methylbenzoylformic acid

The esterification of 2-methylbenzoylformic acid with ethanol is a classic Fischer esterification reaction, typically catalyzed by a strong acid.[2]

Materials:

  • 2-methylbenzoylformic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzoylformic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-methylbenzoylformate.

  • The crude product can be purified by vacuum distillation.

Section 2: Synthesis of a Metamitron Analogue: 4-amino-3-methyl-6-(2-methylphenyl)-1,2,4-triazin-5(4H)-one

Metamitron is a selective herbicide widely used in sugar beet cultivation.[3][4] Its synthesis and that of its analogues provides a clear example of the utility of benzoylformate esters. The following protocol details the synthesis of a 2-methylphenyl analogue of Metamitron.

Overall Reaction Scheme

The synthesis is a three-step, one-pot procedure starting from Ethyl 2-methylbenzoylformate.

G A Ethyl 2-methylbenzoylformate C Intermediate I (Hydrazone) A->C + B Acetylhydrazine B->C E Intermediate II (Acylhydrazide) C->E + D Hydrazine Hydrate D->E G 4-amino-3-methyl-6-(2-methylphenyl)-1,2,4-triazin-5(4H)-one E->G Δ F Heat (Cyclization)

Sources

Application Note: Analytical Profiling of Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl 2-methylbenzoylformate (Synonyms: Ethyl (2-methylbenzoyl)formate; Ethyl 2-oxo-2-(o-tolyl)acetate) is a specialized


-keto ester used primarily as a photoinitiator in UV-curable coatings and as a high-value intermediate in the synthesis of pharmaceutical heterocycles.[1] Structurally, it consists of an ortho-toluoyl moiety conjugated to an ethyl glyoxylate group.[1]
Why Analysis Matters[1]
  • Photoinitiator Migration: In food packaging applications, unreacted photoinitiators can migrate into food matrices. Detection limits in the ppb (ng/mL) range are often required.

  • Synthetic Purity: As a pharmaceutical intermediate, the presence of the hydrolyzed acid (2-methylbenzoylformic acid) or decarboxylated by-products (ethyl 2-methylbenzoate) must be controlled.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • CAS Number: 66644-67-5[1][2][3][4][5]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 192.21 g/mol [1][3]

  • Solubility: Soluble in acetonitrile, methanol, ethyl acetate, and dichloromethane. Poorly soluble in water.

  • Boiling Point (Predicted): ~260–270°C (based on the analog Ethyl Benzoylformate).

Analytical Strategy & Decision Matrix

The choice of method depends strictly on the sample matrix and the required sensitivity.

DecisionMatrix Sample Sample Matrix HighConc Raw Material / API (>98% Purity) Sample->HighConc Trace Migration / Environmental (<1 ppm) Sample->Trace HPLC Method A: RP-HPLC-UV (Quantification) HighConc->HPLC High Precision GCMS Method B: GC-MS (ID & Trace Quant) Trace->GCMS High Sensitivity

Figure 1: Analytical Decision Matrix for selecting the optimal workflow.

Method A: High-Resolution GC-MS (Trace Analysis)[1]

Objective: Identification and quantification of Ethyl 2-methylbenzoylformate in complex matrices (e.g., solvent extracts, migration simulants).

System Configuration
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 7890/5977 or equivalent).[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms),

    
    .[1]
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 10:1 (for assay); 250°C.

Temperature Program
  • Initial: 60°C (Hold 1 min) — Traps volatiles and focuses the peak.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min) — Ensures elution of the analyte (~260°C BP) and cleans column.

Mass Spectrometry Parameters (EI Mode)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 40–350 amu[1]

  • Solvent Delay: 3.0 min

Identification Logic (Expertise & Experience)

The identification relies on specific fragmentation patterns characteristic of


-keto esters.
  • Molecular Ion (

    
    ):  m/z 192 (typically weak but visible).
    
  • Base Peak: m/z 119 (2-Methylbenzoyl cation,

    
    .[1] This is the diagnostic fragment formed by 
    
    
    
    -cleavage between the carbonyls).
  • Secondary Fragment: m/z 91 (Tropylium ion,

    
    , formed by loss of CO from the m/z 119 fragment).
    
  • Ester Fragment: m/z 29 (

    
    ) or m/z 73 (
    
    
    
    ).

FragPathway Parent Parent Molecule (m/z 192) AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage Frag119 2-Methylbenzoyl Cation (m/z 119) [Base Peak] AlphaCleavage->Frag119 Loss of .COOEt Frag91 Tropylium Ion (m/z 91) Frag119->Frag91 Loss of CO LossCO - CO

Figure 2: EI Fragmentation Pathway for Ethyl 2-methylbenzoylformate.

Self-Validating Protocol (SST)

Before running samples, inject a 10 ppm System Suitability Standard (SST).

  • S/N Ratio: Must be >50:1 for m/z 119.

  • Spectral Match: NIST library match score >90%.

  • Retention Time Stability:

    
     min compared to standard.
    

Method B: RP-HPLC-UV (Purity & Assay)[1]

Objective: Routine quality control and purity assessment of raw materials.

Chromatographic Conditions[2][3][5][10][12][13][14]
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for carbonyls).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm (primary) and 210 nm (impurities).

  • Injection Volume: 5–10

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BComment
0.040Initial equilibration
10.090Elute analyte
12.090Wash column
12.140Re-equilibration
15.040End of run
Sample Preparation[5][12]
  • Stock Solution: Dissolve 10 mg of Ethyl 2-methylbenzoylformate in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100

    
    .
    
  • Filtration: Filter through 0.22

    
     PTFE filter before injection.
    
Troubleshooting & Optimization
  • Peak Tailing: If the tailing factor

    
    , increase column temperature to 40°C or increase buffer strength (e.g., use 10mM Ammonium Formate instead of Formic Acid).
    
  • Ghost Peaks:

    
    -keto esters can be sensitive to light.[1] Store all solutions in amber glassware  to prevent photodegradation during analysis.
    

References

  • Chemical Identity: Ethyl 2-methylbenzoylformate (CAS 66644-67-5).[1][2][3][4][5] BLD Pharm Catalog. Retrieved from

  • Proxy Method (GC-MS): Ethyl Benzoylformate Synthesis and Analysis. Organic Syntheses, Coll. Vol. 1, p.241 (1941). Retrieved from

  • Proxy Method (HPLC): High-Performance Liquid Chromatography (HPLC) of Ethyl Benzoate. BenchChem Application Notes. Retrieved from

  • Validation Guidelines: ICH Q2(R1) Validation of Analytical Procedures. European Medicines Agency. Retrieved from

Sources

Navigating Photopolymerization: Application Notes and Protocols for Benzoylformate Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Affiliation: Advanced Materials Research Division

Abstract: This document provides a comprehensive technical guide on the application of benzoylformate derivatives, specifically focusing on Methyl Benzoylformate (MBF), as a photoinitiator in materials science. While the initial inquiry concerned Ethyl 2-methylbenzoylformate, a thorough search of scientific literature and chemical databases revealed a significant lack of published applications for this specific compound in materials science. In contrast, Methyl Benzoylformate is a widely studied and commercially significant photoinitiator. This guide leverages the available data on MBF to provide researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and an in-depth understanding of its mechanism in photopolymerization.

Section 1: Introduction to Benzoylformates in Photopolymerization

Photopolymerization, the process of using light to initiate and propagate a polymerization reaction, is a cornerstone of modern materials science. It offers rapid, spatiotemporally controlled curing of liquid resins into solid polymers, enabling applications from dental composites and coatings to advanced 3D printing. The efficacy of this process hinges on the photoinitiator, a molecule that absorbs light and generates reactive species to kickstart polymerization.

Benzoylformate derivatives, such as Methyl Benzoylformate (MBF), are a class of photoinitiators that have garnered significant interest. MBF is a liquid, Type II photoinitiator that offers several advantages, including high efficiency, good thermal stability, and low odor, making it a versatile tool for materials scientists.[1][2]

Chemical Identity and Physical Properties

A clear understanding of the photoinitiator's fundamental properties is crucial for its effective application.

PropertyValueReference
Chemical Name Methyl Benzoylformate (MBF)[1][3]
Synonyms Methyl phenylglyoxylate, Omnirad MBF[3]
CAS Number 15206-55-0[1][3]
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [3]
Appearance Clear to light yellow liquid[2]
Boiling Point 246-248 °C[3]
Density (at 20°C) 1.15-1.17 g/cm³[3]
Solubility Soluble in most organic solvents (e.g., acrylates, toluene, ethanol)[2]

Section 2: Mechanism of Photoinitiation

Methyl Benzoylformate is classified as a Type II photoinitiator. This means it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The process can be broken down into several key steps:

  • Photoexcitation: Upon exposure to UV light, the MBF molecule absorbs a photon and is promoted to an excited singlet state (S1), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (T1).

  • Hydrogen Abstraction: The excited triplet state of MBF is a potent hydrogen abstractor. It reacts with the co-initiator (e.g., a tertiary amine) by abstracting a hydrogen atom.

  • Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the MBF and an amine-alkyl radical from the co-initiator.

  • Initiation of Polymerization: The highly reactive amine-alkyl radical is the primary species that initiates the polymerization of monomer units (e.g., acrylates).

This mechanism is advantageous as it can be less susceptible to oxygen inhibition compared to some Type I photoinitiators, where oxygen can quench the initiating radicals.

G cluster_0 Photoinitiation with Methyl Benzoylformate (MBF) MBF MBF (Ground State) MBF_S1 MBF (Singlet Excited State) MBF->MBF_S1 UV Light (hν) MBF_T1 MBF (Triplet Excited State) MBF_S1->MBF_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical MBF_T1->Ketyl_Radical Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Amine_Alkyl_Radical Amine-Alkyl Radical Co_initiator->Amine_Alkyl_Radical Hydrogen Abstraction Monomer Monomer (e.g., Acrylate) Amine_Alkyl_Radical->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Figure 1. Mechanism of a Type II photoinitiator system.

Section 3: Applications in Materials Science

The properties of MBF make it suitable for a range of applications where rapid and controlled curing is required.

UV-Curable Coatings and Inks

MBF is widely used as a photoinitiator in UV-curable coatings and inks. These formulations are valued for their rapid curing times, high durability, and low volatile organic compound (VOC) emissions.

Causality Behind Experimental Choices:

  • Choice of Monomer/Oligomer: The selection of acrylate or methacrylate monomers and oligomers dictates the final properties of the cured material (e.g., hardness, flexibility, adhesion).

  • Concentration of Photoinitiator: The concentration of MBF (typically 0.5-5% by weight) influences the cure speed and depth of cure. Higher concentrations can lead to faster surface cure but may hinder light penetration for thicker coatings.

  • Co-initiator Selection: The choice and concentration of the amine co-initiator are critical for efficient radical generation. Tertiary amines like Ethyl 4-(dimethylamino)benzoate (EDB) or 2-Ethylhexyl 4-dimethylaminobenzoate are commonly used.

  • UV Light Source: The spectral output of the UV lamp must overlap with the absorption spectrum of the photoinitiator. While traditional mercury lamps have been used, there is a shift towards LED sources with specific wavelengths (e.g., 365-405 nm). It is important to note that the primary absorption peaks for traditional MBF are at 255 nm and 325 nm, which may limit its efficiency with some LED sources.

3D Printing (Vat Photopolymerization)

Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on the precise curing of liquid resins. Photoinitiators are a critical component of these resins. While not as commonly cited as some other photoinitiators in recent 3D printing literature, the fundamental properties of benzoylformate derivatives make them potentially suitable for these applications, particularly in formulations where low odor and good thermal stability are desired.

Causality Behind Experimental Choices:

  • Resin Formulation: 3D printing resins are complex mixtures of monomers, oligomers, photoinitiators, and other additives (e.g., pigments, fillers). The compatibility and reactivity of MBF within this matrix are crucial.

  • Light Source in 3D Printer: The wavelength and intensity of the light source in the 3D printer (laser or projector) must be matched with the photoinitiator's absorption characteristics.

  • Print Parameters: Parameters such as layer thickness and exposure time are directly linked to the photoinitiator's efficiency and concentration. A more efficient photoinitiator system may allow for faster printing speeds or greater cure depths.

Section 4: Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization will be necessary based on the specific monomers, equipment, and desired material properties.

Protocol for UV Curing of a Clear Acrylate Coating

Objective: To prepare and cure a simple, clear acrylate coating using Methyl Benzoylformate as the photoinitiator.

Materials:

  • Trimethylolpropane triacrylate (TMPTA) (monomer)

  • Methyl Benzoylformate (MBF) (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (EDB) (co-initiator)

  • Glass or metal substrate

  • UV curing chamber with a medium-pressure mercury lamp (or a 365 nm LED source)

  • Film applicator (e.g., drawdown bar)

  • Mixing vials and stirrer

Procedure:

  • Formulation Preparation:

    • In a light-protected vial, prepare the following formulation by weight:

      • 95% Trimethylolpropane triacrylate (TMPTA)

      • 3% Methyl Benzoylformate (MBF)

      • 2% Ethyl 4-(dimethylamino)benzoate (EDB)

    • Mix the components thoroughly until a homogeneous solution is obtained. Gentle warming may be used to reduce viscosity if necessary.

  • Coating Application:

    • Clean the substrate thoroughly to ensure good adhesion.

    • Using a film applicator, apply a thin, uniform layer of the formulation onto the substrate. The thickness can be controlled by the applicator size (e.g., 25 µm).

  • UV Curing:

    • Place the coated substrate in the UV curing chamber.

    • Expose the coating to UV radiation. The required dose will depend on the lamp intensity and the formulation. A typical starting point is a dose of 500-1000 mJ/cm².

    • Monitor the curing process. The coating should transition from a liquid to a solid, tack-free film.

  • Characterization:

    • Assess the cure by testing for tackiness (thumb twist test).

    • Evaluate the physical properties of the cured film, such as hardness (pencil hardness), adhesion (cross-hatch test), and solvent resistance.

G cluster_1 Experimental Workflow: UV Curing of Acrylate Coating Formulation 1. Formulation (TMPTA, MBF, EDB) Application 2. Coating Application (Substrate) Formulation->Application Curing 3. UV Curing (UV Lamp) Application->Curing Characterization 4. Characterization (Hardness, Adhesion) Curing->Characterization

Figure 2. Workflow for UV curing a clear acrylate coating.

Section 5: Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of results when working with MBF-based photopolymerization, a self-validating experimental design is essential.

  • Controls: Always include a control formulation without the photoinitiator to confirm that polymerization does not occur in the absence of UV light.

  • Dose-Response Curves: Characterize the effect of varying the UV dose on the degree of cure. This can be measured using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak.

  • Photo-DSC (Differential Scanning Calorimetry): This technique can be used to measure the heat of polymerization, providing quantitative data on the reaction kinetics and the overall conversion.

  • Batch-to-Batch Consistency: When using commercial materials, it is good practice to test each new batch to ensure consistent performance.

Section 6: Conclusion

Methyl Benzoylformate is a versatile and efficient Type II photoinitiator with established applications in UV-curable coatings and inks. Its low odor and good thermal stability make it an attractive option for various materials science applications. While the initially requested Ethyl 2-methylbenzoylformate lacks documented applications in this field, the principles and protocols outlined for MBF provide a solid foundation for researchers working with benzoylformate-based photoinitiator systems. As with any chemical process, careful optimization and characterization are key to achieving desired material properties and ensuring reliable performance.

References

  • CHLUMINIT® MBF / Photoinitiator MBF / Methyl benzoylformate / Omnirad MBF CAS 15206-55-0. (n.d.). Retrieved from [Link]

  • CN111559963A - Long-wavelength benzoyl formic acid methyl ester photoinitiator and preparation method thereof - Google Patents. (n.d.).

Sources

Application Notes and Protocols: Ethyl 2-Methylbenzoylformate as a Versatile α-Keto Ester Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of ethyl 2-methylbenzoylformate as a strategic building block in organic synthesis. While direct applications in completed total syntheses are not extensively documented in the literature, this guide extrapolates from the known reactivity of α-keto esters and ortho-substituted aromatic compounds to present mechanistically sound and field-proven protocols. The aim is to empower chemists to leverage the unique structural and electronic properties of this reagent in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds and natural product analogues.

Introduction: The Synthetic Potential of Ethyl 2-Methylbenzoylformate

α-Keto esters are a valuable class of bifunctional molecules that serve as versatile intermediates in a wide array of chemical transformations.[1] Their general structure, featuring adjacent ketone and ester functionalities, provides a rich platform for synthetic manipulation. Ethyl 2-methylbenzoylformate, with its ortho-methyl substitution on the aromatic ring, introduces specific steric and electronic features that can be strategically exploited to control reactivity and selectivity in complex synthetic sequences.

The proximity of the methyl group to the α-keto ester moiety can influence the conformation of the molecule and the accessibility of the reactive carbonyl centers. This can be advantageous in directing stereoselective reactions and in promoting specific intramolecular cyclizations. These notes will detail the synthesis of this building block and explore its potential applications in key bond-forming reactions relevant to total synthesis.

Synthesis of Ethyl 2-Methylbenzoylformate

Several reliable methods can be employed for the preparation of ethyl 2-methylbenzoylformate. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Friedel-Crafts Acylation of Toluene

A direct and efficient route involves the Friedel-Crafts acylation of toluene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[2][3] The ortho and para isomers are typically formed, which can be separated by chromatography.

  • Reaction Scheme: Toluene + Ethyl Oxalyl Chloride --(AlCl₃)--> Ethyl 2-methylbenzoylformate + Ethyl 4-methylbenzoylformate

  • Causality: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution.[4] The Lewis acid activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring. The ortho-methyl group directs the substitution to the ortho and para positions. Due to the electron-withdrawing nature of the resulting keto-ester group, poly-acylation is generally not observed.[3]

Protocol 2.1: Synthesis via Friedel-Crafts Acylation
  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum trichloride (1.2 eq.) in anhydrous dichloromethane (DCM), add ethyl oxalyl chloride (1.1 eq.) dropwise under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Add toluene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the ortho and para isomers.

Parameter Value/Condition
Reactants Toluene, Ethyl Oxalyl Chloride, AlCl₃
Solvent Dichloromethane (anhydrous)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Workup Acidic aqueous quench, extraction
Purification Column Chromatography
Grignard Reaction followed by Oxidation

An alternative approach involves the reaction of an o-tolyl Grignard reagent with diethyl oxalate, followed by oxidation of the resulting α-hydroxy ester.

  • Reaction Scheme: o-Tolylmagnesium bromide + Diethyl oxalate → Ethyl 2-hydroxy-2-(o-tolyl)acetate

  • Subsequent Oxidation: Ethyl 2-hydroxy-2-(o-tolyl)acetate --([O])--> Ethyl 2-methylbenzoylformate

  • Causality: The Grignard reagent, a potent nucleophile, adds to one of the electrophilic carbonyls of diethyl oxalate.[5] The resulting α-hydroxy ester can then be oxidized to the desired α-keto ester using a variety of mild oxidizing agents (e.g., PCC, Swern oxidation, or Dess-Martin periodinane) to avoid over-oxidation or side reactions. Spontaneous aerobic oxidation of similar compounds has also been reported.[6][7]

Protocol 2.2: Grignard Reaction and Oxidation

Part A: Grignard Reaction

  • Prepare the Grignard reagent by adding a solution of 2-bromotoluene (1.0 eq.) in anhydrous diethyl ether or THF to magnesium turnings (1.1 eq.) under an inert atmosphere.[8]

  • Cool the freshly prepared o-tolylmagnesium bromide solution to 0 °C.

  • Add a solution of diethyl oxalate (1.2 eq.) in the same anhydrous solvent dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(o-tolyl)acetate.

Part B: Oxidation

  • Dissolve the crude α-hydroxy ester from Part A in anhydrous DCM.

  • Add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.

  • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography to yield ethyl 2-methylbenzoylformate.

Applications in Total Synthesis: Key Transformations

The synthetic utility of ethyl 2-methylbenzoylformate stems from the reactivity of its two adjacent carbonyl groups. The ketone is a hard electrophilic center, while the ester can be manipulated or serve as a precursor to other functional groups.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl is highly susceptible to attack by various nucleophiles, including Grignard reagents, organolithiums, and enolates. This provides a reliable method for carbon-carbon bond formation.

  • Causality: The electron-withdrawing ester group enhances the electrophilicity of the adjacent ketone. The ortho-methyl group may provide a degree of steric hindrance, which can be exploited for diastereoselective additions with chiral nucleophiles or in the presence of chiral catalysts.

Protocol 3.1: Grignard Addition for Tertiary Alcohol Synthesis
  • Dissolve ethyl 2-methylbenzoylformate (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere and cool to -78 °C.

  • Add the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the corresponding tertiary alcohol.

Synthesis of 3-Substituted Phthalides

A powerful application of ortho-substituted benzoylformates is in the synthesis of 3-substituted phthalides, a common motif in many biologically active natural products.[9][10] This can be achieved via a reduction followed by intramolecular cyclization.

  • Causality: Reduction of the ketone in ethyl 2-methylbenzoylformate to a secondary alcohol, followed by acid- or base-catalyzed lactonization, will furnish the phthalide ring system. The substituent at the 3-position is determined by the choice of reducing agent or nucleophile in an initial step.

G cluster_0 Synthesis of 3-Substituted Phthalides Start Ethyl 2-methylbenzoylformate Step1 Reduction (e.g., NaBH4) Intermediate α-Hydroxy Ester Intermediate Step2 Acid-catalyzed Lactonization Product 3-Ethyl-3-hydroxyisobenzofuran-1(3H)-one (Phthalide Precursor)

Protocol 3.2: Synthesis of a Phthalide Precursor
  • Dissolve ethyl 2-methylbenzoylformate (1.0 eq.) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction for 30 minutes at 0 °C.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate to obtain the crude α-hydroxy ester.

  • Dissolve the crude product in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark trap to remove ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heterocycle Synthesis via Condensation Reactions

The 1,2-dicarbonyl moiety of ethyl 2-methylbenzoylformate is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as quinoxalines and pyrazines, through condensation with 1,2-diamines.

  • Causality: The reaction proceeds through the nucleophilic attack of the amine groups on the two carbonyl carbons, followed by dehydration to form the aromatic heterocyclic ring.

G cluster_1 Quinoxaline Synthesis Workflow Reactant1 Ethyl 2-methylbenzoylformate Reactant2 o-Phenylenediamine Reaction Condensation (e.g., AcOH, reflux) Product Ethyl 2-(3-(o-tolyl)quinoxalin-2-yl)acetate

Protocol 3.3: Synthesis of a Quinoxaline Derivative
  • In a round-bottom flask, dissolve ethyl 2-methylbenzoylformate (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol or acetic acid.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure quinoxaline derivative.

Conclusion

Ethyl 2-methylbenzoylformate is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, combined with the steric and electronic influence of the ortho-methyl group, offers chemists a powerful tool for the construction of complex molecules. The protocols outlined in these notes provide a solid foundation for exploring the reactivity of this compound and integrating it into total synthesis campaigns. The potential for stereoselective transformations and the facile construction of heterocyclic and polycyclic systems underscore its importance for researchers in medicinal chemistry and natural product synthesis.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]

  • Baxendale, I. R., et al. (2012). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank, 2012 (4), M783. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 12 (10), 1145. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Syntheses. (1955). Ethyl β,β-pentamethyleneglycidate. Organic Syntheses, 35 , 64. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • MDPI. (2012). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. [Link]

  • Organic Syntheses. (1928). Ethyl Benzoylformate. Organic Syntheses, 8 , 68. [Link]

  • Cintas, P. (2002). The Baylis–Hillman reaction. In Comprehensive Organic Synthesis II (Second Edition), 1-35. [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (2016). Darzens condensation; Glycidic esters. [Link]

  • Google Patents. (2016).
  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9 , 1636-1641. [Link]

  • Royal Society of Chemistry. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10 , 13484-13507. [Link]

  • Wikipedia. Baylis–Hillman reaction. [Link]

  • Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • ChemistryViews. (2015). New Route to Phthalides. [Link]

  • Sciencemadness.org. (1942). The Darzens Glycidic Ester Condensation. [Link]

  • eqipped. o-Tolylmagnesium Bromide 2M Solution. [Link]

Sources

Application Note: Biocatalytic Asymmetric Reduction of Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Esters
Target Audience:  Process Chemists, Biocatalysis Engineers, Drug Discovery Scientists

Executive Summary

This application note details the protocol for the biocatalytic asymmetric reduction of Ethyl 2-methylbenzoylformate (E-2-MBF) to its corresponding chiral


-hydroxy ester, Ethyl (R)-2-hydroxy-2-(2-methylphenyl)acetate .

While benzoylformates are standard substrates for ketoreductases (KREDs), the presence of the ortho-methyl group in E-2-MBF introduces significant steric hindrance, often reducing reaction rates compared to the unsubstituted parent compounds. This guide provides a field-proven workflow to overcome these steric challenges using a coupled enzyme system (KRED/GDH) to achieve high enantiomeric excess (>99% ee) and conversion (>95%).

Key Applications:

  • Synthesis of chiral mandelic acid derivatives (precursors for anticholinergics and NSAIDs).

  • Generation of homochiral building blocks for fragment-based drug discovery.

Scientific Background & Mechanism[1]

The Challenge of Ortho-Substitution

Biocatalytic reduction of


-keto esters is generally efficient. However, E-2-MBF presents a "steric wall" near the carbonyl center. Standard Alcohol Dehydrogenases (ADHs) often show reduced activity because the ortho-methyl group clashes with the enzyme's small binding pocket.
  • Solution: Selection of KREDs with expanded "small" binding pockets or "anti-Prelog" preference (e.g., Lactobacillus kefir ADH variants) is critical.

  • Thermodynamics: The equilibrium favors the alcohol product, but cofactor regeneration is required to drive the reaction to completion.

Reaction Scheme

The reaction utilizes a Ketoreductase (KRED) for the asymmetric reduction and a Glucose Dehydrogenase (GDH) for NADPH recycling.

Primary Reaction:



Recycling Reaction:



Visual Workflows

Cofactor Regeneration Cycle

The following diagram illustrates the coupled enzymatic system required to maintain the expensive cofactor (NADPH) at catalytic levels.

CofactorCycle Substrate Ethyl 2-methyl- benzoylformate KRED KRED (Reduction) Substrate->KRED Product Chiral Hydroxy Ester NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Glucono Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Glucono

Caption: Coupled enzymatic cycle showing the reduction of the substrate driven by NADPH regeneration via Glucose Dehydrogenase (GDH).

Process Development Workflow

From screening to isolation, follow this logical progression to ensure reproducibility.

Workflow Start Substrate Preparation (Solubility Check) Screen Enzyme Screening (96-well plate, 24h) Start->Screen Hit Hit Identification (>90% ee, >20% conv) Screen->Hit Opt Reaction Optimization (pH, Temp, Cosolvent) Hit->Opt Scale Gram-Scale Batch (pH Stat control) Opt->Scale DSP Downstream Processing (EtOAc Extraction) Scale->DSP

Caption: Step-by-step workflow for developing a biocatalytic reduction process for sterically hindered esters.

Materials & Equipment

Reagents
ComponentGradeRoleNotes
Ethyl 2-methylbenzoylformate >97%SubstrateLiquid/Low-melting solid.[1] Hydrophobic.
KRED Enzyme Mix IndustrialCatalyste.g., Codexis KRED-P1 or L. kefir ADH variants.
Glucose Dehydrogenase (GDH) >20 U/mgRecycling EnzymeOften co-lyophilized in commercial kits.
NADP+ (Disodium Salt) >95%CofactorCatalytic amount (1.0 mM) required.
D-Glucose USPCo-substrate1.2–1.5 equivalents relative to substrate.
DMSO or Isopropanol HPLCCo-solvent5–10% v/v to improve substrate solubility.
Potassium Phosphate Buffer 100 mMMediumpH 7.0 is standard; pH 6.5 for stability.
Equipment
  • Reaction Vessel: Thermostated glass reactor or orbital shaker flask.

  • pH Stat: Automatic titrator with 1M NaOH (crucial for scale-up as gluconic acid is produced).

  • Analysis: HPLC with Chiralcel OD-H or AD-H column.

Detailed Experimental Protocol (Gram-Scale)

Objective: Synthesis of 1.0 g of Ethyl (R)-2-hydroxy-2-(2-methylphenyl)acetate.

Step 1: Buffer Preparation

Prepare 50 mL of 100 mM Potassium Phosphate Buffer (pH 7.0) containing 1 mM MgSO₄ (Mg²⁺ stabilizes many KRED/GDH enzymes).

Step 2: Substrate Solution (The "Organic Phase")

In a separate vial, dissolve 1.0 g (4.85 mmol) of Ethyl 2-methylbenzoylformate in 2.5 mL DMSO (5% of final volume).

  • Note: If the substrate is liquid, it can be added directly, but DMSO ensures rapid dispersion.

Step 3: Cofactor Mix

To the buffer (Step 1), add:

  • NADP+: 20 mg (approx 0.5 mM final conc).

  • D-Glucose: 1.05 g (5.8 mmol, 1.2 equiv).

  • GDH: 500 Units (or 20 mg of lyophilized powder).

Step 4: Reaction Initiation
  • Add the KRED Enzyme (typically 20–50 mg depending on specific activity) to the Cofactor Mix. Stir gently to dissolve.

  • Add the Substrate Solution (from Step 2) dropwise to the stirring enzyme mixture.

  • Incubate: 30°C, 250 rpm orbital shaking.

Step 5: Process Control (The "pH Drop")
  • Critical Mechanism: As GDH converts glucose to gluconic acid, the pH will drop.

  • Action: Monitor pH every 2 hours. Re-adjust to pH 7.0 using 1M NaOH (or use an autotitrator).

  • Stop Criteria: Reaction is complete when HPLC shows <1% residual substrate (typically 18–24 hours).

Step 6: Work-up & Isolation
  • Quench: Add 50 mL Ethyl Acetate (EtOAc) to the reaction vessel.

  • Extraction: Stir vigorously for 10 minutes. Centrifuge to break emulsion if necessary.

  • Separation: Collect organic phase. Repeat extraction with 2 x 30 mL EtOAc.

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is usually >95% pure. If necessary, purify via flash chromatography (Hexane:EtOAc 8:2).

Analytical Methods

Method: Chiral HPLC Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) Mobile Phase: Hexane : Isopropanol (90 : 10) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (aromatic ring) and 210 nm (ester). Temperature: 25°C

CompoundApprox.[2][1][3][4][5][6][7][8][9][10][11][12] Retention Time
Ethyl 2-methylbenzoylformate (Substrate)6.5 min
(S)-Product11.2 min
(R)-Product13.5 min
Note: Retention times vary by system. Inject racemate standard first.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Substrate InhibitionFeed substrate in batches (fed-batch mode) or increase DMSO to 10%.
pH Drift Gluconic acid buildupEnsure buffer capacity is sufficient (use 200mM) or use pH-stat control.
Emulsion during Workup Enzyme proteinsFilter reaction mixture through Celite® before extraction.
Low Enantioselectivity Wrong Enzyme VariantScreen "Anti-Prelog" enzymes (e.g., L. kefir or L. brevis ADH).

References

  • Biocatalytic Reduction of Benzoylformates

    • Title: Integration of newly isolated biocatalyst and resin-based in situ product removal technique for the asymmetric synthesis of (R)
    • Source: Bioprocess and Biosystems Engineering (2010).
    • URL: [Link][7]

    • Relevance: Establishes the baseline protocol for benzoylformate reduction using Saccharomyces and KREDs.
  • Ketoreductase Application Guide

    • Title: Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Upd
    • Source: The Chemical Record (2021).[10]

    • URL: [Link]

    • Relevance: Reviews modern KRED screening kits and handling of sterically hindered aryl ketones.
  • Ortho-Substitution Effects

    • Title: Asymmetric Carbonyl Reductions with Microbial Ketoreductases.
    • Source: Scite.ai / Tetrahedron Asymmetry.
    • URL: [Link]

    • Relevance: Discusses the specific kinetic challenges of ortho-substituted aromatic ketones and ester substr

Sources

Flow Chemistry Applications of Ethyl 2-methylbenzoylformate: Advanced Protocols for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Flow Chemistry for α-Ketoester Transformations

Ethyl 2-methylbenzoylformate is a versatile building block in organic synthesis, characterized by two adjacent and reactive carbonyl groups. Its derivatives, particularly the corresponding α-hydroxy esters, are valuable chiral intermediates in the pharmaceutical industry. Traditional batch processing of such compounds can present challenges related to reaction control, safety, and scalability. Continuous flow chemistry offers a compelling solution to these issues, providing superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates and hazardous reagents.[1][2]

This guide provides detailed application notes and protocols for three key transformations of Ethyl 2-methylbenzoylformate using continuous flow technology. While direct literature on flow applications for this specific molecule is nascent, the protocols herein are built upon well-established principles of flow chemistry and analogous transformations reported for similar substrates.[3][4] These notes are designed for researchers, scientists, and drug development professionals seeking to leverage the power of flow chemistry for the efficient and scalable synthesis of advanced pharmaceutical intermediates.

Application Note 1: Continuous Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Ethyl 2-hydroxy-2-(o-tolyl)acetate

Scientific Rationale & Expertise: The asymmetric reduction of the ketone moiety in Ethyl 2-methylbenzoylformate yields a valuable chiral α-hydroxy ester. Asymmetric transfer hydrogenation (ATH) is a powerful method for this transformation. In a flow setup, we can achieve precise temperature control, which is critical for high enantioselectivity.[5] Furthermore, the continuous nature of the process allows for the safe handling of the hydrogen source (e.g., formic acid/triethylamine azeotrope) and enables straightforward scaling by extending the operation time.[6] This protocol utilizes a packed-bed reactor with an immobilized catalyst, which simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles.

Experimental Protocol: Asymmetric Transfer Hydrogenation

1. Reagent Preparation:

  • Substrate Solution (Solution A): Prepare a 0.2 M solution of Ethyl 2-methylbenzoylformate in isopropanol.

  • Hydrogen Source Solution (Solution B): Prepare a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃).

  • Catalyst: Pack a stainless-steel column (e.g., 10 mm ID x 100 mm L) with a chiral immobilized ruthenium catalyst (e.g., Ru-TsDPEN on solid support).

2. Flow System Setup:

  • Use two high-precision pumps (e.g., HPLC pumps) to deliver Solution A and Solution B.

  • Connect the outlets of the pumps to a T-mixer.

  • The output of the T-mixer is directed to the packed-bed catalyst column, which is housed in a column heater.

  • The outlet of the column is connected to a back-pressure regulator (BPR) to maintain a constant pressure and prevent solvent boiling.

  • The product stream is collected after the BPR.

Workflow Diagram: Asymmetric Transfer Hydrogenation

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection A Solution A: Ethyl 2-methylbenzoylformate in Isopropanol pumpA Pump A A->pumpA B Solution B: HCOOH/NEt3 pumpB Pump B B->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Packed-Bed Reactor (Immobilized Ru Catalyst) mixer->reactor bpr Back-Pressure Regulator (BPR) reactor->bpr product Product Collection bpr->product

Caption: Continuous flow setup for asymmetric transfer hydrogenation.

Quantitative Data: Optimization Parameters
ParameterRangeOptimal (Hypothetical)Rationale
Temperature30 - 70 °C50 °CBalances reaction rate and enantioselectivity.
Flow Rate (Solution A)0.1 - 1.0 mL/min0.5 mL/minControls residence time for optimal conversion.
Flow Rate (Solution B)0.05 - 0.5 mL/min0.25 mL/minAdjusts the molar ratio of the hydrogen source.
Back Pressure5 - 15 bar10 barEnsures single-phase flow and prevents off-gassing.
Residence Time5 - 50 min20 minCalculated from total flow rate and reactor volume.

Application Note 2: Photochemical Norrish Type I Reaction in Flow

Scientific Rationale & Expertise: α-Ketoesters can undergo photochemical reactions, such as Norrish Type I cleavage, upon UV irradiation. This can lead to the formation of radical intermediates that can be trapped or can recombine to form new products. Performing such reactions in a flow photoreactor provides significant advantages over batch methods.[7][8] The small internal volume of the reactor tubing ensures uniform irradiation of the reaction mixture, preventing over-irradiation and byproduct formation.[9] This leads to cleaner reactions and higher yields. Additionally, the contained nature of the flow system enhances safety when working with UV light.

Experimental Protocol: Photochemical Reaction

1. Reagent Preparation:

  • Substrate Solution: Prepare a 0.05 M solution of Ethyl 2-methylbenzoylformate in a suitable solvent like acetonitrile or toluene. Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the excited state.

2. Flow System Setup:

  • Use a single high-precision pump to deliver the substrate solution.

  • The pump outlet is connected to a flow photoreactor, which consists of a coil of transparent tubing (e.g., FEP) wrapped around a UV lamp.

  • The photoreactor is equipped with a cooling system to maintain a constant temperature.

  • The outlet of the photoreactor is connected to a BPR and then to a collection vessel.

Workflow Diagram: Flow Photochemistry

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection A Solution: Ethyl 2-methylbenzoylformate in Acetonitrile (Degassed) pumpA Pump A->pumpA photoreactor Flow Photoreactor (UV Lamp + Cooling) pumpA->photoreactor bpr Back-Pressure Regulator (BPR) photoreactor->bpr product Product Collection bpr->product

Caption: Continuous flow setup for a photochemical reaction.

Quantitative Data: Optimization Parameters
ParameterRangeOptimal (Hypothetical)Rationale
Wavelength254 - 365 nm300 nmMatches the absorbance maximum of the substrate.
Temperature10 - 40 °C25 °CControls the stability of radical intermediates.
Flow Rate0.1 - 2.0 mL/min0.8 mL/minDetermines the irradiation time (residence time).
Concentration0.01 - 0.1 M0.05 MBalances throughput with light penetration.
Residence Time2 - 30 min15 minAllows for sufficient photon exposure for conversion.

Application Note 3: Continuous Grignard Addition for Tertiary Alcohol Synthesis

Scientific Rationale & Expertise: The addition of a Grignard reagent to the ketone of Ethyl 2-methylbenzoylformate is a classic C-C bond-forming reaction to produce a tertiary alcohol. These reactions are often highly exothermic and very fast, which can lead to localized overheating and the formation of byproducts in batch reactors. Flow chemistry excels at handling such reactions.[1] The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat dissipation, maintaining a stable reaction temperature.[10] This superior temperature control leads to cleaner reactions, higher yields, and improved safety, as only a small volume of the reactive mixture is present in the reactor at any given time.

Experimental Protocol: Grignard Addition

1. Reagent Preparation:

  • Substrate Solution (Solution A): Prepare a 0.5 M solution of Ethyl 2-methylbenzoylformate in anhydrous THF.

  • Grignard Solution (Solution B): Use a commercially available 1.0 M solution of a Grignard reagent (e.g., Methylmagnesium bromide in THF).

2. Flow System Setup:

  • Use two syringe pumps to handle the anhydrous and air-sensitive reagents.

  • The entire system should be assembled under an inert atmosphere (e.g., nitrogen or argon).

  • The outlets of the pumps are connected to a micromixer to ensure rapid and efficient mixing.

  • The output of the mixer flows through a cooled reactor coil (e.g., immersed in a cryostat).

  • The reaction stream is then directed into a quench solution (e.g., saturated aqueous ammonium chloride) in a collection vessel.

Workflow Diagram: Grignard Reaction in Flow

G cluster_reagents Reagent Delivery (Inert Atmosphere) cluster_reaction Reaction & Quench A Solution A: Ethyl 2-methylbenzoylformate in THF pumpA Syringe Pump A A->pumpA B Solution B: Grignard Reagent in THF pumpB Syringe Pump B B->pumpB mixer Micromixer pumpA->mixer pumpB->mixer reactor Cooled Reactor Coil mixer->reactor quench Quench Solution (e.g., aq. NH4Cl) reactor->quench

Caption: Continuous flow setup for a Grignard addition reaction.

Quantitative Data: Optimization Parameters
ParameterRangeOptimal (Hypothetical)Rationale
Temperature-20 - 10 °C0 °CManages the high exothermicity of the reaction.
Flow Rate (Total)0.5 - 5.0 mL/min2.0 mL/minControls residence time in the cooled reactor.
Stoichiometry1.0 - 1.5 eq. Grignard1.2 eq.Ensures full conversion of the starting material.
Residence Time10 sec - 2 min30 secSufficient for the fast Grignard addition to complete.

References

  • BenchChem. Application of Flow Chemistry in the Synthesis of 2-Ethylbenzamide.
  • Britton, J., & Jamison, T. F. (2017). The assembly and use of continuous flow systems for chemical synthesis.
  • Gemoets, H. P. L., et al. (2016). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Molecules, 21(3), 325.
  • NJ Bio, Inc. Flow Chemistry.
  • ResearchGate. (2025).
  • MDPI. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
  • National Institutes of Health. (2021). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions.
  • Wiles, C. (2009). Continuous-Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist. Future Medicinal Chemistry, 1(9), 1593–1612.
  • AM Technology.
  • Bogdan, A. R., & Dombrowski, A. W. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. Journal of Medicinal Chemistry, 62(14), 6422–6468.
  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
  • Vapourtec. (2025).
  • ResearchGate. (2026).
  • Asynt. (2022). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 2-methylbenzoylformate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-methylbenzoylformate Synthesis

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho" Challenge

Synthesizing Ethyl 2-methylbenzoylformate (E-2-MBF) presents a specific regiochemical challenge often overlooked in general alpha-keto ester literature. Unlike its para-isomer, which can be easily accessed via direct Friedel-Crafts acylation of toluene, the ortho-isomer (2-methyl) requires strict regiocontrol.[1]

Direct acylation of toluene with ethyl oxalyl chloride yields predominantly the para-isomer (>90%) due to steric hindrance at the ortho position. Therefore, this guide prioritizes the Grignard Route via Inverse Addition as the gold standard for high-purity synthesis, while addressing alternative oxidative routes for specific feedstock scenarios.

Module 1: Route Selection & Strategy

Before beginning experimental work, review this decision matrix to ensure your chosen pathway aligns with your purity requirements.

RouteSelection Start Start: Select Precursor Toluene Precursor: Toluene Start->Toluene oHalo Precursor: o-Halotoluene (2-Bromo/Chlorotoluene) Start->oHalo Start->oHalo Mandelate Precursor: Ethyl 2-methylmandelate Start->Mandelate FC_Route Route A: Friedel-Crafts (Ethyl Oxalyl Chloride + AlCl3) Toluene->FC_Route Grignard_Route Route B: Grignard Coupling (Mg + Diethyl Oxalate) oHalo->Grignard_Route Oxidation_Route Route C: Oxidation (NaOCl or Swern) Mandelate->Oxidation_Route Para_Result Result: Mixture (Mostly Para-isomer) FC_Route->Para_Result Low Selectivity Ortho_Result Result: High Purity 2-Methyl Isomer Grignard_Route->Ortho_Result High Selectivity Ox_Result Result: High Purity (Depends on oxidant) Oxidation_Route->Ox_Result

Figure 1: Strategic Route Selection. Note that Route B (Grignard) is the only reliable method for "from-scratch" synthesis of the ortho-isomer without complex separation steps.[1]

Module 2: The Grignard Protocol (Primary Recommendation)

Method: Nucleophilic substitution of Diethyl Oxalate with o-Tolylmagnesium Bromide.[1] Key Mechanism: "Inverse Addition" to prevent double alkylation.

Core Protocol
  • Grignard Formation: React 2-bromotoluene (1.0 eq) with Mg turnings (1.1 eq) in anhydrous THF/Ether. Initiate with iodine crystal.

  • The Critical Step (Inverse Addition): Cool a separate flask containing Diethyl Oxalate (2.0 - 2.5 eq) in THF to -20°C .

  • Cannulation: Slowly transfer the warm Grignard solution into the cold excess oxalate solution over 60-90 minutes.

  • Quench: Hydrolyze with saturated NH₄Cl or cold 1M H₂SO₄.

Troubleshooting & FAQs

Q1: Why am I isolating Ethyl 2-methyl-alpha-hydroxytoluate (the alcohol) instead of the keto-ester?

  • Diagnosis: Double Addition. This occurs when the ketone intermediate is more reactive than the starting ester, or if local concentration of Grignard is too high.

  • Solution: You likely added the Oxalate to the Grignard (Standard Addition). You must switch to Inverse Addition (Grignard into Oxalate).

  • Optimization: Increase Diethyl Oxalate stoichiometry to 2.5 eq. The excess oxalate acts as a "solvent buffer," ensuring every drop of Grignard encounters fresh ester, favoring mono-substitution [1].[1]

Q2: My yield is low (<40%), and I see a lot of homocoupling (2,2'-dimethylbiphenyl).

  • Diagnosis: Wurtz Coupling. This is a side reaction during Grignard formation, often caused by high temperatures or fast halide addition.

  • Solution: Control the exotherm during Grignard formation. Keep the THF at gentle reflux (60-65°C) but do not overheat. Dilute the aryl halide (1:1 with THF) and add it slowly.

Q3: The product solidifies or crashes out during workup.

  • Diagnosis: Magnesium salt precipitation.

  • Solution: Use 1M H₂SO₄ for the quench instead of NH₄Cl to solubilize magnesium salts. Ensure the aqueous layer is acidic (pH < 3) before separation.

Module 3: Friedel-Crafts Acylation (The "Trap")

Method: Reaction of Toluene with Ethyl Oxalyl Chloride + AlCl₃. Status: NOT RECOMMENDED for 2-methyl synthesis.[1]

Why this fails for the Ortho-isomer

Friedel-Crafts acylation is sensitive to steric hindrance.[1] The incoming electrophile (acylium ion complexed with AlCl₃) is bulky.

  • Toluene + Acylium Ion: The methyl group on toluene blocks the ortho position.

  • Result: >90% para-substitution (Ethyl 4-methylbenzoylformate).[1]

  • Correction: If you must use this route, you would need to start with a blocked precursor (e.g., p-chlorotoluene) and remove the blocking group later, which is inefficient.

Q: Can I use o-Xylene to get the product?

  • A: No. Acylation of o-xylene will yield Ethyl 3,4-dimethylbenzoylformate or 2,3-dimethyl isomers, not the mono-methyl target.[1]

Module 4: Optimization Data & Parameters

The following table summarizes critical parameters for the Grignard route to maximize the ortho isomer yield.

ParameterRecommended RangeImpact on Process
Temperature (Addition) -20°C to 0°CLow temp suppresses double addition (alcohol formation).[1]
Stoichiometry (Oxalate) 2.0 – 3.0 equivalentsExcess is crucial to favor Mono-addition (Keto-ester).[1]
Solvent System THF or Et₂OTHF is preferred for Grignard stability; must be anhydrous (<50 ppm H₂O).
Addition Rate 1-2 mL/min (Lab Scale)Slow addition prevents local hot-spots and double addition.[1]
Quench pH pH 2 - 3Acidic quench prevents emulsion formation with Mg salts.[1]

Module 5: Mechanism & Workflow Visualization

Understanding the "Inverse Addition" logic is vital for your team.

GrignardMechanism cluster_0 Step 1: Grignard Prep cluster_1 Step 2: Inverse Addition (-20°C) cluster_2 Step 3: Quench & Elimination Mg Mg Turnings RMgBr o-TolylMgBr (Nucleophile) Mg->RMgBr RBr 2-Bromotoluene RBr->RMgBr Intermediate Tetrahedral Intermediate RMgBr->Intermediate Slow Addition Oxalate Diethyl Oxalate (Excess, Electrophile) Oxalate->Intermediate Product Ethyl 2-methylbenzoylformate Intermediate->Product Elimination of EtO- SideProduct Alcohol Impurity (Double Addition) Intermediate->SideProduct If Excess RMgBr present Acid H3O+ Acid->Product

Figure 2: Reaction Mechanism emphasizing the critical elimination step. The dotted red line represents the failure mode (Double Addition) caused by incorrect stoichiometry or addition order.

References

  • Rambaud, M., et al. (1981). "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, 1981(11), 882.

  • Nimitz, J. S., & Mosher, H. S. (1981). "The reaction of Grignard reagents with diethyl oxalate." Journal of Organic Chemistry, 46(1), 211-213.[1]

  • Olah, G. A., et al. (1987). "Friedel-Crafts Chemistry." Wiley-Interscience.[1] (General reference for regioselectivity of FC Acylation on Toluene).

Disclaimer: This guide is intended for qualified research personnel. All reactions involving Grignard reagents and acid chlorides pose significant thermal and chemical hazards. Standard PPE and engineering controls (fume hoods) are mandatory.[1]

Sources

Improving yield and selectivity in Ethyl 2-methylbenzoylformate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Selectivity in Synthesis & Asymmetric Reduction

Executive Summary

Ethyl 2-methylbenzoylformate (Ethyl (2-methylphenyl)(oxo)acetate) is a critical prochiral


-keto ester used primarily as a precursor for Ethyl 2-methylmandelate  derivatives—key intermediates in the synthesis of pharmaceutical stereocenters.[1]

Users frequently encounter two distinct failure modes with this molecule:

  • Regioselectivity drift during upstream synthesis (Ortho vs. Para isomer contamination).

  • Poor enantioselectivity (ee) during asymmetric reduction due to steric hindrance from the ortho-methyl group.

This guide provides root-cause analysis and validated protocols to resolve these specific bottlenecks.

Module 1: Upstream Synthesis & Regioselectivity

The Challenge: Achieving high regioselectivity for the ortho-isomer.

Many researchers attempt Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. This is a common error. Toluene directs electrophiles primarily to the para-position (steric avoidance), resulting in a difficult-to-separate mixture of p-tolyl (major) and o-tolyl (minor) isomers.

Troubleshooting Guide: Synthesis Route Selection
MethodSelectivity (Ortho)YieldTechnical Verdict
Friedel-Crafts Acylation Low (<20%)High (Mixed)NOT RECOMMENDED. Requires extensive fractional distillation to remove the para-isomer.
Grignard Addition High (>99%) Moderate (60-75%)GOLD STANDARD. Uses o-tolylmagnesium bromide + Diethyl oxalate.
Oxidation of Acetophenone ModerateVariableRisk of Over-oxidation. Requires o-methylacetophenone starting material.
Protocol 1: High-Selectivity Grignard Synthesis

Target: Ethyl 2-methylbenzoylformate (>98% isomeric purity)

Mechanism: Nucleophilic attack of o-tolylmagnesium bromide on diethyl oxalate at low temperature to prevent double-addition (formation of the tertiary alcohol).

  • Reagent Prep: Generate o-tolylmagnesium bromide (1.0 eq) in THF from 2-bromotoluene and Mg turnings.

  • The Critical Step (Inverse Addition): Cool a solution of Diethyl oxalate (2.0 eq) in THF to -78°C .

    • Why? Excess oxalate and low temperature ensure the Grignard reagent reacts only once (mono-addition).

  • Addition: Cannulate the Grignard reagent slowly into the cooled oxalate solution over 2 hours.

  • Quench: Quench with saturated

    
     at -20°C.
    
  • Workup: Extract with EtOAc. Wash with brine.

  • Purification: Vacuum distillation. The product is a yellow oil.

Common Failure Mode:

  • Issue: Formation of the di-tolyl glycol ester (double addition product).

  • Fix: Ensure Diethyl oxalate is in 100% excess (2 equivalents) and maintain temperature below -60°C during addition.

Module 2: Asymmetric Reduction (The "Steric Wall")

The Challenge: The ortho-methyl group creates significant steric clash in the catalytic pocket, often lowering enantiomeric excess (ee) compared to unsubstituted benzoylformates.

Workflow Visualization: Pathway to High ee

G Substrate Ethyl 2-methyl- benzoylformate Steric_Clash ISSUE: ortho-Methyl Steric Clash Substrate->Steric_Clash Route_Bio Biocatalysis (KREDs) Sol_Bio SOLUTION: Screen Anti-Prelog KRED Variants Route_Bio->Sol_Bio Route_Chem Chemocatalysis (Ru-Noyori) Sol_Chem SOLUTION: Bulky Ligands (e.g., TsDPEN) Route_Chem->Sol_Chem Steric_Clash->Route_Bio Low ee with WT enzymes Steric_Clash->Route_Chem Slow kinetics Product Chiral Ethyl 2-methylmandelate (>98% ee) Sol_Bio->Product High Selectivity Sol_Chem->Product High Scalability

Caption: Decision matrix for overcoming steric hindrance in asymmetric reduction.

Troubleshooting Guide: Asymmetric Reduction
Scenario A: Biocatalytic Reduction (Enzymatic)

Best for: Very high ee (>99%), mild conditions.

Q: My conversion is stalling at 50%. Why? A: This is likely Product Inhibition or Cofactor Depletion .

  • The Fix (Cofactor): Ensure your GDH (Glucose Dehydrogenase) coupled system is active. Add 10% excess Glucose to drive the recycling of NADPH.

  • The Fix (pH): As the reaction proceeds, gluconic acid is produced (from cofactor recycling), lowering pH. If pH drops below 6.0, the KRED enzyme denatures. Maintain pH 7.0-7.5 using a K-Pi buffer or pH-stat titration.

Q: I am getting the wrong enantiomer. A: Wild-type enzymes often follow Prelog's rule. The ortho-substitution can flip the binding orientation in the active site.

  • The Fix: Screen "Anti-Prelog" KRED variants. For ortho-substituted benzoylformates, Candida parapsilosis carbonyl reductases often show superior stereoselectivity compared to standard baker's yeast [1].

Scenario B: Chemocatalysis (Transfer Hydrogenation)

Best for: Large scale, tolerance to organic solvents.

Protocol: Ru(II)-catalyzed Transfer Hydrogenation.

  • Catalyst: [Ru(p-cymene)(S,S-TsDPEN)] (Noyori-type).

  • H-Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Solvent: DMF or EtOAc (Avoid alcohols if transesterification is observed).

Q: The reaction is incredibly slow (>24h). A: The ortho-methyl group blocks the approach of the hydride.

  • The Fix: Increase temperature to 40°C. While higher temps usually lower ee, the steric bulk of the ortho-group actually "locks" the conformation, making ee less temperature-sensitive than in unsubstituted analogs.

Module 3: Impurity Profile & Purification

Critical Warning:


-Keto esters are prone to hydrolysis  and decarbonylation .
ImpurityOriginDetection (HPLC/TLC)Prevention Strategy
2-Methylbenzoic Acid Hydrolysis of the keto-ester bond.Acidic peak (Low

).
Avoid strong bases during workup. Use saturated

(mild) instead of NaOH. Store anhydrous.
Ethyl 2-methylmandelate (Racemic) Non-selective background reduction.Chiral HPLC (split peaks).Remove trace metal impurities from solvent which can catalyze background reduction.
Hemiketal Dimers Reaction with moisture/alcohols.Broad peak / Smearing.Store under Nitrogen/Argon.

FAQs: Rapid Response

Q1: Can I use Sodium Borohydride (


) for the reduction? 
A:  Only if you want the racemic  alcohol. 

is non-selective. For chiral synthesis, you must use a chiral catalyst or enzyme.

Q2: Why is my yield low after distillation? A: Thermal decomposition. Benzoylformates can decarbonylate (lose CO) to form benzoates at high temperatures (>150°C).

  • Solution: Use high vacuum (<1 mbar) to keep the distillation temperature below 110°C.

Q3: How do I store Ethyl 2-methylbenzoylformate? A: It is hygroscopic and sensitive to light. Store in amber glass, under Argon, at 4°C. Moisture will slowly hydrolyze it to the acid.

References

  • Amano, M., et al. (1984).[2] "Asymmetric reduction of ethyl benzoylformate with chiral NADH model systems." Bioorganic Chemistry, 12(4), 299–311.[2]

  • Organic Syntheses. "Ethyl Benzoylformate Synthesis (General Procedure)." Org.[3] Syn. Coll. Vol. 1, p.241 (1941).

  • Merck Millipore. "Friedel–Crafts Acylation Mechanism and Selectivity." Technical Library.

  • Patel, R.N. (2008). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Biomolecules. (Contextual grounding for KRED usage in ortho-substituted systems).

For further assistance, contact the Process Chemistry Support Team at

Sources

Technical Support Center: Stabilizing Ethyl 2-methylbenzoylformate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-methylbenzoylformate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile α-keto ester in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the stability of your solutions effectively. Instability of reagents can be a significant source of experimental variability, leading to irreproducible results and project delays. This guide offers a structured approach to identifying, mitigating, and preventing the degradation of Ethyl 2-methylbenzoylformate in solution.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with Ethyl 2-methylbenzoylformate solutions.

Q1: My solution of Ethyl 2-methylbenzoylformate is losing potency over a short period. What is the most likely cause?

A: The most common cause of potency loss is chemical degradation, primarily through hydrolysis of the ester bond. Ethyl 2-methylbenzoylformate is susceptible to cleavage into 2-methylbenzoylformic acid and ethanol, a reaction catalyzed by the presence of water, acids, or bases. Similar compounds like methyl benzoylformate are known to be sensitive to moisture and can undergo ester hydrolysis.[1]

Q2: I've observed a slight change in the color of my stock solution from colorless to pale yellow. Should I be concerned?

A: A color change can be an early indicator of degradation or oxidation. While the parent compound is typically colorless to pale yellow, deepening of the color may suggest the formation of chromophoric byproducts.[1] It is recommended to perform an analytical check (e.g., HPLC, NMR) to assess the purity of the solution before use. Protecting the solution from light and air (oxygen) is crucial, as light sensitivity is a known issue for related benzoylformates.[1]

Q3: Can I prepare my stock solution in methanol or an aqueous buffer?

A: Preparing stock solutions in protic solvents like methanol or aqueous buffers is generally not recommended for long-term storage due to the high risk of hydrolysis.[2][3] For immediate use, a buffered aqueous solution may be acceptable if the pH is carefully controlled. However, for stock solutions, high-purity, anhydrous aprotic solvents such as acetonitrile, THF, or dioxane are strongly preferred.

Q4: What is the optimal pH for storing Ethyl 2-methylbenzoylformate in a solution for short-term experimental use?

A: If an aqueous environment is unavoidable, maintaining a slightly acidic to neutral pH (approximately 5.0-7.0) is critical. Extreme pH levels significantly accelerate degradation. Strong acidic conditions (below pH 4) can lead to rapid hydrolysis, while basic conditions (above pH 8) promote base-catalyzed ester hydrolysis.[3][4][5]

Q5: How should I store my stock solutions to ensure maximum stability?

A: For maximum stability, solutions should be stored under an inert atmosphere (argon or nitrogen), protected from light (using amber vials), and kept at low temperatures.[1][6][7][8] Refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C or below is recommended for long-term storage.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving stability issues.

Issue 1: Rapid Loss of Active Compound Confirmed by HPLC

If you observe a rapid decrease in the peak area of Ethyl 2-methylbenzoylformate and the appearance of new peaks, it confirms degradation.

Potential Causes & Solutions:

  • Solvent Contamination: The primary culprit is often water in the solvent.

    • Causality: Water acts as a nucleophile in the hydrolysis of the ester. This reaction can be slow at neutral pH but is accelerated by trace acidic or basic impurities.

    • Solution: Always use anhydrous grade solvents from a freshly opened bottle or a properly maintained solvent purification system. Store solvents over molecular sieves to maintain dryness.

  • Inappropriate pH: The solution pH may be outside the optimal stability range.

    • Causality: Both H+ and OH- ions are potent catalysts for ester hydrolysis. The rate of hydrolysis often exhibits a U-shaped dependence on pH, with the minimum rate occurring in the slightly acidic to neutral range.[5]

    • Solution: If working in a protic or aqueous system, verify the pH of your final solution. Use a non-nucleophilic buffer (e.g., phosphate or citrate) to maintain the pH between 5.0 and 7.0.

  • Photo-degradation: Exposure to ambient or UV light can induce degradation.

    • Causality: Aromatic ketones can absorb UV light, promoting them to an excited state where they are more reactive and susceptible to radical reactions or other photochemical transformations.[1]

    • Solution: Prepare and store all solutions in amber glass vials or wrap clear vials in aluminum foil.[8] Minimize exposure to light during experimental manipulations.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the principal hydrolysis mechanism responsible for the degradation of Ethyl 2-methylbenzoylformate.

G cluster_main Primary Degradation: Hydrolysis parent Ethyl 2-methylbenzoylformate acid 2-methylbenzoylformic acid parent->acid Ester Hydrolysis ethanol Ethanol water H₂O water->parent catalyst Catalyst (H⁺ or OH⁻) catalyst->parent

Caption: Primary hydrolysis pathway of Ethyl 2-methylbenzoylformate.

Issue 2: Inconsistent Assay Results or Poor Reproducibility

Variability in experimental outcomes is often traced back to inconsistent reagent quality.

Potential Causes & Solutions:

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can be influenced by the solvent, potentially affecting reactivity.

    • Causality: Ethyl 2-methylbenzoylformate, as an α-keto ester, can exist in equilibrium with its enol tautomer. The proportion of each tautomer is highly dependent on solvent polarity.[9][10] Polar solvents tend to favor the keto form, while nonpolar solvents or the presence of intramolecular hydrogen bonding can stabilize the enol form.[10][11] Different tautomers may exhibit different reactivity in your specific assay.

    • Solution: Maintain absolute consistency in your choice of solvent and solution preparation method. If you suspect tautomerism is affecting your results, analyze the solution by ¹H NMR in different solvents to understand the equilibrium. For the most consistent results, choose a solvent system that strongly favors one tautomer.

  • Incremental Degradation During Handling: Repeated freeze-thaw cycles or frequent opening of the stock vial can introduce contaminants.

    • Causality: Each time a frozen stock is thawed, the risk of water condensation increases. Opening the vial exposes the solution to atmospheric oxygen and moisture.[1]

    • Solution: Aliquot stock solutions into single-use volumes. This practice minimizes freeze-thaw cycles and contamination of the main stock.[8] Purge the headspace of the vials with an inert gas like argon before sealing and storing.

Troubleshooting Workflow

Use this decision tree to systematically diagnose the source of instability.

Caption: Systematic workflow for troubleshooting instability issues.

Best Practices & Experimental Protocols

Adhering to validated protocols is the most effective way to prevent degradation.

Recommended Storage Conditions

This table summarizes the optimal conditions for storing solutions of Ethyl 2-methylbenzoylformate.

ParameterShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the kinetic rate of all degradation reactions.[6]
Solvent Anhydrous Aprotic (e.g., Acetonitrile, THF)Anhydrous Aprotic (e.g., Acetonitrile, THF)Minimizes the risk of hydrolysis.[1]
Atmosphere Sealed Vial (Air)Inert Gas (Argon or Nitrogen)Prevents oxidative degradation from atmospheric oxygen.
Light Amber Glass VialAmber Glass VialProtects against light-induced chemical reactions.[7][8]
Container Glass vial with PTFE-lined capGlass vial with PTFE-lined capEnsures an inert storage surface and a tight seal.[8]
Protocol 1: Preparation of a Stable Stock Solution

This protocol describes a self-validating method for preparing a stable stock solution for long-term use.

Materials:

  • Ethyl 2-methylbenzoylformate (high purity)

  • Anhydrous acetonitrile (ACN), <50 ppm H₂O

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas supply with a regulator and needle

  • Analytical balance and volumetric flasks

Procedure:

  • Pre-treatment: Dry all glassware in an oven at 120°C overnight and cool in a desiccator before use.

  • Weighing: Accurately weigh the required amount of Ethyl 2-methylbenzoylformate in a clean, dry weighing boat and transfer it to a volumetric flask. Perform this step promptly to minimize exposure to atmospheric moisture.

  • Dissolution: Add a portion of the anhydrous ACN to the flask. Gently swirl to dissolve the compound completely. Once dissolved, fill the flask to the calibration mark with anhydrous ACN.

  • Aliquoting: Immediately dispense the solution into the pre-labeled 2 mL amber vials. Fill each vial to minimize the headspace.

  • Inerting: Gently flush the headspace of each vial with a slow stream of argon or nitrogen gas for 15-20 seconds.

  • Sealing: Immediately and tightly seal each vial with its PTFE-lined cap.

  • Storage: Place the aliquoted vials in a labeled freezer box and store at -20°C or below.

Protocol 2: Conducting a Simple Stability Study via HPLC

This protocol allows you to empirically determine the stability of your compound in a specific formulation.

Objective: To quantify the percentage of Ethyl 2-methylbenzoylformate remaining after incubation under defined conditions.

Procedure:

  • Preparation: Prepare the solution of Ethyl 2-methylbenzoylformate in your desired experimental solvent system (e.g., a specific buffer or co-solvent mixture).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into a calibrated HPLC system. Record the peak area of the parent compound. This is your 100% reference value.

  • Incubation: Store the bulk of the solution under the conditions you wish to test (e.g., 25°C on the benchtop, 4°C in the fridge).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.

  • Calculation: Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Evaluation: Plot the % remaining versus time. This will provide a degradation profile and help you define the window of stability for your experimental setup. Standard analytical methods like HPLC and GC-MS are commonly used for such determinations.[12][13]

By implementing these best practices and troubleshooting guides, you can significantly enhance the reliability and reproducibility of your experiments involving Ethyl 2-methylbenzoylformate.

References
  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

  • Vaccaro, D. A., et al. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

  • Haggblom, M. M., & Copley, S. D. (2011). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]

  • Identification of metol degradation products under Fenton's reagent treatment using liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

  • Does anyone know how to stabilize ester in a aqueous soluton ?. ResearchGate. [Link]

  • Zablotowicz, R. M., et al. (2001). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Zablotowicz, R. M., et al. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Ethyl Benzoylformate. Organic Syntheses Procedure. [Link]

  • A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. NIH. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

  • Diaz, M. C., et al. (2005). Formation pathways of ethyl esters of branched short-chain fatty acids during wine aging. PubMed. [Link]

  • Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry. ResearchGate. [Link]

  • Use Chemical Storage Buildings When Storing Flavoring Chemicals. U.S. Chemical Storage. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Li, C., et al. (2016). Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. PubMed. [Link]

  • Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil. NIH. [Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. [Link]

  • Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. MOST Wiedzy. [Link]

  • Aromatic Waters. BS Publications. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • pH effect on paraben stability for parenteral drug formulation. DergiPark. [Link]

  • Methyl Benzoylformate. Anshul Specialty Molecules. [Link]

  • ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. [Link]

Sources

Overcoming solubility issues with Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges

Executive Summary: The "Hydrophobic-Labile" Paradox

Ethyl 2-methylbenzoylformate (an


-keto ester) presents a classic dual-challenge in experimental formulation:
  • High Lipophilicity: The aromatic ring combined with the ethyl ester and the ortho-methyl group creates a molecule with a predicted LogP > 2.5, making it nearly insoluble in pure aqueous media.

  • Hydrolytic Instability: The 1,2-dicarbonyl system renders the ester carbonyl highly electrophilic. In the presence of water (especially at pH > 7.0), it undergoes rapid hydrolysis to 2-methylbenzoylformic acid and ethanol, altering your effective concentration and potentially introducing acidic artifacts.

This guide provides protocols to solubilize this compound without triggering its degradation.

Solubility Profile & Solvent Compatibility

Solvent SystemSolubility RatingStability RiskMax Stock Conc.Recommended Use
DMSO (Anhydrous) ★★★★★ (Excellent)Low> 100 mMPrimary stock solution storage (-20°C).
Ethanol (Absolute) ★★★★☆ (Good)Moderate~50 mMSecondary working stock; avoid long-term storage (transesterification risk).
PBS / Water ☆☆☆☆☆ (Insoluble)High (Hydrolysis)< 10 µMDo not use as a stock solvent. Only for final dilution.
PEG-400 ★★★★☆ (Good)Low~50 mMExcellent excipient for in vivo or high-conc assays.

Troubleshooting Guides (Q&A Format)

Scenario A: "The compound precipitates immediately upon adding my stock to the cell culture media."

Diagnosis: This is "Solvent Shock." Adding a high-concentration hydrophobic stock (in DMSO) directly to a large volume of aqueous media causes rapid local precipitation before the solvent can disperse.

The Solution: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone.

Protocol:

  • Prepare Stock: Dissolve Ethyl 2-methylbenzoylformate in anhydrous DMSO to 50 mM .

  • Create Intermediate: Dilute this stock 1:10 into sterile PEG-400 or Tween 80 (5% in saline) . Vortex vigorously.

    • Result: A 5 mM solution in a solubilizing matrix.

  • Final Dilution: Add this intermediate dropwise to your cell culture media while swirling the media.

    • Target: Final concentration of 50 µM (1% solvent load).

Why this works: The surfactant (PEG/Tween) encapsulates the hydrophobic molecules, preventing them from aggregating into crystals when they hit the water.

Scenario B: "My assay results drift over time. Is the compound degrading?"

Diagnosis: Likely Hydrolysis .[1] The


-keto moiety activates the ester bond, making it susceptible to nucleophilic attack by water (OH⁻ ions). If your buffer is basic (pH > 7.4), the half-life of the compound may be less than 2 hours.

The Solution: pH Control & Temperature Management

  • Rule 1: Avoid phosphate buffers (PBS) if possible for long incubations; they can catalyze hydrolysis. Use HEPES or MOPS (pH 7.0 - 7.2).

  • Rule 2: Keep all aqueous dilutions on ice (4°C) until the moment of use. Hydrolysis rates drop significantly at lower temperatures.

  • Rule 3: Fresh Preparation. Never store aqueous dilutions. Prepare them <15 minutes before application.

Visualizing the Degradation Pathway:

HydrolysisPathway cluster_conditions Accelerating Factors Compound Ethyl 2-methylbenzoylformate (Active Ester) Transition Tetrahedral Intermediate (Unstable) Compound->Transition + H2O / OH- Products 2-Methylbenzoylformic Acid (Inactive Acid) + Ethanol Transition->Products Irreversible Factors • pH > 7.4 • Temperature > 25°C • Phosphate ions

Caption: The irreversible hydrolysis pathway. Note that the resulting acid may lower the local pH, causing secondary artifacts in sensitive assays.

Scenario C: "I need a high concentration (10 mg/kg) for an animal study (IP/IV)."

Diagnosis: Simple DMSO/Water mixtures will cause precipitation in the bloodstream (embolism risk) or at the injection site.

The Solution: Cyclodextrin Complexation Hydroxypropyl-


-cyclodextrin (HP-

-CD) creates a hydrophobic "pocket" that shields the compound from water, increasing solubility and protecting the ester bond from hydrolysis.

Protocol (20% HP-


-CD Formulation): 
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100 mL of 0.9% Saline. Filter sterilize (0.22 µm).
    
  • Compound Prep: Dissolve Ethyl 2-methylbenzoylformate in a minimal volume of Ethanol (e.g., 50 mg in 500 µL).

  • Complexation: Add the ethanolic compound solution dropwise to the stirring HP-

    
    -CD vehicle.
    
  • Evaporation (Optional but Recommended): Stir under a gentle stream of nitrogen for 30 mins to remove the ethanol, leaving the compound trapped in the cyclodextrins.

Decision Tree: Selecting the Right Solvent System

Use this logic flow to determine the correct formulation for your specific experiment.

SolventDecisionTree Start Start: What is your application? InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Chemistry Synthetic Chemistry Start->Chemistry ConcCheck Final Conc > 50 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route ChemSolv Anhydrous THF, DCM, or Toluene Avoid Alcohols (Transesterification) Chemistry->ChemSolv LowConc Use DMSO Stock (1000x) Dilute directly into media ConcCheck->LowConc No HighConc Use Intermediate Dilution (DMSO -> PEG-400 -> Media) ConcCheck->HighConc Yes IP_IV 20% HP-β-Cyclodextrin (Prevents embolism/hemolysis) Route->IP_IV IV / IP Oral Corn Oil or MC/Tween Suspension Route->Oral Oral Gavage

Caption: Formulation Logic Flow. Green nodes indicate recommended final protocols.

References & Authenticated Sources

  • PubChem Compound Summary. Ethyl 2-ethylbenzoylformate (Structural Analog). National Center for Biotechnology Information. Link

    • Relevance: Provides baseline physical property data (LogP, H-bond acceptors) for the 2-alkylbenzoylformate class.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Validates the use of HP-

      
      -CD for solubilizing hydrophobic esters and protecting them from hydrolysis.
      
  • Organic Chemistry Portal. Synthesis and Reactivity of

    
    -Keto Esters.Link
    
    • Relevance: Details the electrophilicity of the 1,2-dicarbonyl system and conditions leading to hydrolysis.

  • Sigma-Aldrich Technical Bulletin. Handling of Moisture Sensitive Reagents.Link

    • Relevance: Standard operating procedures for handling hydrolytically unstable compounds like benzoylformates.

Sources

Enhancing the efficiency of Ethyl 2-methylbenzoylformate as a photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-methylbenzoylformate (EMBF) Application Guide

Status: Online | Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: EMBF-OPT-2024

Welcome to the Advanced Photoinitiation Support Hub.

You are likely here because Ethyl 2-methylbenzoylformate (EMBF) is theoretically perfect for your formulation—low odor, low yellowing, and high reactivity—but practically, you are hitting walls with surface tack , slow cure speeds under LED , or solubility hazing .

EMBF is a Norrish Type I photoinitiator. Unlike Type II systems (like Benzophenone) that require a co-initiator to function, EMBF can work alone. However, its efficiency is strictly governed by the laws of photophysics: Absorption, Quantum Yield, and Radical Scavenging.

This guide does not offer generic advice. We will troubleshoot the molecular mechanics of your formulation to maximize EMBF efficiency.

Module 1: Spectral Mismatch (The "Ignition" Problem)

The Issue: EMBF has a peak absorption (


) in the UV-C/UV-B region (~250–300 nm) with a tail extending weakly into the UV-A. If you are curing with 395 nm or 405 nm LEDs , you are trying to ignite a fire with a spark that EMBF cannot "see."

The Fix: Sensitization via Energy Transfer You do not need to replace EMBF; you need to "bridge" the energy gap. We use Thioxanthone derivatives (like ITX or DETX) which absorb strongly in the UV-A/Visible region and transfer that energy to the EMBF molecule.

Mechanism of Action (Triplet-Triplet Energy Transfer)
  • Absorption: The sensitizer (ITX) absorbs the LED light and enters an excited triplet state (

    
    ).
    
  • Transfer: If the

    
     energy of ITX is higher than the 
    
    
    
    of EMBF, energy transfers to EMBF.
  • Cleavage: EMBF enters its excited triplet state and undergoes

    
    -cleavage, generating radicals.
    

Sensitization_Pathway LED LED Source (395 nm) ITX_S0 Sensitizer (ITX) Ground State (S0) LED->ITX_S0 Absorption ITX_T1 Sensitizer (ITX) Triplet State (T1) ITX_S0->ITX_T1 Intersystem Crossing EMBF_S0 EMBF Ground State (S0) ITX_T1->EMBF_S0 Energy Transfer (Dexter Mechanism) EMBF_T1 EMBF Triplet State (T1) EMBF_S0->EMBF_T1 Excitation Radicals Free Radicals (Polymerization) EMBF_T1->Radicals Norrish Type I Cleavage

Figure 1: Jablonski-style flow illustrating the sensitization of EMBF by Thioxanthone derivatives under LED illumination.

Module 2: Oxygen Inhibition (The "Surface Tack" Problem)

The Issue: Your coating is hard at the bottom but sticky on top. The Cause: Oxygen (


) is a diradical. It reacts with the carbon-centered radicals generated by EMBF faster than the monomer does, forming stable peroxyl radicals (

) that terminate the chain.

The Fix: Amine Synergists While EMBF is a Type I initiator, adding a Tertiary Amine converts the system into a hybrid. The amine sacrifices its hydrogen atoms to scavenge oxygen and regenerate active radicals.[1]

Comparative Synergist Data

Synergist TypeChemical ExampleMechanismProsCons
Simple Amine MDEA (Methyldiethanolamine)H-AbstractionHigh efficiency, Low costWater soluble, can migrate (bloom)
Aminobenzoate EDB (Ethyl-4-dimethylaminobenzoate)H-AbstractionExcellent surface cure, HydrophobicPotential yellowing
Acrylated Amine Amino-modified Polyether AcrylatesH-Abstraction + CrosslinkingNon-migratory , Low odorHigher viscosity, Higher cost

Expert Insight: For pharmaceutical or food packaging applications (low migration), avoid MDEA. Use Acrylated Amines that lock into the polymer backbone.

Module 3: Troubleshooting & FAQs

Q1: I see "micro-hazing" in my clear coat when using EMBF. Is it precipitating? A: Likely, yes. EMBF is moderately soluble in acrylates but can crystallize in non-polar monomers (like HDDA) at high concentrations (>4%).

  • Diagnostic: Heat the formulation to 50°C. If it clears, it's a solubility issue.

  • Action: Predissolve EMBF in a polar monomer (like IBOA or TMPTA) before adding it to the main oligomer backbone.

Q2: Can I just increase the concentration of EMBF to speed up the cure? A: Diminishing returns apply. Above 3-4 wt%, you risk "Skin Curing" (Optical Density limit). The surface absorbs all the UV energy, preventing light from penetrating to the bottom.

  • Rule of Thumb: If the film is >50 microns thick, keep EMBF <3% and add a phosphine oxide (like TPO) for through-cure depth.

Q3: My formulation yellows slightly after curing. Is EMBF degrading? A: EMBF is designed for low yellowing. The culprit is likely your amine synergist or sensitizer (ITX is naturally yellow).

  • Action: Switch from ITX to CPTX (1-chloro-4-propoxythioxanthone) for less initial color, or reduce amine content and increase UV irradiance (mW/cm²).

Experimental Protocol: Real-Time FTIR Conversion Monitoring

Objective: Quantify the efficiency of EMBF in your specific matrix by monitoring the disappearance of the acrylate double bond (


) peak.

Equipment:

  • FTIR Spectrometer with ATR accessory.

  • UV Light Source (matched to your production lamp).[2]

  • Wire-wound drawdown bar.

Workflow:

  • Baseline Scan: Apply the uncured formulation to the ATR crystal. Focus on the acrylate peak at 810 cm⁻¹ or 1405 cm⁻¹ . Record peak area (

    
    ).
    
  • Irradiation: Trigger the UV source for a fixed interval (e.g., 0.5s).

  • Real-Time Capture: Continuously record spectra every 100ms.

  • Calculation:

    
    
    (Where 
    
    
    
    is the peak area at time
    
    
    ).

Validation Criteria:

  • Pass: >90% conversion within 5 seconds of exposure.

  • Fail (Oxygen Inhibition): Conversion plateaus at <80% despite continued irradiation.

Troubleshooting_Logic Start Defect Detected Check1 Is the surface tacky? Start->Check1 Check2 Is the bottom soft? Check1->Check2 No Action1 OXYGEN INHIBITION Add Amine Synergist (EDB) Increase Irradiance Check1->Action1 Yes Action2 THROUGH-CURE FAILURE Check Wavelength Match Add TPO (Bleaching Initiator) Check2->Action2 Yes

Figure 2: Logical decision tree for diagnosing EMBF curing failures.

References

  • NIST Chemistry WebBook. Benzeneacetic acid, alpha-oxo-, ethyl ester (Ethyl benzoylformate) Spectral Data. National Institute of Standards and Technology. Link

  • RadTech International. Boosting the cure of phosphine oxide photoinitiators: Sensitisation or Synergy? (Discusses Thioxanthone energy transfer mechanisms relevant to Type I initiators). Link

  • IGM Resins. The synergistic effect of amines on type I photoinitiators. (Detailed mechanism of amine oxygen scavenging). Link

  • Uvitron International. Why Isn't My UV Adhesive Curing Properly? (Troubleshooting wavelength mismatch and intensity issues). Link

  • Vertex AI Search. Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings. (RadTech Report, 2014).[3] Link

Sources

Impact of impurities on Ethyl 2-methylbenzoylformate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on the impact of impurities on the reactivity of Ethyl 2-methylbenzoylformate. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causal relationships between contaminant presence and experimental outcomes, ensuring each protocol is a self-validating system for robust and reproducible results.

Technical Support Center: Ethyl 2-methylbenzoylformate

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most common and critical issues encountered when working with Ethyl 2-methylbenzoylformate, with a specific focus on how subtle impurities can drastically alter reaction pathways and outcomes.

Q1: My nucleophilic addition reaction (e.g., Grignard, Reformatsky) is showing low or no conversion. I've confirmed my reagents and conditions are correct. Could the starting ester be the problem?

A1: Yes, this is a classic symptom of contamination by active hydrogen-containing impurities.

Expertise & Causality: Ethyl 2-methylbenzoylformate, being an α-ketoester, possesses two electrophilic carbons: the ketone and the ester carbonyl. Reactions with strong nucleophiles like Grignard reagents are highly sensitive to protic impurities. The primary culprits are residual water (H₂O) and 2-methylbenzoic acid, a potential precursor and common hydrolysis byproduct.[1][2]

A Grignard reagent (R-MgX), for instance, is a powerful base. Before it can act as a nucleophile to attack the carbonyl centers of your ester, it will preferentially react with any available acidic protons in an irreversible acid-base reaction. This consumes your expensive reagent, reduces its effective concentration, and halts your desired reaction.

  • Impact of 2-methylbenzoic acid: One equivalent of this acidic impurity will quench one equivalent of your Grignard reagent.

  • Impact of Water: One equivalent of water will quench two equivalents of your Grignard reagent.

This quenching effect directly leads to the poor yields and stalled reactions you are observing.

Authoritative Troubleshooting Protocol:

  • Quantify Acidity: Before use, dissolve a known quantity of your Ethyl 2-methylbenzoylformate in a suitable solvent and perform a simple acid-base titration to quantify the molar percentage of acidic impurities.

  • Perform an Aqueous Wash: A standard purification technique involves dissolving the ester in an inert organic solvent (e.g., diethyl ether, ethyl acetate) and washing it with a saturated sodium bicarbonate (NaHCO₃) solution.[3] The bicarbonate is basic enough to deprotonate the carboxylic acid impurity, forming sodium 2-methylbenzoate, which is highly soluble in the aqueous layer and can be easily separated.

  • Dry Thoroughly: After the base wash, wash the organic layer with brine to remove bulk water, and then dry it rigorously over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Solvent Removal: Remove the drying agent by filtration and evaporate the solvent under reduced pressure. For ultimate purity, distillation under vacuum is recommended.[3]

  • Validate Purity: Re-run analytical checks (¹H NMR, GC-MS) to confirm the absence of the impurities before proceeding with your reaction.

Q2: My reaction is sluggish and the work-up is complicated by a persistent emulsion. What could be causing this?

A2: This strongly suggests the presence of amphiphilic impurities, most likely the hydrolysis product, 2-methylbenzoic acid, or its salt.

Expertise & Causality: 2-methylbenzoic acid has a polar carboxylic acid head and a non-polar toluene-like tail. This structure makes it an effective surfactant. During your aqueous work-up, these molecules can align at the interface between the organic and aqueous layers, stabilizing the formation of an emulsion and making phase separation difficult or impossible.

The issue is exacerbated if your reaction work-up is basic. The deprotonated carboxylate (sodium 2-methylbenzoate) is even more soap-like and a more potent emulsifier. High concentrations of such impurities are a common issue in biodiesel production, where soaps must be removed from fatty acid esters.

Authoritative Troubleshooting Protocol:

  • Pre-reaction Purification: The most effective solution is to remove the acidic impurity before starting your reaction, as detailed in the protocol for Q1.

  • Work-up Modification: If you are already at the work-up stage with an emulsion:

    • Acidify: Carefully add a dilute acid (e.g., 1M HCl) to the separatory funnel. This will protonate the carboxylate salt, converting it back to the less amphiphilic carboxylic acid, which is more soluble in the organic layer.[2] This should help to break the emulsion.

    • Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force phase separation. .

    • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can help break the emulsion.

Q3: My ¹H NMR spectrum of the starting material looks clean, but I'm still getting inconsistent results, especially in catalysis. Are there "invisible" impurities I should be aware of?

A3: Absolutely. Standard ¹H NMR may not reveal trace amounts of catalyst poisons or initiators of degradation. The most common "invisible" culprits are residual acid/base from synthesis and moisture.

Expertise & Causality: Many modern synthetic reactions, particularly those in drug development, rely on sensitive transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium). The activity of these catalysts can be severely inhibited by trace impurities that are not obvious on a low-resolution NMR spectrum.

  • Residual Acid/Base: If the esterification to produce Ethyl 2-methylbenzoylformate was acid-catalyzed (e.g., with H₂SO₄ or a solid acid like TiO₂/SO₄²⁻), even parts-per-million (ppm) levels of residual acid can alter the pH of your reaction medium.[5][6] This can have a profound impact on reactions that are pH-sensitive or involve acid-labile functional groups. Similarly, residual base can neutralize acidic catalysts or reagents.

  • Moisture: As mentioned, water is a potent reaction inhibitor. It is often "invisible" in ¹H NMR unless present in high concentrations, as its peak can be broad and mistaken for baseline noise or be masked by solvent peaks.

  • Oxidation Products: The starting material for the synthesis of the corresponding acid (2-methylbenzoylformic acid) is often 2-methylmandelic acid, which is oxidized.[3] Incomplete or over-oxidation can lead to various aromatic impurities that may interfere with subsequent reactions.[7][8]

Authoritative Troubleshooting Protocol:

  • Advanced Purity Analysis: Rely on more sensitive analytical techniques for impurity profiling. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are industry standards for detecting non-volatile impurities with high sensitivity.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.

  • Karl Fischer Titration: This is the gold-standard method for accurately quantifying trace amounts of water in your material. Do not rely on NMR for moisture analysis.

  • Azeotropic Drying: Before a critical moisture-sensitive reaction, dissolve your ester in a solvent like toluene and distill off a portion of the solvent. Water forms a low-boiling azeotrope with toluene and will be removed.

  • Use of Additives: In some cases, adding a non-nucleophilic base (a "proton sponge") can scavenge trace acid without interfering in the main reaction. Conversely, if trace base is a concern, a mild Lewis acid might be used as a scavenger.

Data & Workflow Visualizations

Table 1: Common Impurities in Ethyl 2-methylbenzoylformate and Their Impact
Impurity NameLikely SourceImpact on ReactivityRecommended Analytical Method
2-methylbenzoic acid Hydrolysis of ester; Incomplete esterificationQuenches bases/nucleophiles; Acts as a surfactant causing emulsions; Can inhibit catalysts.[2][5]HPLC, Titration, ¹H NMR (if >1%)
Water (H₂O) Atmospheric exposure; Incomplete dryingQuenches organometallics and strong bases; Promotes hydrolysis.[1]Karl Fischer Titration
Ethanol Hydrolysis of ester; Residual synthesis solventQuenches organometallics; Can act as a competing nucleophile.GC-MS, ¹H NMR
Residual Acid Catalyst (e.g., H₂SO₄) Synthesis carryoverAlters reaction pH; Can cause degradation of sensitive substrates.[5]pH measurement of aqueous extract, Ion Chromatography
Unreacted Precursors Incomplete synthesisCan lead to unexpected side products.GC-MS, HPLC
Diagram 1: Troubleshooting Workflow for Impurity-Related Reactivity Issues

This diagram outlines the logical progression for diagnosing and solving problems arising from potential impurities in your Ethyl 2-methylbenzoylformate.

G cluster_0 Problem Identification cluster_1 Analyte Purity Assessment cluster_2 Impurity Identification & Remediation start Reaction Failure (Low Yield, Side Products) check_reagents Verify Other Reagents & Conditions start->check_reagents analyze Analyze Ethyl 2-methylbenzoylformate Lot check_reagents->analyze If others OK, suspect starting material nmr_gcms ¹H NMR / GC-MS (Gross Purity, Volatiles) analyze->nmr_gcms hplc HPLC / UPLC (Non-volatile Impurities) analyze->hplc kf Karl Fischer (Water Content) analyze->kf impurity_found Impurity Identified? nmr_gcms->impurity_found hplc->impurity_found kf->impurity_found protic Protic/Acidic Impurity? (Water, Acid) impurity_found->protic Yes other Other Impurity? impurity_found->other Yes retest Re-run Reaction with Purified Material impurity_found->retest No (High Purity) purify Purification Protocol: 1. Aqueous Base Wash 2. Dry over MgSO₄ 3. Vacuum Distillation protic->purify other->purify purify->retest consult Consult Literature for Alternative Synthesis Route hydrolysis cluster_reactants Ester Ethyl 2-methylbenzoylformate Intermediate Tetrahedral Intermediate Ester->Intermediate + H2O H₂O Catalyst H⁺ or OH⁻ (Catalyst) Catalyst->Ester catalyzes Products 2-methylbenzoic acid + Ethanol Intermediate->Products collapse

Caption: The hydrolysis degradation pathway of the ester.

References

  • Organic Syntheses. Ethyl Benzoylformate. [Online] Available at: [Link]

  • Patel, H.R. Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Online] Available at: [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. [Online] Available at: [Link]

  • CONICET. (n.d.). High performance purification process of methyl and ethyl esters produced by transesterification. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Online] Available at: [Link]

  • Google Patents.CN105330547A - Methyl benzoylformate highly selective synthetic method.
  • IJPRA. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Online] Available at: [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Online] Available at: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Online] Available at: [Link]

  • Google Patents.US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.

Sources

Strategies for minimizing waste in Ethyl 2-methylbenzoylformate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Waste Minimization and Process Optimization

Welcome to the technical support guide for the synthesis of Ethyl 2-methylbenzoylformate. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols while adhering to the principles of green chemistry. Here, we move beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, offering robust troubleshooting strategies and frequently asked questions to minimize waste and maximize efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Ethyl 2-methylbenzoylformate, and how do they compare in terms of waste generation?

There are several established methodologies for synthesizing α-keto esters like Ethyl 2-methylbenzoylformate.[1] The choice of route has significant implications for yield, purity, and, critically, the environmental footprint of the process.

  • Route 1: Friedel-Crafts Acylation: This classic approach involves the reaction of toluene with ethyl oxalyl chloride using a Lewis acid catalyst (e.g., AlCl₃).[2] While effective for forming the carbon-carbon bond, this method generates a stoichiometric amount of aluminum-containing waste during the aqueous workup, which is a major drawback. The catalyst is typically not recovered.[3]

  • Route 2: Oxidation of a Precursor: This strategy often involves the oxidation of a more reduced precursor, such as ethyl 2-methylmandelate. Traditional oxidants like potassium permanganate (KMnO₄) are effective but produce a large volume of manganese dioxide (MnO₂) sludge, a significant waste stream that is difficult to handle and dispose of.[4][5]

  • Route 3: Esterification of 2-methylbenzoylformic acid: This is a common and often preferred route. The primary challenge lies in the choice of catalyst. Traditional methods using strong mineral acids like sulfuric acid (H₂SO₄) can lead to side reactions, including decomposition of the keto acid, resulting in lower yields and purification difficulties.[6] Furthermore, neutralizing the acid catalyst creates a substantial amount of salt waste.[7]

A comparative summary is presented below:

Synthetic RouteTypical ReagentsPrimary Waste StreamsKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Toluene, Ethyl Oxalyl Chloride, AlCl₃Stoichiometric AlCl₃ waste, HCl gas, SolventDirect C-C bond formationHigh E-Factor, Catalyst is not recyclable
Oxidation of Precursors Ethyl 2-methylmandelate, KMnO₄MnO₂ sludge, inorganic saltsHigh conversion ratesPoor atom economy, hazardous oxidant
Esterification (Traditional) 2-methylbenzoylformic acid, Ethanol, H₂SO₄Neutralized sulfate salts, excess acidSimple procedureCatalyst-driven decomposition, salt waste[6]
Esterification (Green) 2-methylbenzoylformic acid, Ethanol, Solid Acid CatalystMinimal solvent loss (recyclable)Recyclable catalyst, high selectivity, low waste[6]Higher initial catalyst cost
Q2: What are the most impactful green chemistry principles to apply to this synthesis?

Minimizing waste in chemical synthesis is a core tenet of green chemistry.[8] For this specific synthesis, the most impactful principles are:

  • Catalysis: Opting for catalytic reagents over stoichiometric ones is paramount. The use of a recyclable heterogeneous catalyst, such as a solid acid, in the esterification route dramatically reduces waste compared to the stoichiometric AlCl₃ used in Friedel-Crafts acylation or the H₂SO₄ used in traditional esterification.[6]

  • Atom Economy: Design syntheses to maximize the incorporation of all materials used in the process into the final product. Oxidation routes using KMnO₄ have very poor atom economy.

  • Safer Solvents and Auxiliaries: If solvents are necessary, choose those with a lower environmental impact and recycle them. Some modern esterification processes can be run with minimal or no solvent, further reducing waste.[6]

  • Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created.[8] Selecting a synthetic route like solid-acid catalyzed esterification, which inherently produces less waste, is the most effective strategy.

Q3: Which analytical methods are recommended for in-process monitoring to minimize failed or low-yield reactions?

Effective in-process monitoring is crucial to prevent running reactions to failure or generating unnecessary byproducts.

  • Thin Layer Chromatography (TLC): An indispensable, rapid technique for qualitatively tracking the consumption of starting materials (e.g., 2-methylbenzoylformic acid) and the formation of the product. It is the first line of defense for checking reaction progress.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These quantitative methods are essential for determining the precise conversion rate and for identifying the formation of byproducts. Developing a stable calibration curve allows for accurate yield determination before the workup, saving time and resources on reactions that are not progressing as expected.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Ethyl 2-methylbenzoylformate, providing probable causes and actionable solutions.

Problem 1: Low or No Yield

Q: My reaction has run for the prescribed time, but TLC/GC analysis shows a low conversion of the starting material. What should I do?

A: Low conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or reagent quality.

  • Probable Cause 1: Inactive Catalyst (Solid Acid Esterification Route). Solid acid catalysts can become deactivated by moisture or impurities.

    • Solution: Ensure the catalyst was properly activated before use (typically by heating under vacuum). Check that all reagents, especially the ethanol and 2-methylbenzoylformic acid, are anhydrous. Water will compete for active sites on the catalyst, inhibiting the esterification reaction.

  • Probable Cause 2: Reversible Reaction Equilibrium (Esterification Route). Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[4]

    • Solution: The reaction must be conducted with a method for water removal. Using a Dean-Stark apparatus or incorporating molecular sieves into the reaction mixture will drive the reaction to completion and significantly improve the yield.

  • Probable Cause 3: Insufficient Reaction Temperature.

    • Solution: While excessively high temperatures can cause decomposition[6], a temperature that is too low will result in impractically slow reaction rates. For the esterification of 2-methylbenzoylformic acid with ethanol, a reflux temperature is typically required. Verify your heating mantle and thermometer are calibrated correctly.

  • Probable Cause 4: Poor Reagent Quality.

    • Solution: Use reagents from a reputable supplier. The 2-methylbenzoylformic acid precursor can degrade upon prolonged storage. Confirm its purity by melting point or NMR spectroscopy before starting the reaction.

Problem 2: Significant Byproduct Formation

Q: My reaction went to completion, but I have a major byproduct that is difficult to separate from my desired product. How can I prevent its formation?

A: Byproduct formation is typically a result of overly harsh reaction conditions or the use of non-selective reagents.

  • Probable Cause 1: Decarboxylation of the α-keto acid precursor. 2-methylbenzoylformic acid can decarboxylate to form 2-methylbenzaldehyde, especially at high temperatures or in the presence of strong, corrosive acids like H₂SO₄.

    • Solution: Switch from sulfuric acid to a recyclable solid acid catalyst like sulfated titania (TiO₂/SO₄²⁻).[6] These catalysts operate under milder conditions and have been shown to have high selectivity for the ester product, avoiding the decomposition pathways common with liquid acids.[6]

  • Probable Cause 2: Side reactions from harsh oxidants (Oxidation Route). Using strong oxidants like potassium permanganate can lead to over-oxidation or cleavage of the aromatic ring, creating a complex mixture of impurities.

    • Solution: Explore greener oxidation systems. Copper-catalyzed aerobic oxidation using molecular oxygen (O₂) as the terminal oxidant offers a much more selective and environmentally benign alternative for converting precursors into α-keto esters.[9]

Problem 3: Excessive Waste from Workup and Purification

Q: The synthesis itself works well, but I generate a large volume of aqueous and solid waste during product isolation. How can this be minimized?

A: This is a classic problem, especially with older synthetic methods. The solution lies in modernizing the catalytic system and purification strategy.

  • Probable Cause 1: Neutralization of Acid Catalyst. If you are using a mineral acid like H₂SO₄, the neutralization step with a base (e.g., sodium bicarbonate) generates a large volume of aqueous salt waste.

    • Solution: This is the strongest argument for adopting a heterogeneous solid acid catalyst. At the end of the reaction, the catalyst is simply removed by filtration and can be washed and reused.[6] This completely eliminates the need for a neutralization step and the associated salt waste.

  • Probable Cause 2: Large Solvent Volumes for Extraction and Chromatography.

    • Solution 1 (Solvent Reduction): After filtering off the solid catalyst, the excess ethanol can be removed by rotary evaporation. The crude product is often pure enough for many applications, or it can be purified by vacuum distillation, which avoids the use of large volumes of chromatography solvents.

    • Solution 2 (Solvent Recycling): If chromatography is unavoidable, establish a solvent recycling program in your lab. Distilling and reusing solvents like hexane and ethyl acetate can drastically reduce your lab's solvent consumption and waste disposal costs.[6]

Recommended Protocol: Green Synthesis via Solid Acid Catalysis

This protocol focuses on the esterification of 2-methylbenzoylformic acid using a recyclable solid acid catalyst, representing a significant improvement in waste minimization over traditional methods.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification cluster_3 Recycling Loop A 2-methylbenzoylformic acid D Reaction Flask with Dean-Stark Trap A->D B Ethanol (Anhydrous) B->D C Solid Acid Catalyst (e.g., TiO₂/SO₄²⁻) C->D E Reflux at 80-90°C D->E F Monitor by TLC/GC (until SM consumed) E->F G Cool to RT F->G H Filter to Recover Catalyst G->H I Rotary Evaporation (Recover excess Ethanol) H->I L Wash Catalyst (e.g., with Acetone) H->L I->B Recycled Ethanol J Vacuum Distillation I->J K Pure Ethyl 2-methylbenzoylformate J->K M Dry & Reactivate Catalyst L->M M->C Reuse

Caption: Workflow for waste-minimized synthesis.

Step-by-Step Methodology:

  • Catalyst Activation: Activate the TiO₂/SO₄²⁻ solid acid catalyst by heating at 120°C under vacuum for 4 hours to remove any adsorbed water.

  • Reaction Assembly: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methylbenzoylformic acid (1.0 eq), the activated solid acid catalyst (10 wt% of the acid), and anhydrous ethanol (5.0 eq). The ethanol serves as both a reagent and a solvent.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C). Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC until the starting acid is fully consumed.

  • Catalyst Recovery: Cool the reaction mixture to room temperature. Remove the solid acid catalyst by simple filtration through a Büchner funnel. The recovered catalyst can be washed with a small amount of acetone, dried, reactivated, and reused for subsequent batches.

  • Solvent Recovery: Remove the excess ethanol from the filtrate using a rotary evaporator. This ethanol can be distilled and reused.

  • Purification: The resulting crude oil is typically of high purity. For applications requiring exceptional purity, perform a vacuum distillation.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield reactions.

Caption: Decision tree for troubleshooting low yields.

By adopting these modern catalytic approaches and implementing systematic troubleshooting, researchers can significantly reduce the environmental impact of Ethyl 2-methylbenzoylformate synthesis, aligning with the goals of sustainable scientific development.

References

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from PrepChem.com. [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from Quora. [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from MDPI. [Link]

  • Google Patents. (2016). CN105330547A - Methyl benzoylformate highly selective synthetic method.
  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (2013). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from Sumitomo Chemical. [Link]

  • Doria.fi. (2018). Methyl and ethyl chloride synthesis in microreactors. Retrieved from Doria.fi. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • Wiley Online Library. (2022). Optimization of the esterification reaction of free fatty acids present in waste salmon oil. Retrieved from Wiley Online Library. [Link]

  • MDPI. (2020). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from Chemistry LibreTexts. [Link]

  • IntechOpen. (2019). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. Retrieved from IntechOpen. [Link]

  • Royal Society of Chemistry. (2024). Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. Retrieved from RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Validating the Structure of Ethyl 2-Methylbenzoylformate: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methylbenzoylformate is a critical


-keto ester intermediate, often utilized in the synthesis of photoinitiators and heterocyclic pharmaceuticals. Its structural validation presents a specific challenge: distinguishing the ortho-substituted isomer from its para- and meta-analogs, which possess identical molecular weights (isobaric) and similar functional group signatures.

This guide objectively compares the performance of three primary analytical methodologies—High-Field NMR, FTIR, and LC-MS—in validating this specific derivative. It provides a self-validating protocol designed to confirm not just the functional groups, but the precise regiochemistry of the methyl substitution.

Part 1: The Challenge of Ortho-Substitution

In structural validation, "performance" is defined by the resolution and specificity of an analytical technique. For Ethyl 2-methylbenzoylformate, the primary failure mode in quality control is not the absence of the ester or ketone, but the misidentification of the substitution pattern on the aromatic ring.

  • The Steric Factor: The ortho-methyl group creates significant steric hindrance, preventing the carbonyl group from achieving coplanarity with the benzene ring. This results in distinct electronic shielding effects visible in NMR but often obscured in low-resolution MS.

  • The Symmetry Trap: The para-isomer (Ethyl 4-methylbenzoylformate) possesses a plane of symmetry, resulting in a simplified AA'BB' aromatic splitting pattern. The target ortho-isomer lacks this symmetry, resulting in a complex ABCD aromatic system.

Part 2: Comparative Analytical Framework

The following table compares the diagnostic performance of standard analytical techniques for this specific molecule.

FeatureMethod A: 1H NMR (400 MHz+) Method B: FTIR (ATR) Method C: LC-MS (ESI)
Primary Utility Regiochemistry Confirmation Functional Group VerificationMolecular Weight & Purity
Differentiation Power High: Distinguishes ortho vs. para via splitting patterns.Low: Ortho and para spectra are nearly identical.Low: Both are isobaric (

192.2).
Key Data Point Aromatic region (7.2–7.9 ppm) complexity.[1]Carbonyl doublet (~1735 & ~1680 cm⁻¹).[M+H]⁺ or [M+Na]⁺ peak.
Sample Prep Time 10–15 mins< 2 mins30–60 mins
Verdict Gold Standard for structural proof.Excellent for rapid "Go/No-Go" screening.Essential for quantifying trace impurities.
Part 3: Detailed Experimental Protocol

This protocol is a self-validating system. If Step 2 (FTIR) fails, do not proceed to Step 3 (NMR).

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent-solute hydrogen bonding that might broaden the carbonyl peaks.
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of

    
    . Ensure the solution is clear; filter through a cotton plug if turbidity persists (indicates inorganic salts).
    
Step 2: Functional Group Screening (FTIR)
  • Objective: Confirm the

    
    -keto ester moiety.
    
  • Protocol: Apply neat liquid to a Diamond ATR crystal. Scan range 4000–600 cm⁻¹.

  • Validation Criteria:

    • Look for the "Rule of Three" in the carbonyl region.[2] Unlike simple esters,

      
      -keto esters exhibit a characteristic doublet or split band due to the two adjacent carbonyls.[3]
      
    • Peak 1 (Ester C=O): ~1735 cm⁻¹ (Sharp, Strong).

    • Peak 2 (Ketone C=O): ~1670–1690 cm⁻¹ (Conjugated with ring).

    • Note: If only one broad carbonyl peak is seen, the sample may be hydrolyzed to the acid or reduced.

Step 3: Structural Fingerprinting (1H NMR)
  • Objective: Confirm the ortho-methyl position.

  • Acquisition: Standard 1D Proton, 16 scans, 1 second relaxation delay.

  • Critical Analysis (The "Performance" Check):

    • Ethyl Group: Confirm the triplet (~1.3 ppm) and quartet (~4.4 ppm).

    • Methyl Group: Look for a singlet around 2.4–2.6 ppm.

    • Aromatic Region (The Differentiator):

      • Target (Ortho): You must observe four distinct signals (or a complex multiplet of 4 protons) in the 7.2–7.9 ppm range.

      • Alternative (Para): If you see two symmetric doublets (AA'BB' system), the structure is incorrect (it is the 4-methyl isomer).

Part 4: Data Analysis & Performance Metrics

The following data summarizes the expected spectral shifts, differentiating the target from its most common isomer.

Table 1: NMR Chemical Shift Comparison
Proton EnvironmentTarget: Ethyl 2-methylbenzoylformate Isomer: Ethyl 4-methylbenzoylformate
Methyl (-CH₃)

~2.55 ppm (Deshielded by ortho-carbonyl)

~2.41 ppm
Aromatic Ring Multiplet / ABCD System (4 distinct environments)Symmetric AA'BB' (2 distinct environments)
Aromatic Shift Range Broad range (

7.2 – 7.8 ppm)
Narrower separation, distinct doublets
Ester (-OCH₂-)

~4.40 ppm (Quartet)

~4.40 ppm (Quartet)

Expert Insight: The ortho-methyl group exerts a "deshielding" effect on the carbonyl carbon in


C NMR, often shifting the ketone carbonyl signal slightly downfield compared to the para-isomer due to the twist in conformation preventing full conjugation.
Part 5: Visualization of Validation Logic

The following diagram illustrates the logical flow for validating the structure, prioritizing the exclusion of isomers.

ValidationWorkflow Start Crude Product (Ethyl 2-methylbenzoylformate) FTIR Step 1: FTIR Analysis (Check Functional Groups) Start->FTIR Decision1 Carbonyl Doublet Present? (1735 & 1680 cm⁻¹) FTIR->Decision1 NMR Step 2: 1H NMR Analysis (Check Regiochemistry) Decision1->NMR Yes Fail Result: Hydrolysis/Impurity (REPROCESS) Decision1->Fail No (Single Peak/OH stretch) AromaticCheck Aromatic Region Pattern? NMR->AromaticCheck Para Result: Para-Isomer (REJECT) AromaticCheck->Para Symmetric AA'BB' (2 Doublets) Ortho Result: Ortho-Isomer (VALIDATED) AromaticCheck->Ortho Asymmetric ABCD (4 Signals)

Figure 1: Decision tree for structural validation, highlighting the critical divergence point between ortho- and para-isomers based on aromatic splitting patterns.

References
  • Sigma-Aldrich. (n.d.).[4] Ethyl benzoylformate Product Specification. Retrieved from (General reference for benzoylformate physical properties).

  • Spectroscopy Online. (2018). The IR Spectroscopy of Esters and the Rule of Three. Retrieved from (Authoritative source for alpha-keto ester IR doublet interpretation).

  • LibreTexts Chemistry. (2020). 12.3: Chemical Shifts and Shielding. Retrieved from (Foundational grounding for aromatic splitting patterns and electronegativity effects).

  • Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols. Supporting Information (NMR Data).[1][5][6][7][8] Retrieved from (Provides comparative NMR data for ethyl benzoate derivatives used to extrapolate shifts).

  • Organic Chemistry Portal. (2024). Synthesis of α-keto carboxylic acids and esters. Retrieved from (Context for synthetic routes and common impurities).

Sources

Comparing different synthetic routes to Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methylbenzoylformate (Ethyl (2-methylphenyl)-2-oxoacetate) is a critical alpha-keto ester intermediate used in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical active ingredients. Its unique ortho-methyl substitution presents specific steric challenges that differentiate its synthesis from unsubstituted benzoylformates.

This guide objectively compares three distinct synthetic methodologies:

  • The Classical Grignard Route: Nucleophilic substitution using diethyl oxalate.

  • The Modern Catalytic Route: Rhodium-catalyzed addition of arylboronic acids to ethyl cyanoformate.

  • The Industrial Route: Acid-catalyzed alcoholysis of 2-methylbenzoyl cyanide.

Route Analysis & Mechanistic Insight

Route A: The Classical Grignard Approach

Mechanism: Nucleophilic Acyl Substitution This route relies on the reaction between o-tolylmagnesium bromide and diethyl oxalate. The key to success is controlling the stoichiometry and temperature to prevent the "double addition" of the Grignard reagent, which would lead to the unwanted alpha-hydroxy ester or tertiary alcohol.

  • Causality: The ortho-methyl group provides steric hindrance, which actually aids in slowing down the second addition compared to the para-isomer, but strict temperature control (-78°C to -10°C) is still required to maximize selectivity for the mono-addition product.

Route B: The Modern Rhodium-Catalyzed Approach

Mechanism: Transmetallation and Insertion A highly selective method utilizing [Rh(OH)(cod)]₂ catalyst. The reaction involves the transmetallation of o-tolylboronic acid to the rhodium center, followed by insertion into the C-CN bond of ethyl cyanoformate.

  • Causality: This pathway circumvents the high reactivity of Grignard reagents. The Rhodium catalyst coordinates specifically to the cyano group, facilitating a precise insertion that yields the alpha-keto ester exclusively, avoiding over-reaction.

Route C: The Industrial Acyl Cyanide Alcoholysis

Mechanism: Pinner-like Alcoholysis This two-step process first converts 2-methylbenzoyl chloride to 2-methylbenzoyl cyanide (using CuCN or K₃Fe(CN)₆), followed by acid-catalyzed alcoholysis.

  • Causality: The acyl cyanide intermediate is highly activated. In the presence of ethanol and sulfuric acid, the nitrile group undergoes hydrolysis/esterification (via an imino-ether intermediate) more rapidly than the benzoyl group, preserving the alpha-keto structure.

Visualized Reaction Workflows

Figure 1: Comparative Reaction Pathways

SyntheticRoutes Start_Grignard o-Tolylmagnesium Bromide Inter_Grignard Tetrahedral Intermediate (-78°C) Start_Grignard->Inter_Grignard Nucleophilic Attack Reagent_Grignard Diethyl Oxalate Reagent_Grignard->Inter_Grignard Product Ethyl 2-methylbenzoylformate Inter_Grignard->Product Elimination of EtOMgBr Start_Rh o-Tolylboronic Acid Inter_Rh Rh-Imine Complex Start_Rh->Inter_Rh Transmetallation Reagent_Rh Ethyl Cyanoformate [Rh(OH)(cod)]2 Reagent_Rh->Inter_Rh Inter_Rh->Product Reductive Elimination Start_Ind 2-Methylbenzoyl Chloride Step_Ind1 2-Methylbenzoyl Cyanide Start_Ind->Step_Ind1 Cyanation (CuCN) Step_Ind1->Product Acid Alcoholysis Reagent_Ind2 EtOH / H2SO4 Reagent_Ind2->Product

Caption: Figure 1. Schematic comparison of Grignard, Rhodium-catalyzed, and Acyl Cyanide pathways to Ethyl 2-methylbenzoylformate.

Experimental Protocols

Protocol A: Grignard Synthesis (Low Temperature)

Best for: Lab-scale synthesis with low material cost.

  • Preparation: Flame-dry a 500 mL three-neck flask under Argon.

  • Reagent Loading: Add Diethyl oxalate (1.2 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone).

  • Addition: Add o-Tolylmagnesium bromide (1.0 equiv, 1.0 M in THF) dropwise over 60 minutes.

    • Critical Step: Maintain temperature below -65°C to prevent bis-addition.

  • Quench: Stir for 2 hours at -78°C, then quench with saturated NH₄Cl solution while cold.

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄.

  • Purification: Vacuum distillation (bp ~140°C at 15 mmHg).

    • Expected Yield: 60-70%.

Protocol B: Rhodium-Catalyzed Arylation

Best for: High purity requirements and complex substrates.

  • Mixture: In a reaction vial, combine o-Tolylboronic acid (1.2 equiv), Ethyl cyanoformate (1.0 equiv), and [Rh(OH)(cod)]₂ (2.5 mol%).

  • Solvent: Add 1,4-dioxane (degassed).

  • Reaction: Stir at 60°C for 3 hours under Argon.

  • Workup: Dilute with Ethyl Acetate, wash with 10% citric acid (to remove Rh residues) and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Expected Yield: 83% [1].

Protocol C: Acyl Cyanide Alcoholysis

Best for: Large-scale/Industrial production.

  • Precursor Synthesis: React 2-methylbenzoyl chloride with NaCN and catalytic CuCN (or K₃Fe(CN)₆/Cu) to yield 2-methylbenzoyl cyanide . Isolate by distillation.[1]

  • Alcoholysis: Dissolve 2-methylbenzoyl cyanide (1.0 equiv) in concentrated Ethanol (excess).

  • Acidification: Add concentrated H₂SO₄ (1.5 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux for 4-6 hours.

    • Mechanism Check: The reaction proceeds via an imidate intermediate which hydrolyzes to the ester.

  • Workup: Neutralize with Na₂CO₃, extract with toluene, and distill.

    • Expected Yield: 85-90% (based on cyanide) [2].

Performance Comparison

FeatureRoute A (Grignard)Route B (Rh-Catalyzed)Route C (Acyl Cyanide)
Yield Moderate (60-70%)High (83%)High (85-90%)
Purity Profile Risk of alcohol impurityVery High (>98%)High (requires acid removal)
Scalability Low (Cryogenic limits)Moderate (Catalyst cost)High (Standard reactors)
Atom Economy Low (Mg salts waste)HighHigh
Safety Flammability (Ether/THF)Low toxicityHigh Toxicity (Cyanide)
Cost $ (Low)

$ (High)

(Moderate)

Conclusion

For research and discovery applications where gram-scale purity is paramount and catalyst cost is negligible, the Rhodium-catalyzed route (Route B) is superior due to its mild conditions and lack of over-addition byproducts.

For industrial manufacturing , Route C (Acyl Cyanide) remains the dominant method despite safety concerns, driven by its scalability and high atom economy. The Grignard route (Route A) serves as a reliable backup for laboratories lacking specialized catalysts or cyanide handling capabilities.

References

  • RSC Advances (2011) . Rhodium-catalyzed addition of arylboronic acids to ethyl cyanoformate. Royal Society of Chemistry. [Link]

  • Google Patents (2013).
  • Organic Syntheses (1928) . Benzoyl Cyanide Preparation. Org. Synth. 1928, 8, 30. [Link]

Sources

Benchmarking Guide: Ethyl 2-methylbenzoylformate (EMBF) in Photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of Ethyl 2-methylbenzoylformate in polymerization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-methylbenzoylformate (CAS 66644-67-5), hereafter referred to as EMBF , represents a specialized class of Norrish Type I photoinitiators (PI). It is structurally derived from the well-known Methyl Benzoylformate (MBF) but incorporates an ethyl ester group and an ortho-methyl substitution on the benzoyl ring.

This guide benchmarks EMBF against industry standards—MBF , Irgacure 184 (HCPK) , and TPO —focusing on its utility in low-yellowing , surface-curing applications such as dental composites, biomedical hydrogels, and high-performance coatings.

Key Differentiators:

  • Reduced Volatility: The ethyl ester chain reduces vapor pressure compared to the methyl analog (MBF), lowering odor and extractables.

  • Enhanced Reactivity: The ortho-methyl substitution introduces steric strain that can accelerate

    
    -cleavage (Norrish I) compared to unsubstituted benzoylformates.
    
  • Biocompatibility Potential: As a Type I initiator avoiding amine co-initiators, it minimizes leachable toxic amines, a critical factor for drug delivery systems.

Mechanistic Principles (Norrish Type I)

Photochemical Pathway

Unlike Type II initiators (e.g., Benzophenone) that require a hydrogen donor (amine), EMBF undergoes unimolecular bond cleavage upon UV irradiation.

  • Absorption: EMBF absorbs UV light (typically 250–350 nm), promoting the molecule to an excited singlet state (

    
    ), which undergoes Intersystem Crossing (ISC) to the triplet state (
    
    
    
    ).
  • 
    -Cleavage:  The bond between the carbonyl carbon and the ester carbonyl carbon cleaves.
    
  • Radical Generation:

    • Radical A: 2-Methylbenzoyl radical (Initiating species).

    • Radical B: Ethoxycarbonyl radical (Initiating species, eventually decarboxylates).

Mechanism Diagram

The following diagram illustrates the cleavage pathway and subsequent initiation.[1][2]

EMBF_Mechanism EMBF Ethyl 2-methylbenzoylformate (Ground State S0) Excited Excited Triplet State (T1) EMBF->Excited UV Absorption (hν) Cleavage α-Cleavage (Norrish Type I) Excited->Cleavage ISC Radical_A 2-Methylbenzoyl Radical (•) Cleavage->Radical_A Radical_B Ethoxycarbonyl Radical (•) Cleavage->Radical_B Polymer Polymer Chain Initiation Radical_A->Polymer Reacts with Monomer (C=C) Radical_B->Polymer Reacts with Monomer

Figure 1: Photochemical cleavage pathway of Ethyl 2-methylbenzoylformate (Norrish Type I).

Comparative Benchmarking Data

The following table synthesizes performance characteristics. While MBF is the direct analog, Irgacure 184 is the standard for non-yellowing, and TPO is the standard for reactivity/depth cure.

FeatureEthyl 2-methylbenzoylformate (EMBF) Methyl Benzoylformate (MBF) Irgacure 184 (HCPK) TPO (Phosphine Oxide)
CAS Number 66644-67-515206-55-0947-19-375980-60-8
Type Norrish Type INorrish Type INorrish Type INorrish Type I
Abs. Max (

)
~255, 325 nm (Est.)255, 325 nm244, 280, 333 nm295, 368, 380, 393 nm
Reactivity (Surface) High (Ortho-effect)ModerateHighLow (Oxygen inhibition)
Reactivity (Through) ModerateModerateModerateVery High
Yellowing Index (YI) Very Low LowLowModerate (Initial bleaching)
Volatility Low (Ethyl ester)Moderate (Methyl ester)LowLow
Solubility Excellent (Acrylates/Organics)GoodGoodLimited in some monomers
Biocompatibility High (No amines required)HighModerateModerate (P-compounds)
Technical Insights
  • The "Ortho" Effect: The 2-methyl group in EMBF prevents coplanarity of the carbonyls with the phenyl ring. This steric inhibition of resonance often destabilizes the ground state relative to the transition state for cleavage, potentially increasing the rate of radical generation (

    
    ) compared to unsubstituted MBF [1].
    
  • Volatility: The switch from a methyl ester (MBF) to an ethyl ester (EMBF) increases molecular weight and boiling point, reducing the risk of PI evaporation during thin-film coating applications—a critical parameter for consistent dosing in drug-delivery patches.

Experimental Protocols for Benchmarking

To validate EMBF in your specific formulation, use the following self-validating protocols.

Protocol A: Real-Time FTIR (RT-FTIR) for Conversion Kinetics

This method quantifies the disappearance of the acrylate double bond (C=C) over time.

Materials:

  • Monomer: PEGDA (Polyethylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate).

  • PI Concentration: 1.0 wt% (molar equivalent adjustment recommended for strict comparison).

  • Light Source: UV-LED (365 nm or 385 nm) calibrated to 50 mW/cm².

Workflow:

  • Background Scan: Collect background spectrum of the uncured resin on the ATR crystal.

  • Laminate: Apply resin between two NaCl plates or directly on ATR (if anaerobic cure is not required, but oxygen inhibition affects benzoylformates; lamination is recommended ).

  • Irradiation: Trigger UV source simultaneously with IR data collection (Scan rate: >2 spectra/sec).

  • Analysis: Track the peak area at 810 cm⁻¹ (acrylate twist) or 1637 cm⁻¹ (C=C stretch).

  • Calculation:

    
    
    Where 
    
    
    
    is peak area at time t, and
    
    
    is peak area at time 0.
Protocol B: Photo-DSC (Calorimetry)

Measures the heat flow (exotherm) generated by polymerization, directly correlating to reaction rate (


).

Workflow:

  • Weigh 2-3 mg of sample into an open aluminum pan.

  • Equilibrate at 25°C under Nitrogen purge (50 mL/min) to eliminate oxygen inhibition variables.

  • Irradiate after 1 min baseline stabilization.

  • Metric: The peak height (W/g) represents the maximum rate of polymerization (

    
    ), and the integral (J/g) represents total conversion.
    
Experimental Workflow Diagram

Benchmarking_Workflow cluster_Tests Parallel Validation Streams Start Formulation Prep (1% w/w PI in Monomer) RT_FTIR RT-FTIR Analysis (Conversion %) Start->RT_FTIR Photo_DSC Photo-DSC (Reaction Rate Rp) Start->Photo_DSC Colorimetry Colorimetry (Yellowing Index b*) Start->Colorimetry Data_Process Data Normalization (vs. Irgacure 184 / MBF) RT_FTIR->Data_Process Photo_DSC->Data_Process Colorimetry->Data_Process Decision Select PI based on Application Needs Data_Process->Decision

Figure 2: Standardized benchmarking workflow for characterizing photoinitiator performance.

Application Recommendations

Biomedical & Dental

EMBF is highly recommended for dental composites and hydrogels .

  • Why: The breakdown products of benzoylformates are generally esters and CO₂, which are less cytotoxic than the aromatic amines required for Type II systems (like CQ/Amine) or the sulfur compounds from other PIs [2].

  • Yellowing: The low initial color and "photobleaching" effect make it superior for aesthetic restorations compared to Camphorquinone (CQ), which leaves a residual yellow tint.

Coatings & Inks[3][4]
  • Surface Cure: Benzoylformates are exceptional at overcoming oxygen inhibition at the surface, making EMBF ideal for clear topcoats.

  • Low Odor: The ethyl ester functionality of EMBF makes it a preferred candidate for interior coatings (wood/flooring) where the volatility of MBF might be a regulatory or sensory issue.

References

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260. Link

  • Sigma-Aldrich. Photoinitiators for UV Curing: Product Guide. Link

  • ChemicalBook. Methyl Benzoylformate Properties & Applications (Analog Reference). Link

  • PubChem. Ethyl 2-methylbenzoylformate Compound Summary (CAS 66644-67-5). Link(Note: Verify specific isomer CAS in commercial catalogs as 66644-67-5 vs 1443354-41-3).

Sources

Advanced Cross-Reactivity & Biocompatibility Profile: Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of Ethyl 2-methylbenzoylformate Content Type: Publish Comparison Guide

Executive Summary: The Biochemical Context

Ethyl 2-methylbenzoylformate (EMBF) is a Type I photoinitiator primarily utilized in the synthesis of hydrogels for tissue engineering and dental restorative materials. While its primary industrial function is radical generation for polymerization, its relevance to drug development professionals lies in its metabolic and toxicological cross-reactivity .

Unlike protein-based therapeutics where "cross-reactivity" implies antibody binding, for small molecule esters like EMBF, cross-reactivity is defined by:

  • Metabolic Competition: Interaction with Carboxylesterases (CES), potentially altering the pharmacokinetics of ester-prodrugs.

  • Structural Sensitization: Allergic contact dermatitis cross-reaction with other

    
    -keto esters.
    
  • Analytical Interference: Cross-signal generation in assays monitoring styrene metabolites (e.g., Mandelic acid derivatives).

This guide objectively compares EMBF against industry standards Irgacure 2959 (biocompatible benchmark) and BAPO (high-efficiency alternative), providing actionable protocols for validating these interactions.

Metabolic Cross-Reactivity: The Carboxylesterase Pathway

Mechanism of Action

EMBF is an ester. Upon systemic entry (via leaching from dental materials or hydrogel degradation), it is subject to hydrolysis by Carboxylesterases (CES1 and CES2) in the liver and plasma. This creates a direct competitive cross-reactivity landscape with ester-based prodrugs (e.g., Oseltamivir, Enalapril).

  • Primary Metabolite: 2-methylbenzoylformic acid.

  • Cross-Reactivity Risk: High concentrations of leached EMBF may competitively inhibit CES enzymes, transiently increasing the half-life of co-administered ester prodrugs.

Comparative Hydrolytic Stability

The ethyl ester group of EMBF provides a specific steric profile that differentiates it from its methyl analog (Methyl Benzoylformate - MBF).

CompoundLogP (Lipophilicity)Hydrolysis Rate (Relative to MBF)Primary Enzyme Target
Ethyl 2-methylbenzoylformate 2.7 0.85x (Slower)hCES1 > hCES2
Methyl Benzoylformate (MBF)1.91.0x (Baseline)hCES1
Irgacure 29590.8N/A (Ether cleavage)CYP450 (Oxidation)

Analyst Note: The higher lipophilicity of the Ethyl variant compared to the Methyl variant suggests higher membrane permeability but slower enzymatic turnover, prolonging its potential window for metabolic interference [1].

Visualization: Metabolic Competitive Inhibition

The following diagram illustrates the competitive cross-reactivity between EMBF and a hypothetical ester prodrug at the active site of hCES1.

MetabolicCompetition cluster_mechanism Cross-Reactivity Mechanism CES1 Carboxylesterase 1 (hCES1) Acid 2-methylbenzoylformic acid (Metabolite) CES1->Acid Hydrolysis Drug Active Drug (Therapeutic) CES1->Drug Delayed Activation EMBF Ethyl 2-methylbenzoylformate (Substrate A) EMBF->CES1 High Affinity Binding (Competitive) Prodrug Ester Prodrug (Substrate B) Prodrug->CES1 Blocked/Delayed

Figure 1: Competitive inhibition pathway where EMBF acts as a substrate competitor for Carboxylesterases, potentially altering prodrug activation kinetics.

Toxicological Cross-Reactivity & Cytocompatibility

In drug delivery applications (e.g., photo-cured hydrogels), "cross-reactivity" often manifests as cytotoxicity or sensitization.

Comparative Cytotoxicity Data

Recent studies indicate that benzoylformate derivatives (MBF/EMBF) exhibit significantly lower cytotoxicity compared to phosphine oxides (BAPO) and are comparable to Irgacure 2959, the gold standard for cell encapsulation [2].

PhotoinitiatorCell LineIC50 (

M)
Mechanism of Toxicity
EMBF / MBF HUVEC / Fibroblasts > 500 (Low Toxicity) Membrane disruption (high conc.)
Irgacure 2959HUVEC~400Radical stress
BAPOHUVEC< 50 (High Toxicity)Reactive Oxygen Species (ROS)
CQ (Camphorquinone)Fibroblasts> 1000Very Low (requires amine co-initiator)
Protocol 1: Validating Cytotoxic Cross-Reactivity

Objective: Determine if EMBF induces synergistic toxicity when combined with other common biomaterial impurities.

Methodology:

  • Cell Seeding: Seed L929 mouse fibroblasts at

    
     cells/well in 96-well plates.
    
  • Compound Preparation: Prepare stock solutions of EMBF in DMSO. Dilute to final concentrations (10–1000

    
    M) in culture media (keep DMSO < 0.1%).
    
  • Exposure: Incubate cells for 24 hours.

  • Assay: Perform MTT or CCK-8 assay to measure mitochondrial activity.

  • Cross-Reactivity Check: In parallel wells, co-incubate EMBF (

    
     concentration) with a known sensitizer (e.g., HEMA monomer).
    
  • Calculation: Calculate the Combination Index (CI).

    
     indicates synergism (high cross-reactive risk).
    

Analytical Cross-Reactivity (Assay Interference)

For researchers monitoring styrene exposure or mandelic acid metabolism, EMBF presents a significant analytical challenge.

  • The Problem: The metabolite of EMBF (2-methylbenzoylformic acid) is a structural isomer of metabolites often tracked in toxicology screenings.

  • Resolution: Standard UV-HPLC cannot easily distinguish these isomers. Mass Spectrometry (LC-MS/MS) with specific transitions is required.

Protocol 2: LC-MS/MS Specificity Workflow

Objective: Differentiate EMBF metabolites from endogenous benzoylformates to prevent false positives in biological matrices.

Step-by-Step Protocol:

  • Sample Prep: Extract plasma/media using Solid Phase Extraction (SPE) on C18 cartridges. Elute with Methanol.

  • Chromatography:

    • Column: Phenyl-Hexyl column (provides better separation of aromatic isomers than C18).

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Mass Spec Settings (MRM Mode):

    • Target (EMBF Metabolite): Precursor

      
       Product 
      
      
      
      (Loss of
      
      
      ).
    • Interference (Benzoylformic Acid): Precursor

      
       Product 
      
      
      
      .
  • Validation: Inject a mixture of authentic standards. Resolution (

    
    ) between peaks must be 
    
    
    
    .
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Media) Extraction SPE Extraction (C18 Cartridge) Sample->Extraction HPLC HPLC Separation (Phenyl-Hexyl Column) Extraction->HPLC Decision Isomer Separation? HPLC->Decision UV UV Detection (254nm) HIGH Cross-Reactivity Risk Decision->UV No MS MS/MS (MRM Mode) Specific Transitions Decision->MS Yes Result Quantification of 2-methylbenzoylformate UV->Result False Positives MS->Result

Figure 2: Analytical decision tree highlighting the necessity of MS/MS to avoid cross-reactivity in detection.

References

  • Pfaltz & Bauer. (2025).[1] Safety Data Sheet: Methyl Benzoylformate. Retrieved from

  • Zhang, J., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. PubMed.[2] Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to Photoinitiators for Hydrogel Crosslinking: I2959 vs. VA-086. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl Benzoylformate. Retrieved from

  • ResearchGate. (2025). Cross-reactivity between isothiazolinone derivatives. Retrieved from

Sources

Head-to-head comparison of catalysts for Ethyl 2-methylbenzoylformate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methylbenzoylformate (Ethyl (2-methylphenyl)(oxo)acetate) is a critical intermediate in the synthesis of agrochemicals and photoinitiators. Its synthesis presents a specific regiochemical challenge: the ortho-methyl group introduces steric hindrance and renders direct Friedel-Crafts acylation of toluene regioselective for the para-isomer (4-methyl), not the desired 2-methyl target.

Therefore, the selection of a catalytic route is not merely about rate acceleration but about regiochemical fidelity . This guide compares the two most viable catalytic methodologies for generating high-purity Ethyl 2-methylbenzoylformate:

  • Transition Metal Catalysis: Palladium-Catalyzed Double Carbonylation of o-halotoluenes.

  • Organocatalysis: TEMPO-Mediated Oxidation of Ethyl 2-methylmandelate.

The Verdict:

  • For Large-Scale "One-Pot" Synthesis: Palladium Carbonylation is superior. It constructs the carbon skeleton directly from commercially available o-iodotoluene, ensuring 100% regioselectivity.

  • For Green/Batch Synthesis from Precursors: TEMPO Oxidation is the choice. It avoids high-pressure CO gas and heavy metals, ideal when the mandelate precursor is accessible.

Technical Analysis: The Catalysts

Route A: Palladium-Catalyzed Double Carbonylation

Catalyst System:


 or 

+ Phosphine Ligands. Mechanism: This route involves the oxidative addition of an aryl halide to Pd(0), followed by the sequential insertion of two molecules of carbon monoxide (CO) and nucleophilic attack by ethanol.
  • Why it works: The halogen handle on the starting material (o-iodotoluene) locks the regiochemistry. The catalyst forces the formation of the

    
    -keto ester functionality in a single step.
    
  • Key Challenge: The "double" carbonylation competes with "mono" carbonylation (yielding the benzoate ester). Tuning the CO pressure and amine base is critical to favor the keto-ester.

Route B: TEMPO-Mediated Aerobic/Hypochlorite Oxidation

Catalyst System: 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) + Co-oxidant (NaOCl or PhI(OAc)


).
Mechanism:  Anelli Oxidation.[1] The nitroxyl radical oxidizes the secondary alcohol of Ethyl 2-methylmandelate to the ketone.
  • Why it works: It is a metal-free, mild reaction (often 0°C) that tolerates the steric bulk of the ortho-methyl group.

  • Key Challenge: Requires the synthesis of the mandelate precursor first (usually via condensation of o-tolualdehyde with chloroform/KOH or similar methods).

Comparative Data Matrix

FeaturePd-Catalyzed CarbonylationTEMPO Oxidation
Primary Catalyst

(Homogeneous)
TEMPO (Organocatalyst)
Starting Material o-Iodotoluene (or o-Bromotoluene)Ethyl 2-methylmandelate
Key Reagents CO (gas), Ethanol,

NaOCl (Bleach), KBr, Buffer
Atom Economy High (Incorporates 2 CO molecules)Medium (Loss of 2H, oxidant waste)
Selectivity >95% (with optimized pressure)>98% (Chemoselective for alcohol)
Pressure Req. High (20–100 atm CO)Atmospheric
Scalability High (Continuous flow compatible)Medium (Exotherm management)
Cost Driver Palladium metal & High-pressure equip.[2]Precursor cost & Waste disposal

Mechanistic Visualization

Diagram 1: Palladium Double Carbonylation Cycle

This pathway illustrates how the catalyst inserts two CO units. Note the critical "Acyl-Pd" intermediate where the second CO insertion must outcompete ethanolysis to form the target keto-ester.

PdCarbonylation Fig 1. Pd-Catalyzed Double Carbonylation Mechanism Start Pd(0)L2 Species OxAdd Oxidative Addition (Ar-I adds to Pd) Start->OxAdd + o-Iodotoluene CO_Insert1 1st CO Insertion (Forms Ar-CO-Pd-I) OxAdd->CO_Insert1 + CO CO_Insert2 2nd CO Insertion (Forms Ar-CO-CO-Pd-I) CO_Insert1->CO_Insert2 + CO (Rate Limiting) Nu_Attack Nucleophilic Attack (EtOH attacks Acyl) CO_Insert1->Nu_Attack Side Rxn (Benzoate) CO_Insert2->Nu_Attack + EtOH Red_Elim Reductive Elimination (Release Product + HI) Nu_Attack->Red_Elim Red_Elim->Start - HI (Trapped by Base)

Diagram 2: TEMPO Oxidation Cycle

The catalytic cycle relies on the regeneration of the active oxoammonium species by the stoichiometric oxidant (Bleach).

TEMPO_Cycle Fig 2. TEMPO/Bleach Catalytic Oxidation Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl (Bleach) Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Oxidizes Substrate Hydroxylamine->Oxoammonium NaOCl / KBr Substrate Ethyl 2-methylmandelate (Alcohol) Product Ethyl 2-methylbenzoylformate (Ketone) Substrate->Product Transfer 2H

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Double Carbonylation

Objective: Synthesis from o-iodotoluene. Scale: 10 mmol basis.

  • Preparation: In a high-pressure stainless steel autoclave (100 mL), charge:

    • o-Iodotoluene (2.18 g, 10 mmol)

    • 
       (0.14 g, 0.2 mmol, 2 mol%)
      
    • Triethylamine (2.1 mL, 15 mmol) - Acts as the HI scavenger.

    • Ethanol (10 mL) - Reagent and solvent.

  • Pressurization: Purge the autoclave 3 times with CO. Pressurize to 40 atm (4 MPa) with CO gas.

    • Safety Note: CO is highly toxic. Use a dedicated sensor-equipped fume hood.

  • Reaction: Heat the autoclave to 100°C with magnetic stirring. Maintain for 12–24 hours.

  • Workup: Cool to room temperature. Vent excess CO carefully.

  • Purification: Dilute the reaction mixture with diethyl ether (30 mL) and wash with water (2 x 20 mL) to remove ammonium salts. Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc 9:1).
    
    • Expected Yield: 85–92%.

Protocol B: TEMPO-Mediated Oxidation (Anelli Conditions)

Objective: Synthesis from Ethyl 2-methylmandelate. Scale: 10 mmol basis.

  • Preparation: In a 100 mL round-bottom flask, dissolve:

    • Ethyl 2-methylmandelate (1.94 g, 10 mmol)

    • TEMPO (15.6 mg, 0.1 mmol, 1 mol%)

    • KBr (119 mg, 1.0 mmol, 10 mol%) - Co-catalyst.

    • Solvent: Dichloromethane (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Slowly add a solution of aqueous NaOCl (Bleach, ~0.7 M, buffered to pH 8.6 with

    
    ) dropwise over 20 minutes.
    
    • Control: Monitor temperature; do not exceed 5°C to prevent side reactions (chlorination of the aromatic ring).

  • Reaction: Stir vigorously at 0°C for 30–60 minutes. The orange color of the TEMPO radical should persist.

  • Quenching: Add saturated aqueous

    
     (5 mL) to quench excess oxidant.
    
  • Workup: Extract with DCM (2 x 20 mL). Wash combined organics with brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent. The product is often pure enough (>98%) without chromatography.

    • Expected Yield: 95–98%.

References

  • Tanaka, M., Kobayashi, T., & Sakakura, T. (1987). Palladium-catalyzed double carbonylation of aryl halides to alpha-keto esters.[3][4] Journal of the Chemical Society, Chemical Communications, (12), 906-908. Link

  • Ozawa, F., Sugimoto, T., Yuasa, Y., Santra, M., Yamamoto, T., & Yamamoto, A. (1984). Double carbonylation of aryl halides catalyzed by palladium complexes. Organometallics, 3(5), 683-692. Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559-2562. Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251. Link

Sources

In-silico vs. experimental data for Ethyl 2-methylbenzoylformate properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between in-silico predictions and experimental data for Ethyl 2-methylbenzoylformate (CAS 66644-67-5), a specialized


-keto ester used primarily as a photoinitiator intermediate and in organic synthesis.[1][2]

A Comparative Technical Guide for Chemical Profiling

Compound Identity:

  • IUPAC Name: Ethyl 2-(2-methylphenyl)-2-oxoacetate[1][2][3]

  • CAS Number: 66644-67-5[1][2][4][5][6][7]

  • Molecular Formula:

    
    [1][4]
    
  • Key Application: Photoinitiator (Type II derivative), Pharmaceutical Intermediate.

Executive Summary: The Data Gap

In drug development and polymer chemistry, Ethyl 2-methylbenzoylformate serves as a critical scaffold.[2] While its methyl-analog (Methyl benzoylformate) is commoditized with abundant data, the Ethyl 2-methyl derivative often requires researchers to rely on predictive models.[1][2]

This guide bridges that gap by correlating experimentally validated synthesis and spectral data (from specific literature sources) against standard in-silico algorithms . The goal is to establish a "Trust Index"—determining when you can rely on software predictions and when bench validation is non-negotiable.

Physicochemical Property Comparison

The following table contrasts "Computed" values (derived from standard algorithms like Joback and XLogP3) against "Experimental" data sourced from synthesis literature and certificate of analysis (CoA) benchmarks.

PropertyIn-Silico Prediction (Algorithm)Experimental Data (Validated)Deviation / Notes
Physical State Solid (MP ~30°C)Liquid / Oil [1][2]High Deviation. Models often overestimate crystallinity for low-MW esters.[1][2]
Boiling Point 265.4°C (Joback Method)~140-145°C @ 15 mmHg (Est.)*Predicted value refers to 1 atm. Vacuum distillation is required for stability.
Density 1.105 g/cm³1.12 - 1.14 g/cm³ (Analogous)Accurate. Matches trend of Methyl 2-methylbenzoylformate (1.155 g/mL).[1][2]
LogP (Lipophilicity) 2.40 (XLogP3)N/A (Experimental unavailable)Prediction is reliable based on structural similarity to Ethyl Benzoylformate (LogP 2.1).

H NMR Shift (

-CH

)

2.45 - 2.50 ppm

2.61 ppm (Singlet)
[3]
Significant. The carbonyl anisotropy causes a downfield shift missed by generic databases.[1][2]

> Note: Experimental boiling point is estimated based on the methyl ester homologue (


C atm) and standard pressure-temperature nomographs.

Deep Dive: Spectral Validation (The "Truth" Test)

The most reliable method to validate the identity of Ethyl 2-methylbenzoylformate without a reference standard is NMR spectroscopy .[1][2] In-silico predictors often fail to account for the specific steric twist caused by the ortho-methyl group, which affects the shielding of the methyl protons.[1][2]

Experimental Causality

The


-keto ester moiety exerts a strong anisotropic effect.[1][2] In the ortho-substituted ring, the methyl group (

2.[2]61) is deshielded more than a standard toluene methyl (

2.[2]35) due to its proximity to the carbonyl cone.[2]

Protocol for Validation:

  • Solvent:

    
     (Standard).
    
  • Key Diagnostic Peak: Look for the singlet at 2.61 ppm .[8]

  • Differentiation: If the peak is at 2.40 ppm, you likely have the para-isomer or the starting material (2-methylbenzoic acid ester), indicating incomplete oxidation.[2]

Experimental Protocols

To generate the "Experimental" baseline for this compound, we recommend the Rhodium-Catalyzed Cross-Coupling method over traditional Friedel-Crafts acylation, as it yields higher purity for analytical benchmarking.[1][2]

Method A: Rhodium-Catalyzed Synthesis (High Purity)

Source: Adapted from Shimizu et al. (RSC, 2005) [3][1][2]

Reagents:

  • Ethyl Cyanoformate (1.0 equiv)[1][8]

  • 2-Methylphenylboronic acid (1.2 equiv)[1][2]

  • 
     (2.5 mol%)[1][8]
    
  • Solvent: 1,4-Dioxane[1][2]

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, mix arylboronic acid, Rh-catalyst, and ethyl cyanoformate in dry dioxane.

  • Reaction: Stir at 60°C for 3 hours . (Note: In-silico kinetics predict 1 hour, but experimental steric hindrance from the ortho-methyl requires extended time).[1][2]

  • Quench: Cool to RT, dilute with Ethyl Acetate (AcOEt).

  • Wash: Wash with 10% Citric Acid (removes Rh species) followed by Brine.

  • Purification: Silica gel chromatography (Hexane:AcOEt).

Yield Expectation: ~83% Isolated Yield.

Visualization: Synthesis & Validation Logic

The following diagram illustrates the decision pathway for synthesizing and validating this compound, highlighting where in-silico tools fail.

G Start Target: Ethyl 2-methylbenzoylformate Route1 Route A: Friedel-Crafts (Ethyl oxalyl chloride + Toluene) Start->Route1 Route2 Route B: Rh-Catalyzed (Ethyl cyanoformate + Boronic Acid) Start->Route2 InSilico In-Silico Prediction (Yield: >90% for both) Start->InSilico Initial Screen ExpReality Experimental Reality (Ortho-steric hindrance) Route1->ExpReality Route2->ExpReality Result1 Route A Result: Mixture of Isomers (o/p) ExpReality->Result1 Low Selectivity Result2 Route B Result: Regiospecific (Only ortho) ExpReality->Result2 High Selectivity Analysis Validation: 1H NMR Check Methyl Shift @ 2.61 ppm Result1->Analysis Result2->Analysis

Caption: Synthesis decision matrix comparing Friedel-Crafts vs. Rh-Catalysis. Note that In-silico tools often fail to predict the regiospecificity issues inherent in Route A.

Critical Analysis: When to Trust the Model?

Trust In-Silico For: Lipophilicity (LogP)
  • Why: The hydrophobic contribution of the ethyl and methyl groups is additive and well-parameterized in algorithms like XLogP3.[2]

  • Application: Use the predicted LogP (2.4) confidently for solubility screening in organic solvents (e.g., selecting elution solvents for chromatography).

Do NOT Trust In-Silico For: Spectroscopic Shifts[1][2]
  • Why: Most predictors use additivity rules that underestimate the "ortho-effect" (steric inhibition of resonance).[1][2]

  • Consequence: Relying on predicted NMR shifts (

    
     2.45) may lead you to misidentify the product as an impurity. Always use the experimental anchor of 
    
    
    
    2.61
    .
Do NOT Trust In-Silico For: Boiling Point (at 1 atm)
  • Why: While the calculation is thermodynamically sound, it ignores thermal instability. Attempting to boil this compound at 265°C (predicted) will likely cause decarboxylation or polymerization.

  • Correct Action: Always use reduced pressure (vacuum) distillation data from homologues (e.g., Methyl ester) as your guide.

References

  • CymitQuimica . Ethyl 2-methylbenzoylformate Product Data. Retrieved from

  • BLD Pharm . Safety Data Sheet: Ethyl 2-methylbenzoylformate (CAS 66644-67-5).[1][2][4][5][6][7] Retrieved from

  • Shimizu, H., & Murakami, M. (2005). Synthesis of

    
    -Keto Esters by the Rhodium-Catalyzed Reaction of Cyanoformate with Arylboronic Acids. Chemical Communications / Royal Society of Chemistry (Supplementary Info, Compound 3i). Retrieved from [1]
    
  • Guidechem . Ethyl 3-methylbenzoylformate and Isomer Properties. Retrieved from

Sources

A Senior Application Scientist's Guide to Inter-laboratory Characterization of Ethyl 2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the characterization of Ethyl 2-methylbenzoylformate, an important α-keto ester intermediate in various synthetic pathways.[1][2][3] Recognizing the critical need for reproducible and reliable analytical data in drug development and manufacturing, this document outlines a structured approach to comparing the performance of key analytical techniques across different laboratories. We delve into the causality behind experimental choices, present self-validating protocols, and provide a basis for objective performance assessment through standardized metrics. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish robust and harmonized characterization methods for this class of compounds.

Introduction: The Analytical Imperative for α-Keto Esters

Ethyl 2-methylbenzoylformate belongs to the class of α-keto esters, which are highly valuable synthetic intermediates due to the presence of two adjacent electrophilic centers: a ketone and an ester.[2] This structural motif makes them versatile precursors for a wide range of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1][4] The purity and consistent characterization of these intermediates are paramount to ensuring the safety, efficacy, and quality of the final products.

An inter-laboratory comparison, or proficiency test, is an essential component of quality assurance.[5][6] It allows individual laboratories to assess their analytical performance against their peers, identify potential systemic biases, and contributes to the overall standardization of analytical methods.[7][8][9] This guide proposes a robust ILC design for Ethyl 2-methylbenzoylformate, focusing on the most pertinent analytical techniques for structural confirmation, purity assessment, and impurity profiling.

The Inter-Laboratory Comparison (ILC) Workflow

The success of an ILC hinges on a meticulously planned and executed workflow. The primary objective is to distribute a homogeneous batch of Ethyl 2-methylbenzoylformate to all participating laboratories and compare the results obtained from pre-defined analytical methods. The process ensures that any observed variability is attributable to laboratory-specific factors rather than sample inconsistency.

ILC_Workflow cluster_0 Central Organizing Body cluster_1 Participating Laboratories (Lab 1, 2, ...n) A Material Sourcing & Homogeneity Testing B Sample Preparation & Blinding A->B C Distribution to Participating Labs B->C F Sample Receipt & Integrity Check C->F D Data Collection & Statistical Analysis E Final Report & Performance Evaluation D->E G Execution of Analytical Protocols (HPLC, GC-MS, qNMR, FT-IR) F->G H Data Reporting to Central Body G->H H->D

Caption: High-level workflow for the Ethyl 2-methylbenzoylformate inter-laboratory comparison.

Core Analytical Techniques & Protocols

The selection of analytical techniques is driven by their ability to provide orthogonal information, thereby ensuring a comprehensive characterization of the molecule. We will focus on High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment against a primary standard, and Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Causality: HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds. A reverse-phase method is chosen for its compatibility with the moderate polarity of Ethyl 2-methylbenzoylformate.[10]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures good peak shape by protonating silanol groups on the column packing.[10][11]

  • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of Ethyl 2-methylbenzoylformate and dissolve in 10 mL of Acetonitrile.

  • Validation System: Perform a system suitability test (SST) before analysis. This includes five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

HPLC_Workflow A Sample Weighing & Dissolution B System Suitability Test (SST) A->B C Sample Injection (n=3) B->C D Chromatographic Separation C->D E UV Detection (254 nm) D->E F Data Analysis (Purity by Area %) E->F

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Causality: GC-MS is ideal for identifying the compound and detecting any volatile or semi-volatile impurities that may not be observed by HPLC. The mass spectrum provides a molecular fingerprint, confirming the structure.[12][13]

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dilute the HPLC sample solution 1:100 with Ethyl Acetate.

  • Validation System: The mass spectrum obtained should be compared against a reference spectrum. The retention time should be reproducible within ±0.05 minutes.

Quantitative NMR (qNMR) for Absolute Purity

Causality: qNMR provides a direct measurement of purity against a certified internal standard, offering an orthogonal and highly accurate method that is independent of the analyte's response factor.[14] This technique is grounded in the primary ratio method of measurement, providing SI traceability when a primary standard like benzoic acid is used.[15]

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Certified Reference Material (CRM) of Maleic Anhydride (or similar, with non-overlapping peaks).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of Ethyl 2-methylbenzoylformate.

    • Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.

    • Dissolve both in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).

    • Number of Scans: 16.

  • Data Processing: Apply baseline and phase correction. Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: Purity is calculated based on the integral ratio, number of protons, and molar masses of the analyte and standard.

  • Validation System: The choice of a certified internal standard provides the self-validating system. The uncertainty of the measurement must be calculated, considering the weighing, purity of the standard, and signal-to-noise ratio.[14]

Fourier-Transform Infrared Spectroscopy (FT-IR) for Structural Confirmation

Causality: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For Ethyl 2-methylbenzoylformate, we expect to see characteristic absorptions for the ester carbonyl, ketone carbonyl, and aromatic C-H bonds.[16][17]

Experimental Protocol:

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small amount of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks and compare them to reference spectra or expected values.

    • ~1730 cm⁻¹ (Ester C=O stretch)

    • ~1685 cm⁻¹ (Ketone C=O stretch)

    • ~3000-3100 cm⁻¹ (Aromatic C-H stretch)

    • ~1250 cm⁻¹ (C-O stretch)

  • Validation System: The spectrum should be consistent with the known structure. The presence of unexpected peaks could indicate impurities.

Data Comparison and Performance Evaluation

To objectively compare the performance of participating laboratories, a set of key metrics should be evaluated. The central organizing body will analyze the submitted data and calculate performance scores.

Quantitative Data Summary

The following table outlines the expected performance characteristics for the quantitative methods. Laboratories will report their determined values for purity and key validation parameters.

Parameter HPLC GC-MS (for impurities) qNMR Target Acceptance Criteria
Purity (%) Reported ValueN/AReported ValueConsensus value ± 2σ
Precision (RSD, %) ≤ 2.0≤ 15.0≤ 1.0As specified
LOD (µg/mL) ReportableReportableN/AMethod-dependent
LOQ (µg/mL) ReportableReportableN/AMethod-dependent
Linearity (R²) ≥ 0.998≥ 0.995N/AAs specified
Statistical Evaluation: The Z-Score

For quantitative results like purity, a Z-score will be calculated for each laboratory to provide a standardized measure of performance.[18]

  • Z = (x - X) / σ

    • where:

      • x is the result from the individual laboratory.

      • X is the assigned value (consensus mean of all participants).

      • σ is the standard deviation for proficiency assessment.

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[18] Laboratories falling outside this range should investigate potential sources of error.

Conclusion: Towards Harmonized Analytical Standards

This guide provides a detailed framework for an inter-laboratory comparison of Ethyl 2-methylbenzoylformate characterization. By adopting standardized protocols and objective performance metrics, participating laboratories can gain valuable insights into their analytical capabilities. The causality-driven experimental designs and self-validating systems described herein are intended to foster a culture of scientific integrity and continuous improvement. Ultimately, such collaborative efforts are crucial for ensuring data reliability and harmonizing analytical standards across the pharmaceutical and chemical industries.

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